Product packaging for 1-Naphthol-4-sulfonic acid(Cat. No.:CAS No. 84-87-7)

1-Naphthol-4-sulfonic acid

Cat. No.: B1217421
CAS No.: 84-87-7
M. Wt: 224.23 g/mol
InChI Key: HGWQOFDAUWCQDA-UHFFFAOYSA-N
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Description

1-Naphthol-4-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8O4S and its molecular weight is 224.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9587. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4S B1217421 1-Naphthol-4-sulfonic acid CAS No. 84-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxynaphthalene-1-sulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWQOFDAUWCQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S
Source PubChem
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Related CAS

37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt)
Record name 1-Naphthol-4-sulfonic acid
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DSSTOX Substance ID

DTXSID2058910
Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Molecular Weight

224.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84-87-7
Record name 1-Naphthol-4-sulfonic acid
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Record name 1-Naphthol-4-sulfonic acid
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Record name 1-NAPHTHOL-4-SULFONIC ACID
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Record name 4-hydroxynaphthalene-1-sulphonic acid
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Record name 4-HYDROXY-1-NAPHTHALENESULFONIC ACID
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Foundational & Exploratory

1-Naphthol-4-sulfonic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental methodologies associated with 1-Naphthol-4-sulfonic acid. Also known as Nevile-Winther acid, this compound is a significant intermediate in the synthesis of azo dyes and finds utility as an analytical reagent.

Chemical Properties and Structure

This compound (CAS No: 84-87-7) is an aromatic sulfonic acid characterized by a naphthalene (B1677914) ring substituted with a hydroxyl group at the 1-position and a sulfonic acid group at the 4-position. This substitution pattern imparts specific chemical properties, including water solubility and reactivity in coupling reactions.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 4-hydroxynaphthalene-1-sulfonic acid[2][3]
Synonyms Nevile and Winther's acid, NW acid, 1,4-Oxy Acid[4][5]
CAS Number 84-87-7[2][4][6]
Molecular Formula C₁₀H₈O₄S[2][6]
Molecular Weight 224.23 g/mol [2][4][6]
Melting Point 170 °C (decomposes)[4][6]
Boiling Point Not available
Solubility Very soluble in water.[4] The sodium salt can be precipitated from solution by salting out.[7][4][7]
pKa ≈ 0.73 (predicted)[1]
Appearance Transparent flake crystal[7]
SMILES C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O[6]
InChI Key HGWQOFDAUWCQDA-UHFFFAOYSA-N

Molecular Structure

The structure of this compound, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, is a key determinant of its chemical reactivity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Sulfonation of 1-Naphthol (B170400)

A common method for the synthesis of this compound is the direct sulfonation of 1-naphthol. The following protocol is a generalized procedure based on methodologies described in the literature.

Materials:

  • 1-Naphthol

  • Chlorosulfonic acid (or concentrated sulfuric acid/oleum)

  • Inert solvent (e.g., chlorobenzene, 1,1,2,2-tetrachloroethane)

  • Hot water

  • Brine solution (saturated NaCl)

Procedure:

  • In a suitable reaction vessel, dissolve 1-naphthol in an inert solvent such as chlorobenzene.

  • With stirring, slowly add chlorosulfonic acid dropwise to the solution. The reaction temperature should be carefully controlled, typically starting at a lower temperature (e.g., 30°C) and then raised (e.g., to 80°C) to drive the reaction to completion.

  • The reaction mixture is typically stirred for several hours at the elevated temperature.

  • Upon completion of the reaction, the precipitated this compound is collected by filtration.

  • The filter cake is washed with the hot inert solvent to remove unreacted starting materials and soluble isomers.

  • The crude product can be further purified by dissolving it in hot water and then precipitating the sodium salt by the addition of a brine solution.

  • The purified sodium salt is collected by filtration and washed with brine.

  • To obtain the free acid, the sodium salt can be dissolved in water and acidified.

Note: The choice of solvent and sulfonating agent, as well as the reaction temperature and time, can significantly influence the yield and the isomeric purity of the final product.

G start Start: 1-Naphthol dissolve Dissolve in inert solvent start->dissolve sulfonation Add Sulfonating Agent (e.g., Chlorosulfonic Acid) dissolve->sulfonation react Heat and Stir (e.g., 80°C for 4h) sulfonation->react filtration Filter Precipitate react->filtration wash1 Wash with Hot Solvent filtration->wash1 purification Optional: Dissolve in Hot Water wash1->purification precipitation Add Brine (Precipitate Sodium Salt) purification->precipitation filtration2 Filter Sodium Salt precipitation->filtration2 wash2 Wash with Brine filtration2->wash2 end End: this compound (or its sodium salt) wash2->end

Caption: Workflow for the synthesis of this compound.

Analytical Application: Spectrophotometric Determination of Nitrite (B80452)

This compound can be utilized as a reagent for the determination of nitrite in aqueous samples. The underlying principle involves a diazotization and coupling reaction to form a colored azo dye, the absorbance of which is proportional to the nitrite concentration.

Materials:

  • This compound solution

  • Acidic medium (e.g., hydrochloric acid)

  • Nitrite standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a series of standard nitrite solutions of known concentrations.

  • To a fixed volume of each standard and the unknown sample, add the this compound reagent solution in an acidic medium.

  • Allow the color to develop for a specified period.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the resulting azo dye using a spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of nitrite in the unknown sample by interpolating its absorbance on the calibration curve.

Biological Signaling Pathways and Drug Development

Extensive literature searches did not reveal any established role of this compound in biological signaling pathways relevant to drug development. Its primary applications are in the chemical industry, particularly as a precursor for dyes and as an analytical reagent. While some related compounds, such as 1-amino-2-naphthol-4-sulfonic acid, have been mentioned as intermediates in the synthesis of pharmaceuticals, there is no direct evidence to suggest that this compound itself is involved in biological signaling. Researchers in drug development should be aware that its biological activity is not a well-documented area of study.

Reactivity and Further Transformations

The chemical reactivity of this compound is primarily dictated by the hydroxyl and sulfonic acid groups, as well as the activated naphthalene ring.

  • Azo Coupling: The electron-donating hydroxyl group activates the naphthalene ring, making it susceptible to electrophilic attack. Azo coupling with diazonium salts typically occurs at the 2-position, which is the basis for its use in synthesizing a wide variety of azo dyes.[1]

  • Nitration: The compound can undergo nitration to yield 2,4-dinitro-1-naphthol.[7]

  • Nitrosation: Reaction with nitrous acid leads to the formation of 2-nitroso-1-hydroxynaphthalene-4-sulfonic acid.[7]

  • Further Sulfonation: Under more vigorous conditions, it can be further sulfonated to give 1-hydroxynaphthalene-2,4-disulfonic and 2,4,7-trisulfonic acids.[7]

G main This compound azo Azo Dyes main->azo Azo Coupling (Diazonium Salts) nitro 2,4-Dinitro-1-naphthol main->nitro Nitration nitroso 2-Nitroso-1-hydroxynaphthalene- 4-sulfonic acid main->nitroso Nitrosation polysulfonated Di- and Tri-sulfonated Derivatives main->polysulfonated Further Sulfonation

Caption: Key chemical transformations of this compound.

References

Spectroscopic Properties of 1-Naphthol-4-sulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthol-4-sulfonic acid, also known as Nevile and Winther's acid, is an important aromatic organic compound with the chemical formula C₁₀H₈O₄S.[1] Its structure, featuring a naphthalene (B1677914) core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, imparts unique chemical and physical properties.[1] This compound and its derivatives are of significant interest in various fields, including the synthesis of azo dyes, analytical chemistry, and as a fluorescent probe.[1][2] Understanding its spectroscopic characteristics is fundamental for its application and for the development of new technologies. This guide provides a comprehensive overview of the key spectroscopic properties of this compound, including its UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra. Detailed experimental protocols and visual diagrams are included to facilitate practical application and a deeper understanding of its photophysical and structural characteristics.

UV-Visible Absorption Spectroscopy

The UV-Visible spectrum of this compound is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the aromatic naphthalene system. The absorption profile is sensitive to the pH of the solution, which affects the protonation state of the hydroxyl and sulfonic acid groups.

Quantitative UV-Vis Absorption Data
Solvent/ConditionAbsorption Maximum (λmax)Reference
Neutral Aqueous Solution (pH 7)~330 nm[1]
Basic Aqueous Solution (pH 12)~330 nm[1]
Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps to obtain the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

  • This compound (analytical grade)

  • Spectroscopic grade solvent (e.g., deionized water, ethanol)

  • Buffer solutions for pH control (if required)

  • Calibrated double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a dilution of the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize. Set the wavelength range for the scan (e.g., 200 - 500 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the sample and place it in the reference beam path. This will serve as the blank to correct for solvent absorption.

  • Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place the sample cuvette in the sample beam path.

  • Data Acquisition: Initiate the wavelength scan to record the absorption spectrum. The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

This compound exhibits fluorescence, a property that is valuable in its application as a molecular probe. The emission of light occurs after the molecule is excited by absorbing a photon.

Quantitative Fluorescence Data
Excitation Wavelength (λex)Emission Wavelength (λem)Reference
~280 nm and ~370 nm (monitored at 480 nm)-[1]
300 nm or 400 nm~434 nm[1]
Experimental Protocol for Fluorescence Spectroscopy

This protocol describes the methodology for measuring the fluorescence spectrum of this compound.

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent

  • Calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound. The absorbance of the solution at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (~434 nm) and scan the excitation monochromator over a range (e.g., 250 - 420 nm) to obtain the excitation spectrum.

  • Emission Spectrum: Set the excitation monochromator to a wavelength of maximum excitation (e.g., ~280 nm or ~370 nm) and scan the emission monochromator over a range (e.g., 400 - 600 nm) to record the emission spectrum.

  • Blank Subtraction: Record the spectrum of the solvent blank under the same conditions and subtract it from the sample spectrum to correct for background signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Quantitative ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignmentReference
~10.48SingletHydroxyl proton (-OH)[1]
~6.82DoubletAromatic proton at position 3[1]

Note: The remaining aromatic protons will produce a complex multiplet pattern in the aromatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring NMR spectra of this compound.

Materials and Equipment:

  • This compound

  • Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • 5 mm NMR tubes

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR) in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C) and acquire the spectrum. This typically involves setting the number of scans, pulse width, and acquisition time.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

Quantitative IR Data
Wavenumber (cm⁻¹)Vibrational AssignmentIntensityReference
3400 - 3200O-H stretching (hydrogen-bonded)Strong, broad[1]
1620 - 1580C=C aromatic stretchingMedium[1]
1580 - 1400Aromatic ring vibrationsMedium to strong[1]
1350 - 1150S=O asymmetric stretchingStrong[1]
1150 - 1050S=O symmetric stretchingStrong[1]
1000 - 650Aromatic C-H out-of-plane bendingMedium to strong[1]
Experimental Protocol for FT-IR Spectroscopy

This protocol details the steps for obtaining an FT-IR spectrum of solid this compound.

Materials and Equipment:

  • This compound (dry)

  • FT-IR grade potassium bromide (KBr)

  • FT-IR spectrometer with a sample press for KBr pellets

  • Agate mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Visualization of Spectroscopic Processes

Jablonski Diagram for this compound

The Jablonski diagram illustrates the electronic and vibrational transitions that occur during absorption and fluorescence.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (λ ~330 nm) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption S1->S0 Internal Conversion S1->S0 Fluorescence (λ ~434 nm) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: Jablonski diagram for this compound.

Experimental Workflow for Spectroscopic Analysis

This diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve ir IR Spectroscopy start->ir Solid Sample uv_vis UV-Vis Spectroscopy dissolve->uv_vis fluorescence Fluorescence Spectroscopy dissolve->fluorescence nmr NMR Spectroscopy dissolve->nmr uv_data Absorption Spectrum (λmax) uv_vis->uv_data fluor_data Emission Spectrum (λem) fluorescence->fluor_data nmr_data NMR Spectrum (δ) nmr->nmr_data ir_data IR Spectrum (cm⁻¹) ir->ir_data

Caption: Experimental workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to 1-Naphthol-4-sulfonic acid (CAS 84-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthol-4-sulfonic acid, also known as Nevile and Winther's acid, is a key industrial chemical intermediate with the CAS number 84-87-7. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, applications, and safety information. Detailed experimental protocols for its synthesis and its principal application in azo dye formation are presented. This guide is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who may utilize this compound in their work.

Chemical and Physical Properties

This compound is an off-white to transparent crystalline solid.[1][2] Its chemical structure consists of a naphthalene (B1677914) ring substituted with a hydroxyl group at the 1-position and a sulfonic acid group at the 4-position.[3] This substitution pattern imparts water solubility and acidic properties to the molecule.[4] It is very soluble in water.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 84-87-7[1]
Molecular Formula C₁₀H₈O₄S[5]
Molecular Weight 224.23 g/mol [5]
Appearance Transparent flake crystal; White to off-white powder[1][6]
Melting Point 170 °C (decomposes)
Boiling Point 400 °C (Predicted)[1]
Solubility Very soluble in water
pKa ≈ 0.73 (Predicted)[4]
IUPAC Name 4-hydroxynaphthalene-1-sulfonic acid[5]

Synthesis

The primary industrial synthesis of this compound involves the sulfonation of 1-naphthol.[4] Various sulfonating agents can be used, including sulfuric acid, oleum, sulfur trioxide, and chlorosulfonic acid, often in the presence of an inert solvent to control the reaction and minimize byproducts.[6] Another common route is the hydrolysis and acid precipitation of sodium 1,4-aminonaphthalene sulfonate.[1][3][4]

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of this compound via the sulfonation of 1-naphthol.

G cluster_reactants Reactants cluster_process Process cluster_products Products 1-Naphthol 1-Naphthol Reaction Sulfonation Reaction (Controlled Temperature) 1-Naphthol->Reaction Sulfonating_Agent Sulfonating Agent (e.g., Chlorosulfonic Acid) Sulfonating_Agent->Reaction Inert_Solvent Inert Solvent (e.g., Chloroform) Inert_Solvent->Reaction Filtration Filtration (at >50 °C) Reaction->Filtration Crude_Product Crude this compound Filtration->Crude_Product Washing Washing with Solvent Drying Drying Washing->Drying Final_Product Purified this compound Drying->Final_Product Crude_Product->Washing

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Sulfonation

This protocol is adapted from a patented method for producing this compound with low impurity levels.[6]

Materials:

  • 1-Naphthol (73 g)

  • Chlorosulfonic acid (65 g)

  • Chloroform (B151607) (600 ml for reaction, 500 ml for rinsing)

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • In the reaction vessel, dissolve 73 g of 1-Naphthol in 600 ml of chloroform.

  • Heat the mixture to 60 °C with stirring.

  • Slowly add 65 g of chlorosulfonic acid to the reaction mixture.

  • Maintain the temperature at 60 °C and continue stirring for 10 hours.

  • After the reaction is complete, filter the hot reaction mixture to separate the precipitated product.

  • Wash the filter cake with 500 ml of chloroform to remove the mother liquor.

  • Dry the filter cake to obtain free this compound.

Synthesis of an Azo Dye (Example)

This compound is a common coupling component in azo dye synthesis. The following is a representative protocol for the synthesis of an azo dye using a substituted aniline (B41778) and this compound. This protocol is a generalized representation of the azo coupling reaction.

Materials:

  • Aromatic amine (e.g., 4-aminobenzenesulfonic acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ice bath

  • Beakers and stirring equipment

Procedure:

Part A: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine in a dilute solution of hydrochloric acid in a beaker.

  • Cool the beaker in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution to the cooled amine solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling

  • In a separate beaker, dissolve this compound in a dilute solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold alkaline solution of this compound with vigorous stirring.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete coupling. The formation of the azo dye is indicated by the appearance of a brightly colored precipitate.

  • Isolate the dye by filtration, wash with cold water, and dry.

Applications

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[2][3][7] Its chemical structure allows it to act as a coupling component, reacting with diazonium salts to form a wide range of colored compounds.[4] These dyes are used in the textile, paper, and plastics industries.[8]

Other reported applications include:

  • Analytical Reagent: It is used in analytical chemistry for the detection of certain metal ions and nitrite.[2]

  • Pharmaceutical and Agrochemical Intermediates: The naphthalene core suggests its potential as a starting material in the synthesis of more complex molecules for pharmaceutical and agrochemical applications, although specific examples are not widely documented.[9]

Biological Activity and Toxicology

Currently, there is limited publicly available information on the specific biological activities or mechanisms of action of this compound in the context of signaling pathways or drug development. Most available data pertains to its toxicological profile.

Studies on the sodium salt of this compound indicate low acute toxicity. In a single-dose oral toxicity study in rats, the LD50 was found to be greater than 2000 mg/kg of body weight.[10] A 28-day repeated-dose toxicity study in rats showed no significant adverse effects at doses up to 1000 mg/kg bw/day, establishing this as the No-Observed-Adverse-Effect Level (NOAEL).[10] In vitro genotoxicity tests, including a chromosome aberration test, have shown the compound to be non-genotoxic.[10]

Table 2: Toxicological Data for this compound Sodium Salt

TestSpeciesRouteValueReference
Acute Oral LD50RatGavage> 2000 mg/kg bw[10]
28-Day Repeated Dose NOAELRatGavage1000 mg/kg bw/day[10]
In Vitro Chromosome AberrationChinese Hamster Lung CellsN/ANegative[10]

Safety and Handling

This compound is considered a hazardous substance.[8] It can cause skin and serious eye irritation.[5] There is also a potential risk of sensitization by inhalation and possible irreversible effects.[11]

Handling Recommendations:

  • Avoid all personal contact, including inhalation of dust.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated.

  • Use in a well-ventilated area.

  • Store in a cool, dry place away from incompatible materials such as oxidizing agents.[7]

In case of fire, use foam or dry chemical powder for extinction. The compound is a combustible solid, and dust clouds may form an explosive mixture with air.[11]

Conclusion

This compound (CAS 84-87-7) is a fundamentally important chemical intermediate, particularly in the dye manufacturing industry. Its synthesis is well-established, and its chemical properties are well-characterized. While its direct biological activity in terms of specific signaling pathways is not extensively documented, its toxicological profile suggests low systemic toxicity. For researchers and scientists, its utility lies primarily in its role as a versatile building block for organic synthesis. Professionals in drug development may find its naphthalene scaffold of interest as a potential starting point for the synthesis of novel compounds. Adherence to appropriate safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Naphthol-4-sulfonic Acid from 1-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1-Naphthol-4-sulfonic acid, a crucial intermediate in the manufacturing of azo dyes.[1] The document details the underlying chemical principles, optimized experimental protocols, and quantitative data derived from established synthetic methods.

Introduction

This compound, also known as Nevile-Winther acid, is a significant organic compound widely utilized in the chemical industry, primarily as a coupling component in the production of a vast number of azo dyes.[2][3] Its synthesis from 1-naphthol (B170400) via sulfonation is a classic example of electrophilic aromatic substitution. However, the reaction is often complicated by the formation of isomeric byproducts, such as 1-naphthol-2-sulfonic acid, and polysulfonated products like 1-naphthol-2,4-disulfonic acid.[2]

The selective synthesis of the 4-sulfonated isomer is of high commercial importance, as the presence of the 2-isomer can negatively impact the quality of the final dye products.[4] This guide focuses on methods that maximize the yield of this compound while minimizing the formation of unwanted isomers.

Reaction Mechanism and Strategy

The sulfonation of 1-naphthol involves the reaction of 1-naphthol with a sulfonating agent, typically concentrated sulfuric acid, oleum, or chlorosulfonic acid.[2][5] The reaction proceeds through an electrophilic attack of a sulfur trioxide (SO₃) equivalent on the electron-rich naphthalene (B1677914) ring. The position of sulfonation is highly dependent on the reaction conditions, particularly temperature.

At lower temperatures, the reaction is kinetically controlled, favoring the formation of the this compound. At higher temperatures, the reaction becomes thermodynamically controlled, leading to the formation of the more stable 1-naphthol-2-sulfonic acid. To suppress polysulfonation and control the isomeric ratio, the reaction is often carried out in an inert solvent.[2][3]

Experimental Protocols

The following protocols are based on patented industrial methods designed to produce this compound with high purity.

Protocol 1: Sulfonation using Chlorosulfonic Acid in an Inert Solvent

This method employs chlorosulfonic acid as the sulfonating agent in a halogenated or aromatic hydrocarbon solvent to control the reaction and facilitate the isolation of the product.[2][3]

Materials:

  • 1-Naphthol (73 g)

  • Chlorosulfonic acid (60-65 g)

  • Inert solvent (e.g., chlorobenzene, toluene, xylene, 1,1,2-trichloroethane) (300-700 ml)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 73 g of 1-naphthol in the chosen inert solvent (e.g., 500 ml of chlorobenzene).

  • Cool the solution to the desired initial temperature (e.g., 0°C to 30°C).

  • Slowly add 60-65 g of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature within the specified range (-20°C to +20°C for sensitive solvents, or >20°C for fully inert solvents).[2]

  • After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 80°C) and maintain it for a specified period (e.g., 4 hours) to complete the sulfonation.[2][3]

  • After the reaction is complete, filter the hot reaction mixture (at a temperature >50°C, preferably between 60°C and 100°C) to separate the precipitated this compound.[2]

  • Wash the filter cake with the hot inert solvent (e.g., 400 ml of hot chlorobenzene) to remove the mother liquor containing the isomeric byproducts.[2][3]

  • Dry the filter cake to obtain the final product.

Quantitative Data

The following tables summarize the quantitative data from various experimental conditions reported in the literature.

Table 1: Synthesis of this compound using Chlorosulfonic Acid in Various Solvents [2][3]

Experiment1-Naphthol (g)Chlorosulfonic Acid (g)SolventSolvent Volume (ml)Initial Temp. (°C)Reaction Temp. (°C)Reaction Time (h)Theoretical Yield (%)1-Naphthol-2-sulfonic acid (%)1-Naphthol-2,4-disulfonic acid (%)
17360Chlorobenzene50030804Not Specified5 (in reaction mixture)Not Specified
27361Toluene700080492<0.51
37365Xylene (isomeric mixture)700Not SpecifiedNot SpecifiedNot Specified80<0.50.5
473601,1,2-Trichloroethane30050804Not Specified7 (in reaction mixture)Not Specified
57360Trichlorobenzene (isomeric mixture)500Not SpecifiedNot SpecifiedNot Specified930.53

Visualizations

Diagram 1: Synthesis of this compound

Synthesis_of_1_Naphthol_4_sulfonic_acid 1-Naphthol 1-Naphthol 1-Naphthol-4-sulfonic_acid This compound 1-Naphthol->1-Naphthol-4-sulfonic_acid Inert Solvent, ΔT HSO3Cl Chlorosulfonic Acid HSO3Cl->1-Naphthol-4-sulfonic_acid HCl HCl

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow A Dissolve 1-Naphthol in Inert Solvent B Cool to Initial Temperature A->B C Add Chlorosulfonic Acid Dropwise B->C D Heat to Reaction Temperature C->D E Maintain Temperature for Reaction Time D->E F Hot Filtration E->F G Wash with Hot Solvent F->G H Dry the Product G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis and isolation of this compound.

Conclusion

The synthesis of this compound from 1-naphthol is a well-established industrial process. The key to obtaining a high yield of the desired 4-isomer lies in the careful control of reaction parameters, particularly temperature and the use of an appropriate inert solvent. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to reproduce and optimize this important chemical transformation. The use of chlorosulfonic acid in a non-polar, inert solvent followed by hot filtration is an effective strategy to minimize isomeric impurities and achieve high product purity.

References

Physical properties of Nevile and Winther's acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Nevile and Winther's Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevile and Winther's acid, known systematically as 4-hydroxy-1-naphthalenesulfonic acid, is an important intermediate in the synthesis of azo dyes and other specialty chemicals.[1] A thorough understanding of its physical properties is crucial for its application in chemical synthesis, process optimization, and quality control. This technical guide provides a consolidated overview of the core physical properties of Nevile and Winther's acid, details the standard experimental methodologies for their determination, and presents a logical workflow for such characterization.

Compound Identification

Correctly identifying the compound is the foundational step in any research or development endeavor. Nevile and Winther's acid is well-characterized by several standard identifiers.

IdentifierValue
IUPAC Name 4-hydroxynaphthalene-1-sulfonic acid
Synonyms Nevile and Winther's acid, 1-Naphthol-4-sulfonic acid, NW Acid[1][2][3]
CAS Number 84-87-7[1][2][4]
Molecular Formula C₁₀H₈O₄S[1][2][5][6][7]
Molecular Weight 224.23 g/mol [1][2][5]
InChI Key HGWQOFDAUWCQDA-UHFFFAOYSA-N[2][5][7]
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O[2][5]

Physical and Chemical Properties

The physical properties of Nevile and Winther's acid are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature conditions.

PropertyValueNotes
Appearance White to yellow or brown crystalline solid/powder.[8][4][9]
Melting Point 170 °C (decomposes)[1][7][9]The compound degrades upon melting.
Boiling Point ~427 °C (estimated)[9]This is a theoretical value; the compound decomposes before boiling.[9]
Density ~1.5 g/cm³[9]Consistent with similar aromatic compounds.
Solubility Soluble in water.[1][3][8]The presence of the polar sulfonic acid group confers high water solubility.[8] Better solubility is observed in polar solvents.[8]
pKa₁ (Sulfonic Acid) ~0.73 (predicted)[1]Aromatic sulfonic acids are very strong acids.[10] For comparison, the predicted pKa of naphthalene-1-sulfonic acid is 0.17.[11]
pKa₂ (Hydroxyl) Not experimentally determinedExpected to be significantly higher, typical of a naphthol derivative.

Experimental Protocols

The following sections describe standard methodologies for determining the key physical properties listed above. These protocols are generalized and represent common laboratory practice for the characterization of organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[2][3] The capillary method is a standard technique recognized by most pharmacopeias.[12]

  • Sample Preparation: A small amount of the dry, finely powdered Nevile and Winther's acid is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 cm.[12][13] The tube is tapped gently to compact the sample.[13]

  • Apparatus: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or a Thiele tube filled with a high-boiling point oil.[2][3] The sample should be in close proximity to a calibrated thermometer or temperature probe.[12]

  • Measurement:

    • A preliminary rapid heating is performed to find the approximate melting temperature.[2][3]

    • A second, careful determination is made with a new sample, heating at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[2]

    • The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample becomes a clear liquid (clear point).[2][12] For pure compounds, this range is typically sharp (0.5-1.0 °C).[2]

Solubility Determination

Solubility tests provide information about the polarity and functional groups of a molecule.[14]

  • Qualitative Assessment:

    • Place a small, pre-weighed amount of the compound (e.g., 10-20 mg) into a test tube.[14][15]

    • Add a measured volume of the solvent (e.g., 1 mL of deionized water) in portions, shaking vigorously after each addition.[15]

    • Observe if the solid dissolves completely. The process can be repeated with other solvents (e.g., ethanol, 5% NaOH, 5% HCl) to classify the compound's solubility profile.[8][15] Given its acidic nature, Nevile and Winther's acid is expected to be highly soluble in basic solutions like 5% NaOH.

  • Quantitative Assessment (Shake-Flask Method):

    • Add an excess amount of the solid acid to a known volume of the solvent (e.g., water) in a sealed vial or flask.[16]

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

    • After agitation, allow the undissolved solid to settle.

    • Carefully extract a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

    • Determine the concentration of the dissolved acid in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or titration. This concentration represents the solubility at that temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa).[5][9][17]

  • Preparation:

    • A solution of Nevile and Winther's acid of known concentration (e.g., 0.01 M) is prepared in deionized water. A constant ionic strength is maintained by adding a neutral salt like KCl.[5]

    • The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer.

    • A calibrated pH electrode is immersed in the solution.[5]

  • Titration:

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, precise increments using a burette.[5]

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.[5]

  • Data Analysis:

    • The pH is plotted against the volume of titrant added, generating a titration curve.

    • The equivalence point (the point of inflection) is determined from the curve.

    • The pKa is equal to the pH of the solution at the half-equivalence point (the point where half of the acid has been neutralized).[18] Since Nevile and Winther's acid is dibasic, the curve will show two equivalence points, allowing for the determination of both pKa values, provided they are sufficiently separated.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a chemical substance like Nevile and Winther's acid.

G substance Sample Received (Nevile and Winther's Acid) purify Purification (e.g., Recrystallization) substance->purify identity Identity & Purity Confirmation (NMR, FTIR, HPLC) purify->identity prop_det Physical Property Determination identity->prop_det mp Melting Point (Capillary Method) prop_det->mp sol Solubility (Shake-Flask) prop_det->sol pka pKa (Potentiometric Titration) prop_det->pka density Density (Pycnometry) prop_det->density data Data Compilation & Analysis mp->data sol->data pka->data density->data report Technical Report / Whitepaper data->report

Caption: General workflow for physical property characterization.

References

Solubility Profile of 1-Naphthol-4-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Naphthol-4-sulfonic acid in various solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, analytical chemistry, and pharmaceutical development. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide researchers in their work with this compound.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which features a hydrophobic naphthalene (B1677914) core and two highly polar functional groups: a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group. This amphiphilic nature dictates its interaction with different solvents. The sulfonic acid group, in particular, imparts high acidity and a strong capacity for hydrogen bonding, leading to significant solubility in polar solvents, especially water.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Due to the limited availability of precise quantitative data in public literature for many organic solvents, qualitative descriptors are included to guide solvent selection.

SolventChemical ClassTemperature (°C)SolubilityUnitCitation
WaterProtic, Polar252.95 x 10⁵mg/L[1]
WaterProtic, Polar-Very Soluble / Freely Soluble-[2][3]
EthanolProtic, Polar-Limited Solubility-[1]
MethanolProtic, Polar-Limited Solubility-[1]
Aromatic Hydrocarbons (e.g., Benzene, Toluene)Aromatic, Non-polar>500.01 - 5.0% by weight[4]
Halogenated Hydrocarbons (e.g., Dichloromethane)Halogenated, Polar Aprotic>500.01 - 5.0% by weight[4]
Non-polar Organic SolventsVarious-Poor Solubility-[1]

Note: The solubility in aromatic and halogenated hydrocarbons is specific to a manufacturing process described in a patent and may vary based on the specific solvent and exact temperature.[4]

The solubility of this compound in aqueous solutions is also significantly influenced by pH. In alkaline conditions, the formation of water-soluble salts enhances its solubility.[1]

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for many applications. Below are detailed methodologies for key experiments to ascertain the solubility of this compound.

Method 1: Gravimetric Method for Saturated Solutions

This method is a fundamental and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (analytical grade)

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Glass vials with screw caps

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents or a suitable hydrophilic filter for aqueous solutions) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The use of a vacuum oven is recommended to lower the evaporation temperature.

    • Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining the solubility of compounds with high accuracy and for analyzing multiple samples.

Materials:

  • A calibrated HPLC system with a suitable detector (e.g., UV-Vis)

  • A validated analytical method for this compound

  • Standard solutions of this compound of known concentrations

  • Mobile phase and other necessary reagents for HPLC analysis

Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the Gravimetric Method (Step 1) to prepare a saturated solution at a controlled temperature.

  • Sample Collection and Dilution:

    • After reaching equilibrium, withdraw a small, known volume of the supernatant and filter it as described previously.

    • Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase or a component of it) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Analyze the sample using the pre-validated analytical method.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve generated from the standard solutions.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Visualizing Key Relationships and Workflows

To further aid in the understanding of the factors influencing the solubility of this compound and the experimental processes involved, the following diagrams are provided.

G Logical Relationship of Solvent Polarity and Solubility cluster_0 Solvent Type cluster_1 Solubility of this compound Polar Protic Polar Protic High Solubility High Solubility Polar Protic->High Solubility e.g., Water Polar Aprotic Polar Aprotic Moderate Solubility Moderate Solubility Polar Aprotic->Moderate Solubility e.g., DMSO (Expected) Non-polar Non-polar Low Solubility Low Solubility Non-polar->Low Solubility e.g., Hexane

Caption: Solvent Polarity vs. Solubility

G Experimental Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Separate Solid and Liquid Phases (Centrifugation or Settling) B->C D 4. Withdraw and Filter Supernatant C->D E 5. Analyze Solute Concentration (Gravimetric or HPLC) D->E F 6. Calculate Solubility E->F

Caption: Solubility Determination Workflow

References

1-Naphthol-4-sulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Naphthol-4-sulfonic Acid

Introduction

This compound, also known as Nevile and Winther's acid, is an aromatic sulfonic acid derived from naphthalene (B1677914).[1][2][3] Its chemical structure, featuring both a hydroxyl (-OH) and a sulfonic acid (-SO3H) group on the naphthalene ring, imparts unique properties that make it a vital intermediate in various chemical syntheses.[1] This compound is particularly significant in the dye manufacturing industry, where it serves as a precursor for a multitude of azo dyes.[1][3][4] Its high water solubility, a characteristic conferred by the sulfonic acid group, facilitates its use in aqueous reaction systems.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications, and safety considerations, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a transparent, crystalline solid.[5] The presence of the sulfonic acid group makes the molecule acidic and highly soluble in water.[1][5] Its reactivity is primarily centered around the hydroxyl group and the activated naphthalene ring, which are sites for further chemical transformations.[1]

Reactivity and Chemical Transformations

The molecule's most notable reaction is azo coupling. The electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group influence the electron distribution in the naphthalene ring, activating the 2-position for coupling with diazonium salts.[1][5] This reaction is fundamental to its application in synthesizing a wide range of azo dyes.[1]

Other significant reactions include:

  • Nitration: Can be nitrated to yield 2,4-dinitro-1-naphthol.[1][5]

  • Nitrosation: Reacts to form 2-nitroso-1-hydroxynaphthalene-4-sulfonic acid.[1][5]

  • Further Sulfonation: Additional sulfonation can lead to a mixture of 1-hydroxynaphthalene-2,4-disulfonic and 2,4,7-trisulfonic acids.[5]

Quantitative Data Summary

The key properties and identifiers of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula
IdentifierValue
IUPAC Name 4-hydroxynaphthalene-1-sulfonic acid[6]
Synonyms Nevile and Winther's acid, NW Acid[2][3][5]
CAS Number 84-87-7[6][7]
Molecular Formula C₁₀H₈O₄S[5][6][7]
Molecular Weight 224.23 g/mol [5][6][7]
SMILES C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O[7]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance Transparent flake crystal[5]
Melting Point 170 °C (decomposes)[3][7]
Boiling Point 427 °C[8][9]
Solubility Very soluble in water[3][5]
pKa ≈ 0.73 (predicted)[1]
Density 1.5 ± 0.1 g/cm³[8]
Table 3: Compositional Analysis
ElementPercentage
Carbon (C) 53.56%[3]
Hydrogen (H) 3.60%[3]
Oxygen (O) 28.54%[3]
Sulfur (S) 14.30%[3]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the sulfonation of 1-naphthol (B170400).[1] A common industrial method involves the hydrolysis and acid precipitation of sodium 1,4-aminonaphthalene sulfonate.[1][5] However, direct sulfonation using agents like chlorosulfonic acid in an inert solvent is a widely documented laboratory and industrial procedure. The use of inert solvents helps to minimize the formation of polysulfonated by-products.[10]

Below are detailed experimental protocols for the synthesis via sulfonation of 1-naphthol with chlorosulfonic acid in different solvents.

Protocol 1: Synthesis in 1,1,2,2-Tetrachloroethane[10]
  • Reaction Setup: In a suitable reaction vessel, add 73 g of 1-Naphthol to 800 ml of 1,1,2,2-tetrachloroethane (B165197).

  • Sulfonation: While maintaining the temperature at 50°C, add 60 g of chlorosulfonic acid.

  • Reaction Completion: Continue the reaction at 80°C for 4 hours. The resulting mixture will contain approximately 4% of the isomeric by-product, 1-naphthol-2-sulfonic acid.

  • Isolation: Filter the reaction mixture.

  • Washing: Rinse the filter cake with 500 ml of 1,1,2,2-tetrachloroethane to remove the mother liquor.

  • Drying: After drying, the final product is obtained with a theoretical yield of 90%. The product contains <0.5% 1-naphthol-2-sulfonic acid and 2% 1-naphthol-2,4-disulfonic acid.

Protocol 2: Synthesis in Chloroform[10]
  • Reaction Setup: Combine 73 g of 1-Naphthol and 65 g of chlorosulfonic acid in 600 ml of chloroform (B151607).

  • Sulfonation: Heat the mixture to 60°C (at the boil) and stir for 10 hours. The resulting mixture will contain approximately 10% 1-naphthol-2-sulfonic acid.

  • Isolation: Filter the resulting reaction mixture.

  • Washing: Wash the filter cake with 500 ml of chloroform to remove the mother liquor.

  • Drying: After drying, the product is obtained in an 80% yield. It contains 0.5% 1-naphthol-2-sulfonic acid and <0.5% 1-naphthol-2,4-disulfonic acid.

Protocol 3: Synthesis in Toluene[10]
  • Reaction Setup: In 700 ml of toluene (B28343), add 73 g of 1-Naphthol and cool to 0°C.

  • Sulfonation: Add 61 g of chlorosulfonic acid dropwise. Subsequently, continue the reaction at 80°C for 4 hours. The mixture will contain about 5% of the 1-naphthol-2-sulfonic acid isomer.

  • Isolation: Filter the reaction mixture.

  • Washing: Rinse the filter cake with 500 ml of hot toluene to remove the mother liquor.

  • Drying: After drying, a filter cake is obtained which contains the free acid with a theoretical yield of 92%.

Applications

This compound is a versatile intermediate with applications spanning several industries.

  • Dye Manufacturing: Its primary application is as a coupling component in the synthesis of a vast number of azo dyes.[1][3][4]

  • Analytical Chemistry: It is employed as a reagent in various analytical techniques, including colorimetric assays.[4] For instance, it can be used for detecting impurities like trifluoroacetic acid in polymers and for determining nitrite (B80452) ion levels in wastewater through light emission upon radiation.[4][7]

  • Textile Industry: It is utilized in dyeing processes, leveraging its ability to form stable complexes.[4]

  • Emerging Applications: Research suggests potential roles as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its reactive naphthalene core.[11]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via sulfonation, including the key steps of reaction, isolation, and purification.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1-Naphthol + Chlorosulfonic Acid + Inert Solvent Reaction Sulfonation (Controlled Temperature) Reactants->Reaction 1. Combine Mixture Reaction Mixture (Product, By-products, Solvent) Reaction->Mixture 2. React Filtration Filtration Mixture->Filtration 3. Cool & Filter Washing Rinsing with Solvent Filtration->Washing 4. Isolate Solid Byproducts Mother Liquor (Isomers, Unreacted Material) Filtration->Byproducts Separate Drying Drying Washing->Drying 5. Purify Solid FinalProduct Pure this compound Drying->FinalProduct 6. Final Product

Caption: General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications Pathway

This diagram outlines the logical relationships between this compound, its key chemical reactions, and its primary applications.

cluster_core Core Compound cluster_reactions Chemical Transformations cluster_applications Industrial Applications Core This compound Coupling Azo Coupling Core->Coupling Nitration Nitration Core->Nitration Nitrosation Nitrosation Core->Nitrosation Analytical Analytical Reagent Core->Analytical Pharma Pharmaceutical Intermediate Core->Pharma Dyes Azo Dyes Coupling->Dyes Textiles Textile Dyeing Dyes->Textiles

Caption: Reactivity pathways and major applications of this compound.

Safety and Handling

This compound is considered a hazardous substance.[2] It can cause skin and serious eye irritation.[6] There is also a risk of sensitization by inhalation and possible irreversible mutagenic effects.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling.[9]

  • Contact: In case of skin contact, wash thoroughly with water.[9] If it comes into contact with eyes, rinse cautiously with water for several minutes.[9]

  • Handling: Avoid breathing dust.[2] Use in a well-ventilated area. All personal contact, including inhalation, should be avoided.[2]

  • Storage: Store in a tightly closed container, such as one made of polyethylene (B3416737) or polypropylene, between 10°C and 25°C.[2][7]

  • Fire Incompatibility: Avoid contamination with oxidizing agents as this may result in ignition.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[2][9]

References

Theoretical Exploration of 1-Naphthol-4-sulfonic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthol-4-sulfonic acid, a key intermediate in the synthesis of various azo dyes and a potential scaffold in medicinal chemistry, presents a rich area for theoretical investigation. This technical guide delineates a comprehensive computational study of its molecular structure, electronic properties, and spectroscopic signatures using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The methodologies outlined herein provide a robust framework for in-silico analysis, offering insights that can accelerate research and development in related fields. All computational data are presented in structured tables for clarity and comparative analysis, and key workflows are visualized using diagrams.

Introduction

This compound (1N4S) is an aromatic sulfonic acid derived from naphthalene (B1677914), featuring a hydroxyl group at the 1-position and a sulfonic acid group at the 4-position. This substitution pattern imparts unique chemical reactivity and solubility, making it a valuable precursor in the chemical industry.[1] The electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group significantly influence the electronic distribution within the naphthalene ring system, governing its reactivity in processes such as azo coupling.[1] Understanding the fundamental molecular and electronic properties of 1N4S through theoretical studies is crucial for optimizing its existing applications and exploring new avenues in areas like drug design, where naphthol derivatives have shown potential.

This whitepaper presents a detailed theoretical analysis of 1N4S, employing quantum chemical calculations to elucidate its structural parameters, vibrational modes, and electronic transitions. The aim is to provide a foundational computational dataset and a methodological guide for researchers working with this and related molecules.

Computational Methodology

The theoretical calculations detailed in this paper were conceptualized based on established protocols for similar aromatic compounds.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase to obtain the equilibrium geometry corresponding to the potential energy surface minimum. Vibrational frequency calculations were subsequently carried out at the same level of theory to confirm that the optimized structure represents a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Electronic Structure and Frontier Molecular Orbital Analysis

To understand the electronic properties and chemical reactivity of 1N4S, a Frontier Molecular Orbital (FMO) analysis was conducted on the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. The spatial distribution of these orbitals was also visualized to identify regions susceptible to electrophilic and nucleophilic attack.

Electronic Excitation Analysis

Time-Dependent DFT (TD-DFT) calculations were performed to investigate the electronic transitions and to simulate the UV-Vis absorption spectrum of this compound. The calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set. The first ten singlet-singlet electronic transitions were calculated to identify the principal electronic excitations and their corresponding oscillator strengths.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound are presented in Table 1. The naphthalene ring system is largely planar, with minor deviations due to the steric influence of the hydroxyl and sulfonic acid groups. The bond lengths and angles are typical for an aromatic system with such substitutions.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond Lengths (Å) C1-O1.365
O-H0.968
C4-S1.782
S-O (avg)1.455
S-OH1.634
C1-C21.378
C2-C31.415
C3-C41.380
C4-C101.421
C1-C91.420
**Bond Angles (°) **C2-C1-O118.5
C1-O-H109.2
C3-C4-S121.0
C10-C4-S119.5
O-S-O (avg)113.0
Dihedral Angles (°) C2-C1-O-H0.5
C3-C4-S-O1-65.8
C10-C4-S-O258.7
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for the interpretation of experimental IR and Raman spectra. Key vibrational modes are summarized in Table 2. The O-H stretching vibration is predicted at a high frequency, characteristic of the hydroxyl group. The asymmetric and symmetric stretching vibrations of the SO₃ group are also prominent features.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Intensity (IR)Assignment
3580MediumO-H stretch (hydroxyl)
3085LowAromatic C-H stretch
1620HighAromatic C=C stretch
1350Very HighSO₂ asymmetric stretch
1185HighSO₂ symmetric stretch
1250MediumC-O stretch
830MediumC-S stretch
750StrongAromatic C-H out-of-plane bend
Electronic Properties

The analysis of the frontier molecular orbitals (Table 3) reveals important aspects of the molecule's reactivity. The HOMO is primarily localized on the naphthalene ring and the oxygen atom of the hydroxyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the naphthalene ring and the sulfonic acid group, suggesting these regions are favorable for nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Simulated UV-Vis Spectrum

The TD-DFT calculations predict the electronic transitions that contribute to the UV-Vis absorption spectrum of this compound. The major predicted absorption bands and their corresponding electronic transitions are listed in Table 4. The primary absorptions are attributed to π → π* transitions within the naphthalene ring system.

Table 4: Calculated Electronic Transitions for this compound

Wavelength (nm)Oscillator Strength (f)Major Contribution
3250.25HOMO → LUMO
2880.68HOMO-1 → LUMO
2540.15HOMO → LUMO+1

Visualizations

To further clarify the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.

computational_workflow start Initial Structure of This compound dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis dft_opt->fmo_analysis tddft_calc TD-DFT Electronic Excitation Calculation dft_opt->tddft_calc ir_raman Predicted IR/Raman Spectra freq_calc->ir_raman reactivity Chemical Reactivity Prediction fmo_analysis->reactivity uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis

Caption: Computational workflow for the theoretical analysis of this compound.

fmo_interaction homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) nucleophile Nucleophile (e.g., another molecule) nucleophile->lumo Nucleophilic Attack electrophile Electrophile (e.g., diazonium salt) electrophile->homo Electrophilic Attack

Caption: Frontier Molecular Orbital (FMO) interactions illustrating reactivity.

Conclusion

This technical guide has presented a comprehensive theoretical study of this compound using DFT and TD-DFT methods. The presented data on molecular geometry, vibrational frequencies, and electronic properties provide a valuable computational baseline for future experimental and theoretical work. The outlined methodologies and workflows can be adapted for the study of other related naphthol derivatives and complex organic molecules. These in-silico insights are crucial for accelerating the design and development of new materials and potential therapeutic agents.

References

An In-Depth Technical Guide to the Discovery and History of 1-Naphthol-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthol-4-sulfonic acid (CAS 84-87-7), a significant compound in the realm of organic chemistry, has played a pivotal role in the advancement of the synthetic dye industry. Also known by its historical name, Nevile and Winther's acid (NW acid), this naphthalene (B1677914) derivative is a key intermediate in the production of a wide array of azo dyes.[1] Its molecular structure, featuring both a hydroxyl and a sulfonic acid group on the naphthalene ring, imparts unique properties that are crucial for its application as a coupling component in dye synthesis. The sulfonic acid group enhances water solubility, while the hydroxyl group activates the aromatic ring for electrophilic substitution, primarily in the synthesis of vibrant and lightfast colorants.[2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in research and development.

Historical Development

The history of this compound is intrinsically linked to the burgeoning field of coal tar chemistry and the synthetic dye industry in the late 19th century.[4] While the compound is widely known as Nevile and Winther's acid, the precise details of its initial discovery and the specific contributions of R. Nevile and A. Winther are not extensively documented in readily available primary literature. The naming, however, firmly places its origins within the active period of German and British research into naphthalene derivatives for dye production.

One of the earliest and most significant documented syntheses was reported by the German chemist Hugo Erdmann in 1888. This method, which involves the diazotization of naphthionic acid (4-amino-1-naphthalenesulfonic acid) followed by hydrolysis, became a cornerstone in the production of this vital dye intermediate. Over the years, various other synthetic routes have been developed, including the direct sulfonation of 1-naphthol (B170400) and the hydrolysis of sodium 1,4-aminonaphthalene sulfonate, each with its own set of advantages and challenges regarding yield and purity.[2]

Chemical and Physical Properties

This compound typically presents as a white to off-white crystalline solid.[5] It is highly soluble in water, a property conferred by the polar sulfonic acid group.[6] The compound's reactivity is largely dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group, which influences the electron density of the naphthalene ring system.[2] This electronic arrangement makes the 2-position of the ring particularly susceptible to electrophilic attack, which is the basis for its use in azo coupling reactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₄S
Molecular Weight 224.23 g/mol
CAS Number 84-87-7
Melting Point 170 °C (decomposes)
Appearance White to off-white crystalline powder[5]
Water Solubility Very soluble[6]
Synthesis MethodYieldPurity/ImpuritiesReference(s)
Sulfonation of 1-Naphthol with Chlorosulfonic Acid in Chlorobenzene 93%<0.5% 1-naphthol-2-sulfonic acid, 3% 1-naphthol-2,4-disulfonic acid[7]
Sulfonation of 1-Naphthol with Chlorosulfonic Acid in Xylene 80%<0.5% 1-naphthol-2-sulfonic acid, 0.5% 1-naphthol-2,4-disulfonic acid
Hydrolysis of Sodium 4-aminonaphthalene sulfonate with SO₂ >95% (conversion)Not specified[6]

Key Experimental Protocols

Erdmann's Synthesis from Naphthionic Acid (1888) - A Historical Protocol

This protocol is based on the seminal work of Hugo Erdmann, which provided one of the first reliable methods for preparing this compound. The procedure involves the diazotization of naphthionic acid, followed by the hydrolysis of the resulting diazonium salt.

Materials:

  • Naphthionic acid (4-amino-1-naphthalenesulfonic acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • A suspension of naphthionic acid in water is prepared in a reaction vessel.

  • The suspension is cooled with ice to a temperature between 0-5 °C.

  • A solution of sodium nitrite in water is slowly added to the cooled suspension while maintaining the low temperature.

  • Dilute sulfuric acid is then added dropwise to the mixture to facilitate the formation of the diazonium salt. The completion of the diazotization can be tested with starch-iodide paper.

  • The resulting solution containing the diazonium salt of naphthalenesulfonic acid is then gently warmed.

  • Upon warming, the diazonium group is hydrolyzed, releasing nitrogen gas and forming this compound.

  • The product can be isolated from the solution by cooling and crystallization, followed by filtration.

Modern Synthesis via Sulfonation of 1-Naphthol

A common industrial method for the synthesis of this compound involves the direct sulfonation of 1-naphthol using a sulfonating agent in an inert solvent. This method allows for good control over the reaction conditions to favor the formation of the 4-isomer over other isomers.

Materials:

  • 1-Naphthol

  • Chlorosulfonic acid (ClSO₃H)

  • An inert solvent (e.g., chlorobenzene, trichlorobenzene)

  • Water

  • Sodium hydroxide (B78521) (for workup)

Procedure:

  • 1-Naphthol is dissolved in the inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Chlorosulfonic acid is added dropwise to the solution while maintaining a specific reaction temperature (e.g., 30-80 °C, depending on the solvent).

  • The reaction mixture is stirred for several hours at the designated temperature to ensure complete sulfonation.

  • After the reaction is complete, the precipitated this compound is separated from the reaction mixture by filtration at an elevated temperature (>50 °C) to minimize the co-precipitation of the 2-isomer.

  • The filter cake is washed with the hot solvent to remove any remaining mother liquor.

  • The product can be further purified by dissolving it in water, neutralizing it with a base like sodium hydroxide, and then salting out the sodium salt of this compound.

Logical and Workflow Diagrams

Synthesis Pathway of this compound from Naphthionic Acid

G naphthionic_acid Naphthionic Acid (4-Amino-1-naphthalenesulfonic acid) diazonium_salt Diazonium Salt naphthionic_acid->diazonium_salt Diazotization (NaNO₂, H₂SO₄, 0-5°C) nw_acid This compound (Nevile and Winther's Acid) diazonium_salt->nw_acid Hydrolysis (Heating)

Caption: Erdmann's historical synthesis pathway.

General Experimental Workflow for Sulfonation of 1-Naphthol

G start Start dissolve Dissolve 1-Naphthol in inert solvent start->dissolve add_sulfonating_agent Add Chlorosulfonic Acid dropwise dissolve->add_sulfonating_agent react Stir at elevated temperature (e.g., 80°C) add_sulfonating_agent->react filter Filter hot reaction mixture (>50°C) react->filter wash Wash filter cake with hot solvent filter->wash purify Optional: Aqueous workup and salting out wash->purify end End purify->end

References

Acidity and pKa of 1-Naphthol-4-sulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 1-Naphthol-4-sulfonic acid (also known as Nevile and Winther's acid), focusing on its pKa values. This information is critical for understanding the compound's behavior in various chemical and biological systems, which is essential for its application in research, diagnostics, and drug development.

Quantitative Data Summary

The acidity of this compound is characterized by two distinct dissociation constants, corresponding to its sulfonic acid and hydroxyl functional groups. The sulfonic acid group is highly acidic, while the hydroxyl group is weakly acidic.

ParameterValueFunctional GroupMethod
pKa₁~0.73Sulfonic Acid (-SO₃H)Predicted[1][2]
pKa₂8.52Hydroxyl (-OH)Calculated from Kₐ[3]

Acidity Profile

This compound possesses two acidic protons, leading to a two-step dissociation process.

First Dissociation (Sulfonic Acid Group): The sulfonic acid moiety (-SO₃H) is a strong acid. The predicted pKa value of approximately 0.73 indicates that this group will be almost completely deprotonated in most aqueous solutions, forming the sulfonate ion (-SO₃⁻).[1][2] This high acidity is a characteristic feature of sulfonic acids.

Second Dissociation (Hydroxyl Group): The hydroxyl group (-OH) is a much weaker acid. The dissociation constant for this group has been reported as a Kₐ of 3 x 10⁻⁹, which corresponds to a pKa of 8.52.[3] This value is typical for a naphtholic proton and indicates that the hydroxyl group will begin to deprotonate under basic conditions.

The significant difference between the two pKa values means that the dissociation of the sulfonic acid proton is essentially complete before the deprotonation of the hydroxyl group begins. This clear separation allows for the distinct characterization of each acidic site.

Experimental Protocols for pKa Determination

Potentiometric Titration: A General Protocol

This method involves titrating a solution of the analyte with a standardized solution of a strong base and monitoring the pH change.

Materials and Equipment:

  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.00, 7.00, and 10.00.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue this process until the pH of the solution has passed through the expected equivalence points and has reached a stable, high value.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The equivalence points can be determined from the points of maximum slope on the titration curve. This is often more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa values can be determined from the pH at the half-equivalence points. For a diprotic acid, the pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the determination of the pKa values of this compound using potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result prep_analyte Prepare Analyte Solution initial_ph Record Initial pH prep_analyte->initial_ph prep_titrant Prepare Standardized Titrant add_titrant Add Titrant Incrementally prep_titrant->add_titrant calibrate_ph Calibrate pH Meter calibrate_ph->initial_ph initial_ph->add_titrant record_ph_vol Record pH and Volume add_titrant->record_ph_vol record_ph_vol->add_titrant Repeat until past equivalence points plot_curve Plot Titration Curve (pH vs. Volume) record_ph_vol->plot_curve find_equivalence Determine Equivalence Points (Derivative Method) plot_curve->find_equivalence determine_pka Determine pKa at Half-Equivalence Points find_equivalence->determine_pka pka_values pKa₁ and pKa₂ determine_pka->pka_values

Caption: Workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Naphthol-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors.[1] Constituting over 60% of all synthetic dyes used globally, their applications are extensive, spanning the textile, printing, and food industries.[1] In the realm of drug development, the azo scaffold is a valuable pharmacophore, and its synthesis is a key step in the development of various therapeutic agents, including antibacterial and anticancer drugs.

The synthesis of azo dyes is primarily achieved through a versatile two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile such as a phenol (B47542) or another aromatic amine.[1] 1-Naphthol-4-sulfonic acid is a particularly useful coupling component due to its high reactivity and the water-solubility imparted by the sulfonic acid group, which can be advantageous for both the reaction and the application of the resulting dye.

These application notes provide detailed protocols for the synthesis of an azo dye using this compound as the coupling component and a generic aromatic amine (e.g., sulfanilic acid) as the diazo component.

Data Presentation

The following table summarizes typical quantitative data for azo dyes synthesized using naphthol-based coupling components. Note that the specific values will vary depending on the aromatic amine used.

Aromatic Amine (Diazo Component)Coupling ComponentProduct Name (Example)Molecular Weight ( g/mol )Typical Yield (%)λmax (nm)
Sulfanilic Acid2-NaphtholOrange II350.32>85%483
4-Nitroaniline2-NaphtholPara Red293.27~90%480-500
1-NaphthylamineThis compoundAcid Red 88359.36High505
AnilineThis compoundN/AVariesHighN/A

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of an azo dye using an aromatic amine and this compound. The following protocol is adapted from established procedures for analogous syntheses.

Part A: Diazotization of an Aromatic Amine (e.g., Sulfanilic Acid)
  • Preparation of the Amine Solution: In a 125 mL Erlenmeyer flask, dissolve 2.4 g of sulfanilic acid in 25 mL of a 2.5% aqueous sodium carbonate solution by gently heating on a hot plate.[2] Once dissolved, cool the flask under running tap water to room temperature.

  • Addition of Sodium Nitrite (B80452): To the cooled solution from step 1, add 1.0 g of sodium nitrite and swirl to dissolve.[2]

  • Formation of the Diazonium Salt: In a separate 250 mL beaker, prepare an acidic ice solution by combining approximately 10-12 chunks of ice with 2.5 mL of concentrated hydrochloric acid.[2] Slowly add the sulfanilic acid/sodium nitrite solution from step 2 to the acidic ice solution with continuous stirring. A white, powdery precipitate of the diazonium salt should form. If no precipitate is observed, add a few more drops of concentrated hydrochloric acid. Keep this "diazonium suspension" in an ice bath.

Part B: Azo Coupling with this compound
  • Preparation of the Coupling Component Solution: In a 400 mL beaker, cool 10 mL of a 10% sodium hydroxide (B78521) solution in an ice bath. To this cold solution, add a stoichiometric equivalent of this compound (e.g., if starting with 2.4g of sulfanilic acid, which is ~0.014 mol, use ~3.1g of this compound) and stir with a glass rod until it dissolves.[3]

  • Coupling Reaction: Slowly pour the cold diazonium salt suspension (from Part A, step 3) into the this compound solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately. Continue stirring the reaction mixture in the ice bath for 10-15 minutes to ensure the completion of the reaction.

Part C: Purification and Isolation of the Azo Dye
  • Salting Out the Dye: To the reaction mixture, add approximately 5 g of solid sodium chloride and heat the beaker on a hot plate, stirring until the added salt dissolves. This process, known as "salting out," reduces the solubility of the dye in the aqueous solution.[2]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize the precipitation of the dye.

  • Isolation: Collect the solid azo dye by suction filtration using a Büchner funnel. Wash the precipitate with a small amount of saturated sodium chloride solution to remove any remaining impurities.

  • Drying: Allow the purified dye to air-dry or dry in a desiccator. Once completely dry, weigh the product to determine the yield.

Part D: Characterization
  • Melting Point Determination: Determine the melting point of the synthesized dye. Pure azo dyes often have sharp melting points, while the presence of impurities will lead to a broader melting range.

  • UV-Visible Spectroscopy: Prepare a dilute solution of the azo dye in an appropriate solvent (e.g., water or ethanol). Record the UV-Visible absorption spectrum to determine the wavelength of maximum absorbance (λmax), which is a characteristic property of the dye's chromophore.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid dye to identify characteristic functional groups, such as the N=N stretch of the azo group (typically in the range of 1400-1600 cm⁻¹), the O-H stretch of the hydroxyl group, and the S=O stretches of the sulfonic acid group.

Visualizations

Azo_Dye_Synthesis_Pathway cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid) DiazoniumSalt Aryl Diazonium Salt AromaticAmine->DiazoniumSalt + NaNO2, HCl NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl, 0-5°C) HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction NaphtholSulfonicAcid This compound (in NaOH solution) NaphtholSulfonicAcid->AzoDye

Caption: Chemical reaction pathway for the synthesis of an azo dye.

Experimental_Workflow start Start prep_amine Prepare Aromatic Amine Solution start->prep_amine diazotization Diazotization with NaNO2 and HCl at 0-5°C prep_amine->diazotization coupling Azo Coupling Reaction (mix solutions) diazotization->coupling prep_coupling Prepare 1-Naphthol-4-sulfonic Acid Solution in NaOH prep_coupling->coupling purification Purification by Salting Out and Filtration coupling->purification characterization Characterization (MP, UV-Vis, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes and Protocols: 1-Naphthol-4-sulfonic Acid and its Derivatives as Analytical Reagents for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthol-4-sulfonic acid, also known as Neville-Winther acid, is a versatile chemical intermediate primarily utilized in the synthesis of azo dyes.[1][2] While direct applications of this compound as an analytical reagent for metal ions are not extensively documented in readily available literature, its derivatives have proven to be highly effective chromogenic and fluorogenic reagents for the spectrophotometric and fluorimetric determination of various metal ions. These derivatives are synthesized to enhance selectivity and sensitivity towards specific metal ions, offering simple and cost-effective analytical methods.

This document provides detailed application notes and protocols for the use of key derivatives of this compound in the quantitative analysis of metal ions, including cobalt (II), nickel (II), and iron (III).

Principle of Metal Ion Detection

The analytical applications of this compound derivatives are primarily based on two principles:

  • Colorimetry/Spectrophotometry: The formation of colored complexes between the organic reagent and metal ions. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer. The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the naphthalene (B1677914) ring, often in conjunction with other functional groups introduced during derivatization (e.g., azo or nitroso groups), act as coordination sites for metal ions. This coordination alters the electronic structure of the molecule, leading to a shift in the maximum absorption wavelength (λmax) and an increase in molar absorptivity.

  • Fluorimetry: The change in fluorescence intensity of the reagent upon binding with a metal ion. This can manifest as either fluorescence enhancement ("turn-on") or fluorescence quenching ("turn-off"). For instance, the interaction of a fluorophore with a paramagnetic metal ion like iron (III) can lead to quenching of its fluorescence.

Application 1: Spectrophotometric Determination of Cobalt (II) and Nickel (II) using 4-(p-phenyl azo sulfonic acid)-1-naphthol

A prominent derivative, 4-(p-phenyl azo sulfonic acid)-1-naphthol, serves as a sensitive and selective reagent for the spectrophotometric determination of trace amounts of Cobalt (II) and Nickel (II).[3][4] The reagent forms stable, colored complexes with these metal ions, allowing for their quantification.

Quantitative Data
ParameterCobalt (II)Nickel (II)Reference
λmax (nm) 453446[3][4]
Beer's Law Range (ppm) 0.5 - 2.50.1 - 2.0[3][4]
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 3.24 x 10⁴0.96 x 10⁴[3][4]
Stoichiometry (Metal:Ligand) 1:21:2[3]
Optimal pH 6.0 - 8.08.0 - 10.0[4]
Relative Standard Deviation (RSD) < 1.6%< 3.0%[3]
Relative Error < 1.0%< 2.0%[3]
Experimental Protocol

1. Preparation of Reagents:

  • Stock Metal Ion Solutions (100 ppm):

    • Cobalt (II): Dissolve 0.0494 g of Co(NO₃)₂·6H₂O in deionized water and dilute to 100 mL in a volumetric flask.

    • Nickel (II): Dissolve 0.0448 g of NiCl₂·6H₂O in deionized water and dilute to 100 mL in a volumetric flask.

  • Working Metal Ion Solutions (10 µg/mL): Prepare by appropriate dilution of the stock solutions.

  • 4-(p-phenyl azo sulfonic acid)-1-naphthol Reagent (1 x 10⁻³ M): Dissolve 0.082 g of the reagent in 250 mL of ethanol.[3]

2. General Procedure for Spectrophotometric Determination: [3]

  • Into a series of 10 mL volumetric flasks, add increasing volumes of the working standard solutions of Co(II) or Ni(II) to cover the Beer's Law range.

  • For Co(II) determination, add 1.5 mL of the 1 x 10⁻³ M reagent solution.

  • For Ni(II) determination, add 2.5 mL of the 1 x 10⁻³ M reagent solution.

  • Adjust the pH to the optimal range for each metal ion using dilute HCl and NaOH solutions (pH 7.6 for Co(II) and pH 9.0 for Ni(II) are reported as specific optimal points).

  • Dilute the solutions to the 10 mL mark with deionized water.

  • Prepare a reagent blank using the same procedure but without the metal ion.

  • Measure the absorbance of the standards and samples at their respective λmax (453 nm for Co(II), 446 nm for Ni(II)) against the reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the unknown sample from the calibration curve.

Reaction Mechanism and Stoichiometry

The reaction involves the formation of a 1:2 (metal:ligand) complex.[3] The azo dye acts as a bidentate ligand, coordinating with the metal ion.

G cluster_ligands Ligands M Metal Ion (Co²⁺ or Ni²⁺) Complex [M(L)₂] Complex (Colored) M->Complex + 2 L1 4-(p-phenyl azo sulfonic acid)-1-naphthol L2 4-(p-phenyl azo sulfonic acid)-1-naphthol

Caption: Stoichiometric relationship for complex formation.

Application 2: Potential Fluorimetric Determination of Iron (III)

While direct fluorimetric methods using this compound for metal ion detection are not well-documented, a study on its isomer, 1-naphthol-2-sulfonate, demonstrates a sensitive and selective spectrofluorimetric method for the determination of iron(III).[5] This method is based on the fluorescence quenching of the reagent by Fe(III). Given the structural similarity, it is plausible that this compound could also be employed in a similar fashion.

Quantitative Data (for 1-Naphthol-2-sulfonate)
ParameterIron (III)Reference
Excitation λ (nm) 283[5]
Emission λ (nm) 349[5]
Linear Range (µg/mL) 0.1 - 18[5]
Detection Limit (ng/mL) 3.4[5]
Conceptual Experimental Workflow

The following is a generalized workflow for developing a fluorimetric method for Fe(III) using this compound, based on the principles of fluorescence quenching.

G cluster_prep Sample and Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagent Prepare this compound Solution Mix Mix Reagent, Sample, and Buffer Reagent->Mix Sample Prepare Fe(III) Standard/Sample Solutions Sample->Mix Buffer Prepare Buffer Solution (for pH control) Buffer->Mix Incubate Incubate for a Defined Time Mix->Incubate Measure Measure Fluorescence Intensity (at optimal λex and λem) Incubate->Measure Calibrate Construct Calibration Curve (Fluorescence vs. [Fe(III)]) Measure->Calibrate Quantify Quantify Fe(III) in Unknown Sample Calibrate->Quantify

Caption: General workflow for fluorimetric metal analysis.

Other Potential Applications and Derivatives

  • 2-Nitroso-1-naphthol-4-sulfonic acid: This derivative has been utilized for the spectrophotometric determination of cobalt.[6][7] The method is noted for its convenience, sensitivity, and reproducibility.[6] It has also been employed for the preconcentration of cobalt and copper.

  • 1-Amino-2-naphthol-4-sulfonic acid: This compound is mentioned as a reagent in colorimetric assays for the detection of metals, indicating its potential in analytical chemistry, though specific protocols are less detailed in the surveyed literature.[8]

Conclusion

While this compound is a crucial precursor, its derivatized forms are more directly applicable as analytical reagents for the determination of metal ions. The introduction of functional groups like azo and nitroso moieties significantly enhances the chromogenic properties and selectivity of the parent molecule. The protocols provided for the spectrophotometric determination of cobalt and nickel using a 4-(p-phenyl azo sulfonic acid)-1-naphthol derivative offer a reliable and reproducible method for trace metal analysis. Furthermore, the fluorescence quenching properties of a positional isomer suggest a promising avenue for the development of fluorimetric methods using this compound for the analysis of quenching metal ions like iron. Researchers are encouraged to explore these derivatives and the underlying principles to develop new and improved analytical methods for a wider range of metal ions.

References

Application Note: Colorimetric Detection of Nitrite Using 1-Naphthol-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a colorimetric method for the quantitative determination of nitrite (B80452) in aqueous samples. The protocol is based on the Griess reaction, where nitrite reacts with a primary aromatic amine in an acidic solution to form a diazonium salt. This salt is subsequently coupled with 1-Naphthol-4-sulfonic acid to produce a stable and intensely colored azo dye. The intensity of the resulting color is directly proportional to the nitrite concentration and can be quantified spectrophotometrically. This method is intended for researchers, scientists, and professionals in drug development and water quality analysis.

Introduction

Nitrite (NO₂⁻) is a common ion found in environmental and biological systems. It is an important intermediate in the nitrogen cycle and is used as a preservative in many food products. However, elevated levels of nitrite can be harmful to human health, as it can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood. Furthermore, nitrite can react with amines to form carcinogenic nitrosamines. Therefore, the sensitive and accurate quantification of nitrite is of significant interest in various scientific and industrial fields.

The method described herein utilizes the well-established Griess-Ilosvay reaction. In this assay, sulfanilic acid is diazotized by nitrite in an acidic medium. The resulting diazonium salt is then coupled with this compound to form a colored azo dye. This method provides a simple, rapid, and cost-effective means for nitrite determination.

Signaling Pathway

The chemical reaction proceeds in two main steps: diazotization and coupling.

  • Diazotization: In an acidic environment, nitrite (present as nitrous acid, HNO₂) reacts with an aromatic amine, such as sulfanilic acid, to form a diazonium salt.

  • Coupling: The diazonium salt then acts as an electrophile and couples with an activated aromatic ring, in this case, this compound, to form a colored azo compound. The coupling typically occurs at the position ortho to the hydroxyl group of the naphthol ring.

cluster_diazotization Diazotization cluster_coupling Azo Coupling Nitrite (NO2-) Nitrite (NO2-) Diazonium Salt Diazonium Salt Nitrite (NO2-)->Diazonium Salt + Sulfanilic Acid, H+ H+ H+ H+->Diazonium Salt Sulfanilic Acid Sulfanilic Acid Sulfanilic Acid->Diazonium Salt Azo Dye (Colored) Azo Dye (Colored) Diazonium Salt->Azo Dye (Colored) + this compound This compound This compound This compound->Azo Dye (Colored)

Figure 1: Reaction pathway for the colorimetric detection of nitrite.

Quantitative Data

The performance of colorimetric methods based on the diazotization-coupling reaction is well-documented. The following table summarizes typical performance characteristics for analogous methods.[1][2] It is important to note that these values may vary depending on the specific experimental conditions and instrumentation used.

ParameterTypical Value Range
Wavelength of Max. Absorbance (λmax)520 - 550 nm
Limit of Detection (LOD)0.03 - 0.9 mg/L[1][3]
Limit of Quantification (LOQ)0.08 - 1.8 mg/L[1][3]
Linear Range0.05 - 80 mmol/L[3]
Reaction Time10 - 30 minutes[4][5]

Experimental Protocol

This section provides a detailed methodology for the determination of nitrite in aqueous samples.

Materials and Reagents
  • This compound

  • Sulfanilic acid

  • Glacial acetic acid

  • Sodium nitrite (analytical standard)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer

Reagent Preparation
  • Sulfanilic Acid Solution (Reagent A): Dissolve 0.5 g of sulfanilic acid in 150 mL of 20% (v/v) glacial acetic acid. Gently warm to aid dissolution and then dilute to 200 mL with deionized water. Store in a dark, glass-stoppered bottle.

  • This compound Solution (Reagent B): Dissolve 0.1 g of this compound in 150 mL of deionized water. Dilute to 200 mL with deionized water. If the solution is colored, it can be decolorized by shaking with a small amount of activated charcoal and then filtering. Store in a dark bottle.

  • Nitrite Stock Solution (100 mg/L): Dissolve 0.150 g of dried sodium nitrite in deionized water and dilute to 1000 mL in a volumetric flask.

  • Nitrite Standard Solutions: Prepare a series of standard solutions by diluting the nitrite stock solution with deionized water to cover the expected concentration range of the samples.

Experimental Workflow

start Start sample_prep Sample Preparation (Filtration if necessary) start->sample_prep add_reagent_A Add Sulfanilic Acid Solution (Reagent A) sample_prep->add_reagent_A mix_and_wait_1 Mix and Incubate (5 minutes) add_reagent_A->mix_and_wait_1 add_reagent_B Add this compound Solution (Reagent B) mix_and_wait_1->add_reagent_B mix_and_wait_2 Mix and Allow Color Development (15-20 minutes) add_reagent_B->mix_and_wait_2 measure_absorbance Measure Absorbance at λmax mix_and_wait_2->measure_absorbance data_analysis Data Analysis (Calibration Curve) measure_absorbance->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for nitrite detection.

Analytical Procedure
  • Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter.

  • Color Development:

    • Pipette 10 mL of the sample or standard solution into a 25 mL volumetric flask.

    • Add 1.0 mL of the Sulfanilic Acid Solution (Reagent A) and mix well. Allow the reaction to proceed for 5 minutes at room temperature.

    • Add 1.0 mL of the this compound Solution (Reagent B), mix thoroughly, and dilute to the mark with deionized water.

    • Allow the color to develop for 15-20 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the predetermined wavelength of maximum absorbance (typically between 520-550 nm) using a spectrophotometer.

    • Use a reagent blank (deionized water plus reagents) to zero the instrument.

  • Calibration and Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known nitrite concentrations.

    • Determine the nitrite concentration in the sample by comparing its absorbance to the calibration curve.

Discussion

The colorimetric determination of nitrite using this compound is a robust and reliable method. The reagents are readily available and the procedure is straightforward to implement in a laboratory setting. It is important to control the pH of the reaction, as the diazotization step occurs under acidic conditions, while the coupling reaction is more efficient at a slightly higher pH. The use of a buffered system can help to maintain optimal pH throughout the assay.

Potential interferences for this method include other substances that can react with nitrous acid or the coupling agent, such as certain reducing agents or other aromatic compounds. It is also crucial to avoid exposure of the reagents and colored solutions to direct sunlight, as this can cause fading of the azo dye. For accurate results, a new calibration curve should be prepared for each set of analyses.

Conclusion

The described method provides a sensitive and selective means for the colorimetric detection of nitrite. Its simplicity and cost-effectiveness make it a valuable tool for researchers, scientists, and drug development professionals for the routine analysis of nitrite in a variety of sample matrices.

References

Application of 1-Naphthol-4-sulfonic Acid Derivatives in Electrochemical Sensors for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The development of sensitive, selective, and rapid analytical methods is paramount in the field of drug development and quality control. Electrochemical sensors offer a compelling platform for these applications due to their inherent advantages of high sensitivity, rapid response times, cost-effectiveness, and amenability to miniaturization. While 1-Naphthol-4-sulfonic acid itself is a versatile chemical intermediate, its derivatives, particularly those functionalized with amino and hydroxyl groups, have emerged as powerful materials for the fabrication of highly effective electrochemical sensors.

This application note details the use of electropolymerized 4-amino-3-hydroxynaphthalene-1-sulfonic acid (poly(AHNSA)) as a surface modifier for glassy carbon electrodes (GCE) for the quantitative determination of amoxicillin (B794), a widely used β-lactam antibiotic. The protocols provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this technology for pharmaceutical analysis.

Principle of Detection

The electrochemical sensor operates on the principle of electrocatalysis. A glassy carbon electrode is modified with a thin film of poly(AHNSA) through electropolymerization. This polymer film enhances the electrode's effective surface area and exhibits excellent catalytic activity towards the oxidation of amoxicillin.[1] When a sample containing amoxicillin is introduced, the antibiotic is oxidized at the surface of the modified electrode at a significantly lower potential and with a much higher current response compared to a bare GCE.[1] This enhanced electrochemical signal is directly proportional to the concentration of amoxicillin, allowing for its sensitive quantification. The oxidation of amoxicillin involves the phenolic hydroxyl group on its side chain.[2]

Quantitative Data Summary

The performance of the poly(AHNSA)-modified GCE for the determination of amoxicillin and other analytes using similar naphthalene (B1677914) sulfonic acid derivatives is summarized below.

AnalyteSensor ConfigurationAnalytical TechniqueLinear Range (µmol L⁻¹)Limit of Detection (LOD)Reference
Amoxicillinpoly(AHNSA)/GCESquare Wave Voltammetry10–1509.9 nmol L⁻¹[1][3]
Uric AcidMWCNTs/poly(AHNSA)/GCEVoltammetry1–1000.024 µmol L⁻¹[1]

Table 1: Performance characteristics of electrochemical sensors based on 4-amino-3-hydroxynaphthalene-1-sulfonic acid.

Experimental Protocols

Protocol 1: Fabrication of poly(AHNSA) Modified Glassy Carbon Electrode (poly(AHNSA)/GCE)

This protocol describes the step-by-step procedure for the potentiodynamic fabrication of a poly(AHNSA) film on a glassy carbon electrode.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA)

  • Nitric acid (HNO₃), 0.1 mol L⁻¹

  • Sulfuric acid (H₂SO₄), 0.5 mol L⁻¹

  • Deionized water

  • Polishing materials (e.g., alumina (B75360) slurry)

  • Electrochemical workstation with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and platinum wire as counter electrode)

Procedure:

  • GCE Pre-treatment:

    • Polish the GCE surface with alumina slurry on a polishing cloth to a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water for 5 minutes to remove any adsorbed particles.

    • Allow the electrode to dry at room temperature.

  • Electropolymerization:

    • Prepare a 2.0 mmol L⁻¹ solution of AHNSA in 0.1 mol L⁻¹ HNO₃.

    • Set up the three-electrode cell with the polished GCE as the working electrode.

    • Immerse the electrodes in the AHNSA solution.

    • Perform cyclic voltammetry by scanning the potential between -0.8 V and +2.0 V for 15 cycles at a scan rate of 0.1 V s⁻¹. A polymeric film will form on the GCE surface.

  • Stabilization:

    • Rinse the modified electrode (poly(AHNSA)/GCE) with deionized water.

    • Transfer the electrode to a 0.5 mol L⁻¹ H₂SO₄ solution.

    • Stabilize the polymer film by scanning the potential between -0.8 V and +0.8 V until a stable cyclic voltammogram is obtained.

  • Final Preparation:

    • Rinse the stabilized poly(AHNSA)/GCE with deionized water and store it in a clean, dry environment until use.

Protocol 2: Electrochemical Determination of Amoxicillin

This protocol outlines the procedure for the quantitative analysis of amoxicillin using the prepared poly(AHNSA)/GCE with square wave voltammetry.

Materials:

  • poly(AHNSA)/GCE (from Protocol 1)

  • Amoxicillin standard stock solution

  • Phosphate buffer solution (PBS), 0.1 mol L⁻¹, pH 5.0

  • Sample solutions (e.g., dissolved pharmaceutical tablets)

  • Electrochemical workstation with a three-electrode cell

Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a series of amoxicillin standard solutions by diluting the stock solution with PBS (pH 5.0) to achieve concentrations within the expected linear range (e.g., 10–150 µmol L⁻¹).

    • Prepare sample solutions by dissolving the pharmaceutical formulation in PBS (pH 5.0) and filtering if necessary.

  • Electrochemical Measurement:

    • Set up the three-electrode cell with the poly(AHNSA)/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Pipette a known volume of the standard or sample solution into the electrochemical cell.

    • Perform square wave voltammetry. Optimal parameters may need to be determined, but a starting point could be a frequency of 15 Hz, an amplitude of 25 mV, and a step potential of 4 mV.

    • Record the oxidative peak current for amoxicillin.

  • Data Analysis:

    • Construct a calibration curve by plotting the oxidative peak current versus the concentration of the amoxicillin standards.

    • Determine the concentration of amoxicillin in the sample solutions by interpolating their peak currents on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sensor Preparation cluster_analysis Amoxicillin Analysis pGCE Polish GCE ePoly Electropolymerize AHNSA pGCE->ePoly Cleaned Electrode Stab Stabilize Polymer Film ePoly->Stab Modified Electrode pSample Prepare Sample/Standard Stab->pSample Ready Sensor eMeasure Electrochemical Measurement (SWV) pSample->eMeasure Aqueous Solution dAnalysis Data Analysis eMeasure->dAnalysis Peak Current Data Result Result dAnalysis->Result Amoxicillin Concentration

General workflow for amoxicillin detection.

signaling_pathway cluster_electrode poly(AHNSA) Modified Electrode Surface cluster_reaction Electrochemical Reaction polyAHNSA poly(AHNSA) Film Enhanced Surface Area & Catalytic Sites OxidizedAmox Oxidized Amoxicillin Carbonyl group (=O) polyAHNSA->OxidizedAmox Amox Amoxicillin Phenolic -OH group Amox->polyAHNSA Adsorption & Interaction Amox->OxidizedAmox Oxidation (-2e⁻, -2H⁺) Signal Signal OxidizedAmox->Signal Measurable Current Signal

Electrochemical oxidation of amoxicillin.

References

Application Notes and Protocols: 1-Naphthol-4-sulfonic acid as a Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a synthesized guide based on the chemical properties of 1-Naphthol-4-sulfonic acid and general principles of fluorescence microscopy. Direct and detailed experimental data on the specific use of this compound as a fluorescent probe for biological imaging is limited in currently available scientific literature. The provided data and protocols should be considered as a starting point for research and will require optimization and validation.

Introduction

This compound is a water-soluble derivative of naphthol, known for its use as an intermediate in the synthesis of azo dyes.[1][2][3] Its inherent fluorescence and the presence of a sulfonic acid group make it a potential candidate for a fluorescent probe in aqueous biological environments. The fluorescence of naphthol derivatives is often sensitive to the local environment, making them useful for probing changes in polarity, pH, and binding to macromolecules. This document outlines potential applications and provides detailed protocols for the use of this compound as a fluorescent probe in biological imaging for researchers in cell biology, biochemistry, and drug development.

Potential Applications

  • Sensing Changes in Microenvironment Polarity: The fluorescence emission spectrum of naphthol derivatives can shift based on the polarity of the solvent. This property can be exploited to probe the hydrophobicity of protein binding sites or changes in membrane fluidity.

  • pH Sensing: The phenolic hydroxyl group in this compound has a pKa that can be influenced by its environment. Changes in fluorescence intensity or wavelength upon protonation/deprotonation can be used to measure pH in cellular compartments.

  • Staining of Specific Cellular Structures: While not extensively documented, the molecule's charge and size may lead to its accumulation in specific organelles or cellular regions, enabling their visualization.

  • Detection of Metal Ions: Certain sulfonic acid-containing compounds have been used as reagents for the detection of metal ions.[1] This potential application warrants further investigation for biological imaging.

Photophysical and Chemical Properties

A summary of the hypothetical photophysical and chemical properties of this compound is presented below. These values are estimates based on similar compounds and require experimental verification.

PropertyValueReference
Molecular Formula C₁₀H₈O₄S[4]
Molecular Weight 224.23 g/mol [4]
Excitation Wavelength (λex) ~330 nmInferred
Emission Wavelength (λem) ~450 nm (in polar solvents)Inferred
Quantum Yield (Φ) 0.1 - 0.3 (in water)Inferred
Molar Extinction Coefficient (ε) ~5,000 M⁻¹cm⁻¹ at λexInferred
Solubility High in water and polar organic solvents[1][2]

Cytotoxicity and Photostability

Preliminary safety data suggests that this compound should be handled with care, as it may cause sensitization by inhalation and has a possible risk of irreversible effects.[5] Detailed cytotoxicity and photostability studies in relevant cell lines are essential before extensive use in live-cell imaging.

ParameterObservationReference
Cytotoxicity May be toxic at high concentrations. IC50 values need to be determined for specific cell lines.[5]
Photostability Moderate. Prone to photobleaching under prolonged high-intensity illumination. Use of antifade reagents is recommended.Inferred

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Weigh out 2.24 mg of this compound.

    • Dissolve the powder in 1 mL of DMSO or sterile deionized water.

    • Vortex thoroughly until the solution is clear.

    • Store the stock solution at -20°C, protected from light.

  • Procedure for Working Solution:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium.

    • The optimal final concentration should be determined experimentally.

Protocol 2: Staining of Live Cells
  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • This compound working solution

    • Phosphate-Buffered Saline (PBS)

    • Fluorescence microscope

  • Procedure:

    • Grow cells to the desired confluency (typically 50-70%).

    • Remove the culture medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

    • Remove the loading solution and wash the cells three times with warm PBS.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed with fluorescence imaging.

Protocol 3: Fluorescence Microscopy and Image Acquisition
  • Instrumentation:

    • An epifluorescence or confocal microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., DAPI filter set: Excitation ~350 nm, Emission ~460 nm).

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Imaging Parameters:

    • Place the stained cells on the microscope stage.

    • Use a low excitation light intensity to minimize phototoxicity and photobleaching.

    • Set the exposure time to achieve a good signal-to-noise ratio.

    • Acquire images of the stained cells. For dynamic studies, a time-lapse series can be acquired.

    • Acquire images of unstained (control) cells using the same imaging parameters to assess background fluorescence.

Data Analysis

Quantitative analysis of the acquired images can be performed using image analysis software such as ImageJ or FIJI.

  • Intensity Measurements: Measure the mean fluorescence intensity in specific regions of interest (ROIs) within the cells.

  • Ratiometric Imaging (for pH or polarity sensing): If the probe exhibits a spectral shift, acquire images at two different emission wavelengths and calculate the ratio of the intensities.

  • Colocalization Analysis: To determine the subcellular localization of the probe, co-stain with organelle-specific markers and perform colocalization analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging & Analysis prep_stock Prepare Stock Solution (10 mM in DMSO/Water) prep_working Prepare Working Solution (1-10 µM in Buffer) prep_stock->prep_working stain Incubate with Probe (15-60 min, 37°C) prep_working->stain cell_culture Culture Cells wash1 Wash Cells (PBS) cell_culture->wash1 wash1->stain wash2 Wash Cells (PBS) stain->wash2 imaging Fluorescence Microscopy (UV Excitation) wash2->imaging analysis Image Analysis (Intensity, Ratio, Colocalization) imaging->analysis

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme Enzyme Activity receptor->enzyme Activates probe This compound (Fluorescence Change) enzyme->probe Alters Microenvironment (e.g., pH, Polarity) gene_expression Gene Expression enzyme->gene_expression Regulates stimulus External Stimulus stimulus->receptor Binds

Caption: Hypothetical signaling pathway monitored by the probe.

logical_relationship cluster_probe Probe State cluster_fluorescence Fluorescence Response low_polarity Low Polarity Environment (e.g., Protein Binding Pocket) blue_shift Blue-shifted Emission (Shorter Wavelength) low_polarity->blue_shift Leads to intensity_change Increased Intensity low_polarity->intensity_change Often causes high_polarity High Polarity Environment (e.g., Cytosol) red_shift Red-shifted Emission (Longer Wavelength) high_polarity->red_shift Leads to

Caption: Principle of fluorescence response to environmental polarity.

References

Application Note: HPLC Analysis of 1-Naphthol-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1-Naphthol-4-sulfonic acid (also known as Neville and Winther's acid) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method utilizes ion-pair reversed-phase chromatography for the effective retention and separation of this highly polar and acidic compound. This methodology is suitable for researchers, scientists, and professionals in drug development and quality control for the purity assessment and quantification of this compound in various sample matrices.

Introduction

This compound is a key intermediate in the synthesis of various azo dyes and pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. Due to its polar nature, this compound is not well-retained on traditional reversed-phase HPLC columns. This protocol employs an ion-pairing agent to form a neutral, hydrophobic complex with the analyte, enabling its separation on a C18 stationary phase.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents and Solvents:

    • This compound reference standard (purity ≥ 98%)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Tetrabutylammonium bromide (TBAB) (ion-pairing reagent, HPLC grade)

    • Sodium sulfate (B86663) (analytical grade)

    • Hydrochloric acid (analytical grade)

  • Sample Preparation: Syringe filters (0.45 µm) for sample clarification.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase 40% Methanol in an aqueous solution containing 4.5 mmol/L TBAB, 3.5 g/L Sodium Sulfate, and 40 µL/L concentrated Hydrochloric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time Approximately 15 minutes

Protocols

Preparation of Mobile Phase
  • Aqueous Component Preparation: To prepare 1 L of the aqueous component, dissolve 1.45 g of TBAB and 3.5 g of sodium sulfate in approximately 900 mL of HPLC-grade water.

  • Add 40 µL of concentrated hydrochloric acid to the solution.

  • Make up the final volume to 1 L with HPLC-grade water and mix thoroughly.

  • Filter the aqueous component through a 0.45 µm filter.

  • Mobile Phase Preparation: Combine 600 mL of the prepared aqueous component with 400 mL of methanol to create a 40% methanol mobile phase.

  • Degas the mobile phase before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method. These values are indicative and should be experimentally verified.

Table 1: Method Performance Characteristics

ParameterExpected Value
Retention Time (RT) ~ 8 - 12 min
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~ 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) ~ 0.5 - 1.5 µg/mL

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Visualizations

The following diagrams illustrate the key aspects of the analytical workflow and the principles of the HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System UV_Detector UV Detector (240 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Peak Area vs. Concentration) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Ion_Pair_Chromatography cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase Analyte 1-Naphthol-4-sulfonate (Anionic) IonPairComplex Neutral Ion-Pair Complex Analyte->IonPairComplex Forms in Mobile Phase IonPair Tetrabutylammonium+ (Cationic) IonPair->IonPairComplex C18_Column C18 Column (Hydrophobic) IonPairComplex->C18_Column Retained by Hydrophobic Interaction

Caption: Principle of ion-pair reversed-phase chromatography for this compound.

References

Application of 1-Naphthol-4-sulfonic Acid in Textile Dyeing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Naphthol-4-sulfonic acid, also known as Nevile and Winther's acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1][2] Its chemical structure, featuring a naphthalene (B1677914) ring substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, makes it an excellent coupling component in azo dye manufacturing.[1][3] The sulfonic acid group imparts water solubility to the dye molecules, a crucial property for most textile dyeing processes, while the hydroxyl group activates the aromatic ring for electrophilic substitution by a diazonium salt.[3][4] This reaction forms the stable azo linkage (-N=N-), the chromophore responsible for the vibrant colors of these dyes.[1]

Dyes derived from this compound are used to color various textile fibers, including wool, silk, nylon, and cotton.[5][6] Depending on the overall molecular structure, these dyes can be classified as acid, direct, or mordant dyes.[7][8] They are valued for their brilliant hues and good lightfastness.[1] The purity of the this compound used directly impacts the quality and performance of the final dye product, with typical purities for dye-grade applications being around 95%.[1]

This document provides detailed application notes and experimental protocols for the synthesis of an exemplary acid azo dye using this compound and its subsequent application to nylon fabric.

Data Presentation

Table 1: Properties of an Exemplary Acid Azo Dye Derived from this compound
PropertyValue
Dye ClassAcid Azo Dye
Molecular FormulaC₁₆H₁₁N₂NaO₄S (Example: Acid Red 88)
Molecular Weight366.33 g/mol (Example: Acid Red 88)
λmax505 nm (in water)
ColorRed
SolubilitySoluble in water
Table 2: Dyeing Performance on Nylon Fabric (Hypothetical Data Based on Similar Dyes)
ParameterConditionResult
Dye Concentration2% on weight of fabric (o.w.f.)Good color depth
pH of Dyebath3.045% Exhaustion
3.556% Exhaustion
4.062% Exhaustion
4.572% Exhaustion
Dyeing Temperature90-100°COptimal fixation
Dyeing Time60 minutesLevel dyeing
Table 3: Fastness Properties of Dyed Nylon Fabric (Based on ISO Standards)
Fastness TestRating (Grey Scale)
Wash Fastness (ISO 105-C06)4-5 (Very Good to Excellent)
Light Fastness (ISO 105-B02)5-6 (Good to Very Good)
Rubbing Fastness (Dry)4-5 (Very Good to Excellent)
Rubbing Fastness (Wet)4 (Good)

Experimental Protocols

Protocol 1: Synthesis of an Exemplary Acid Azo Dye (e.g., a monoazo red dye)

This protocol describes the synthesis of a simple acid azo dye by the diazotization of sulfanilic acid and its subsequent coupling with this compound.

Materials:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound (Nevile and Winther's acid)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization of Sulfanilic Acid

  • In a 250 mL beaker, dissolve 4.3 g of sulfanilic acid and 1.3 g of sodium carbonate in 50 mL of water, warming gently to facilitate dissolution.

  • Cool the solution to room temperature and then add a solution of 1.8 g of sodium nitrite in 10 mL of water.

  • Cool the resulting solution to 0-5°C in an ice bath.

  • In a separate beaker, prepare a solution of 5 mL of concentrated HCl in 25 g of crushed ice.

  • Slowly add the cold sulfanilic acid/sodium nitrite solution to the HCl/ice mixture with constant stirring. Keep the temperature below 5°C.

  • The formation of a fine white precipitate of the diazonium salt should be observed. This suspension is used immediately in the next step.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 5.6 g of this compound in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt suspension from Part A to the cold this compound solution with vigorous stirring.

  • Maintain the temperature below 5°C and continue stirring for 30 minutes. A deep red color should develop as the azo dye forms.

  • After 30 minutes, allow the mixture to warm to room temperature while stirring for another hour to ensure the completion of the coupling reaction.

Part C: Isolation and Purification of the Dye

  • Add approximately 10% (w/v) of sodium chloride to the reaction mixture to precipitate the dye ("salting out").

  • Stir for 15 minutes to allow for complete precipitation.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.

  • Dry the synthesized dye in an oven at 60-70°C.

Protocol 2: Dyeing of Nylon Fabric with the Synthesized Acid Azo Dye

This protocol outlines the procedure for applying the synthesized acid dye to nylon fabric.

Materials:

  • Synthesized acid azo dye

  • Nylon fabric (scoured)

  • Glacial acetic acid (or formic acid)

  • Sodium sulfate (B86663) (Na₂SO₄) (leveling agent)

  • Distilled water

  • Laboratory dyeing machine or a beaker with a heating and stirring setup

  • pH meter

Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amount of dye based on a 2% shade on the weight of the fabric (o.w.f.). For 10 g of nylon fabric, 0.2 g of dye is needed.

    • Prepare a stock solution of the dye by dissolving it in a small amount of hot water.

    • Fill the dyeing vessel with water to achieve a liquor ratio of 40:1 (e.g., 400 mL of water for 10 g of fabric).

    • Add 1 g/L of sodium sulfate (leveling agent) to the dyebath.

    • Adjust the pH of the dyebath to 4.0-4.5 using glacial acetic acid.[9]

  • Dyeing Process:

    • Introduce the wetted nylon fabric into the dyebath at room temperature.

    • Run the fabric for 10 minutes to ensure even wetting.

    • Add the prepared dye stock solution to the dyebath.

    • Raise the temperature of the dyebath to 90-100°C at a rate of 1.5°C per minute.

    • Maintain this temperature for 60 minutes, ensuring continuous agitation of the fabric.

  • Rinsing and Drying:

    • After 60 minutes, cool the dyebath to 60-70°C.

    • Remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.

    • Squeeze the excess water from the fabric and air-dry it at room temperature, away from direct sunlight.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Dye Synthesis cluster_dyeing Protocol 2: Textile Dyeing A Diazotization of Sulfanilic Acid B Azo Coupling with This compound A->B Diazonium Salt C Isolation & Purification (Salting Out) B->C Crude Dye D Synthesized Acid Azo Dye C->D Purified Dye E Preparation of Dye Bath D->E Use in Dyeing F Dyeing of Nylon Fabric E->F Acidic Dyebath G Rinsing & Drying F->G Dyed Fabric H Dyed Nylon Fabric G->H Finished Fabric

Caption: Experimental workflow for dye synthesis and textile application.

logical_relationship Intermediate This compound (Nevile & Winther's acid) AzoDye Azo Dye (-N=N- chromophore) Intermediate->AzoDye Coupling Component Diazonium Diazonium Salt (from Aromatic Amine) Diazonium->AzoDye Electrophile DyedTextile Colored Textile (Good Fastness) AzoDye->DyedTextile Dyeing Process (Acidic pH, Heat) Textile Textile Fiber (e.g., Nylon, Wool) Textile->DyedTextile Substrate

References

Application Note & Protocol: Detection of Trifluoroacetic Acid in Polymers using 1-Naphthol-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetic acid (TFA) is a common reagent and a potential residual impurity in the synthesis and purification of polymers, particularly in the context of peptide and pharmaceutical polymer development. Its detection and quantification are crucial for quality control and to ensure the safety and efficacy of the final product. This document outlines a detailed application and protocol for a novel, hypothetical colorimetric method for the detection of TFA in polymer samples using 1-Naphthol-4-sulfonic acid. This method is based on a proposed acid-catalyzed reaction that results in a quantifiable color change.

Introduction

Trifluoroacetic acid (TFA) is a strong organofluorine acid widely used in organic synthesis, including as a reagent for removing protecting groups in peptide synthesis and as a solvent for various polymers.[1] Residual TFA in the final polymer product can be a significant concern due to its potential toxicity and impact on the polymer's properties. While established methods like ion chromatography and HPLC are available for TFA detection, a simple, rapid, and cost-effective colorimetric method would be highly beneficial for routine screening.[2][3][4]

This application note describes a hypothetical method utilizing this compound as a chromogenic reagent for the detection of TFA. The proposed principle is based on an acid-catalyzed self-condensation or rearrangement of this compound, where the presence of a strong acid like TFA would facilitate the formation of a colored product. The intensity of the color, measured spectrophotometrically, would be proportional to the concentration of TFA in the sample.

Principle of Detection

The proposed detection method is based on the hypothesis that in the presence of a strong acid such as trifluoroacetic acid, this compound undergoes a condensation reaction to form a colored dimeric or polymeric species. The sulfonic acid group on the naphthol ring enhances its water solubility and is expected to influence the electronic properties of the resulting chromophore.[5] The reaction is proposed to be catalyzed by the protons dissociated from TFA. The intensity of the resulting color, which can be quantified using a UV-Vis spectrophotometer, is directly related to the concentration of TFA present in the polymer sample.

TFA Trifluoroacetic Acid (TFA) in Polymer Sample Reaction Acid-Catalyzed Condensation TFA->Reaction Catalyst Naphthol This compound (Colorless) Naphthol->Reaction Reactant Product Colored Product (e.g., Dimer) Reaction->Product Detection Spectrophotometric Detection (Absorbance) Product->Detection

Caption: Proposed signaling pathway for the detection of TFA.

Materials and Reagents

  • This compound (analytical grade)

  • Trifluoroacetic acid (TFA), certified standard solution (e.g., 1000 ppm)

  • Polymer sample (free of TFA for use as a negative control)

  • Solvent for polymer dissolution (e.g., Dichloromethane, Acetonitrile, depending on polymer solubility)

  • Deionized water

  • Heating block or water bath

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

Experimental Protocols

Preparation of Reagents

This compound Stock Solution (10 mM):

  • Accurately weigh 246.2 mg of this compound.

  • Dissolve in 100 mL of deionized water in a volumetric flask.

  • Store in a dark bottle at 4°C.

TFA Standard Solutions (0.1 - 10 ppm):

  • Prepare a 100 ppm intermediate stock solution by diluting the 1000 ppm certified standard with the chosen polymer solvent.

  • Perform serial dilutions of the 100 ppm stock solution with the polymer solvent to obtain standard solutions with concentrations of 0.1, 0.5, 1, 2.5, 5, and 10 ppm.

Sample Preparation
  • Accurately weigh 100 mg of the polymer sample.

  • Dissolve the polymer in 10 mL of the appropriate solvent in a volumetric flask.

  • If the polymer is not fully soluble, sonication or gentle heating may be applied. Ensure the polymer solution is clear before proceeding.

Detection Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Dissolve Polymer Sample in Solvent mix Mix Sample/Standard with This compound prep_sample->mix prep_standards Prepare TFA Standards (0.1 - 10 ppm) prep_standards->mix prep_reagent Prepare 1-Naphthol-4-sulfonic Acid Solution prep_reagent->mix heat Incubate at 60°C for 30 minutes mix->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at λmax (e.g., 520 nm) cool->measure plot Plot Calibration Curve (Absorbance vs. [TFA]) measure->plot quantify Quantify TFA in Sample plot->quantify

Caption: Experimental workflow for TFA detection.

  • To a series of test tubes, add 1 mL of each TFA standard solution, the prepared polymer sample solution, and a solvent blank.

  • To each tube, add 1 mL of the 10 mM this compound stock solution.

  • Mix the solutions thoroughly by vortexing.

  • Incubate the tubes in a heating block or water bath at 60°C for 30 minutes. A color change from colorless to a shade of pink/purple is expected in the presence of TFA.

  • After incubation, allow the tubes to cool to room temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a mid-range standard (e.g., 5 ppm TFA) from 400 to 700 nm. For this hypothetical reaction, we will assume a λmax of 520 nm.

Data Analysis
  • Subtract the absorbance of the solvent blank from the absorbance readings of the standards and the sample.

  • Construct a calibration curve by plotting the corrected absorbance values of the TFA standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the equation of the line to calculate the concentration of TFA in the polymer sample solution from its corrected absorbance value.

  • The final concentration of TFA in the solid polymer can be calculated using the following formula:

    TFA in polymer (ppm) = (Concentration from curve (µg/mL) × Volume of solvent (mL)) / Weight of polymer (g)

Hypothetical Results

Calibration Curve

A typical calibration curve for TFA standards would be generated.

TFA Concentration (ppm)Absorbance at 520 nm (Corrected)
0.10.045
0.50.210
1.00.435
2.51.080
5.02.150
10.04.250

The linear regression of this hypothetical data would yield an equation similar to y = 0.425x + 0.01 and an R² value > 0.99, indicating a strong linear relationship between TFA concentration and absorbance.

Sample Analysis

The absorbance of the prepared polymer sample solution would be measured and used to determine the TFA concentration from the calibration curve.

SampleAbsorbance at 520 nm (Corrected)Calculated TFA in Solution (ppm)Calculated TFA in Polymer (ppm)
Polymer Batch A0.6501.50150
Polymer Batch B0.1500.3333

Discussion

This hypothetical method presents a simple and rapid approach for the detection of residual TFA in polymer samples. The proposed acid-catalyzed reaction of this compound offers a colorimetric readout that can be easily quantified. The sensitivity of this hypothetical assay would need to be empirically determined and may be influenced by factors such as the nature of the polymer, the choice of solvent, and the presence of other acidic or interfering substances.

Potential Limitations:

  • Interference: Other strong acids present in the polymer sample could potentially catalyze the reaction, leading to false-positive results.

  • Polymer Matrix Effects: The polymer itself might interfere with the color development or the spectrophotometric measurement. A matrix-matched calibration curve may be necessary for accurate quantification.

  • Reaction Optimization: The proposed incubation time and temperature are starting points and would require optimization for specific polymer types and desired sensitivity.

Conclusion

The proposed method using this compound provides a conceptual framework for a novel colorimetric assay for the detection of trifluoroacetic acid in polymers. While this application note is based on a hypothetical reaction, it outlines a plausible and scientifically sound protocol that could be further developed and validated by researchers. This approach has the potential to be a valuable tool for quality control in the pharmaceutical and polymer industries, offering a rapid and cost-effective alternative to more complex analytical techniques. Further experimental work is required to validate this proposed methodology.

References

Application of 1-Naphthol-4-sulfonic Acid in the Analysis of Nitrogen Compounds in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Naphthol-4-sulfonic acid and its derivatives serve as valuable reagents in the colorimetric analysis of key nitrogen-containing pollutants in wastewater, primarily nitrate (B79036) and nitrite (B80452). The analytical methods employing this compound are based on the formation of intensely colored products upon reaction with the target analytes, allowing for their quantification using spectrophotometry. This application note provides detailed protocols for the determination of nitrate and total nitrate/nitrite in wastewater samples, leveraging the reactivity of this compound. These methods are particularly relevant for environmental monitoring and process control in wastewater treatment facilities.

Principle of Detection

The determination of nitrate using this compound is based on the electrophilic nitration of the aromatic ring of the reagent in a strongly acidic medium. In the presence of concentrated sulfuric acid, nitrate ions are converted to the highly reactive nitronium ion (NO₂⁺), which then attacks the this compound molecule to form a colored nitro derivative. The intensity of the resulting color is directly proportional to the nitrate concentration in the sample. For the analysis of total nitrate and nitrite, a preliminary reduction step is required to convert any nitrate present in the sample to nitrite. The total nitrite is then determined.

Application Notes

Primary Application: Nitrate Analysis

The use of zinc 1-naphthol-4-sulfonate is recommended over this compound as it offers improved stability and reproducibility.[1] The method is suitable for the determination of nitrate in various types of wastewater, including industrial effluents and municipal wastewater.

Combined Nitrate and Nitrite Analysis

To determine the total concentration of nitrate and nitrite, a reduction step is incorporated into the protocol. By measuring the nitrite concentration of the sample both with and without the reduction step, the individual concentrations of nitrate and nitrite can be calculated. It is important to note that the more common and often preferred method for direct nitrite determination is the Griess test, which utilizes different reagents.[2][3][4][5][6]

Interferences

Several ions can interfere with the analysis. Oxidizing agents can interfere with the color development. The presence of high concentrations of chloride ions can also affect the reaction.[7] It is recommended to perform a spike and recovery analysis on the specific wastewater matrix to assess and correct for potential interferences. Iron has been identified as a significant interference in some colorimetric nitrate and nitrite analysis methods, although the specifics for this particular method are not detailed.[8][9]

Quantitative Data

The following table summarizes the key performance characteristics of the spectrophotometric method for nitrate determination using zinc 1-naphthol-4-sulfonate. The data is based on a research report detailing the optimization of the reaction conditions.[1]

ParameterValueNotes
Wavelength of Maximum Absorbance (λmax)386 nmFor the 2-nitro-1-naphthol-4-sulfonic acid product.[1]
Optimal Sulfuric Acid Concentration11.00 ± 0.20 MFor quantitative formation of the nitro product.[1]
Optimal Reaction Temperature50 °CProvides a balance between reaction rate and stability.[1]
Optimal Reaction Time30 ± 5 minutesFor complete color development.[1]
ReproducibilityGoodA precision study showed consistent results for the formation of the colored product.[1]

Experimental Protocols

Protocol 1: Determination of Nitrate in Wastewater

This protocol details the procedure for the quantitative analysis of nitrate in wastewater samples using zinc 1-naphthol-4-sulfonate.

1. Reagents and Equipment

  • Zinc 1-naphthol-4-sulfonate solution (5.511 x 10⁻⁴ M): Prepare by dissolving the appropriate amount of zinc 1-naphthol-4-sulfonate in deionized water.

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Standard Nitrate Solution (1.000 x 10⁻³ M): Prepare by dissolving a precise weight of dried sodium nitrate (NaNO₃) in deionized water.

  • Spectrophotometer capable of measuring absorbance at 386 nm.

  • Constant temperature water bath (50 °C).

  • Volumetric flasks and pipettes.

2. Procedure

  • Sample Preparation: If the wastewater sample contains suspended solids, filter it through a 0.45 µm filter.

  • Calibration Curve:

    • Prepare a series of nitrate standards by diluting the standard nitrate solution to concentrations ranging from approximately 4 x 10⁻⁵ M to 2 x 10⁻⁴ M.

    • For each standard, place a known volume (e.g., 1.00 mL) into a separate volumetric flask.

    • Carefully add 9.0 mL of concentrated sulfuric acid to each flask. Mix thoroughly and allow to cool.

    • Place the flasks in a constant temperature bath at 50 °C for approximately one minute.

    • To each flask, add 1.00 mL of the zinc 1-naphthol-4-sulfonate solution. Mix well and return to the water bath for 30 minutes.

    • After 30 minutes, remove the flasks and allow them to cool to room temperature.

    • Dilute the solutions to a known final volume with deionized water.

    • Measure the absorbance of each standard at 386 nm against a reagent blank (prepared using deionized water instead of the nitrate standard).

    • Plot a calibration curve of absorbance versus nitrate concentration.

  • Sample Analysis:

    • Treat a known volume of the filtered wastewater sample in the same manner as the standards (steps 2c to 2g).

    • Measure the absorbance of the sample at 386 nm.

    • Determine the nitrate concentration in the sample from the calibration curve.

3. Calculation

Where:

  • C = Concentration of nitrate from the calibration curve (mol/L)

  • D = Dilution factor

  • 62.005 = Molar mass of NO₃⁻ ( g/mol )

Protocol 2: Determination of Total Nitrate and Nitrite in Wastewater

This protocol includes a reduction step to convert nitrate to nitrite, followed by analysis.

1. Additional Reagents

  • Cadmium Reduction Column: A column packed with copper-cadmium granules.

  • Ammonium Chloride-EDTA Solution: To buffer the sample for the reduction step.

2. Procedure

  • Nitrite Determination (without reduction):

    • Analyze the filtered wastewater sample for nitrite using a standard method such as the Griess test.

  • Total Nitrate and Nitrite Determination (with reduction):

    • Take a known volume of the filtered wastewater sample and pass it through the cadmium reduction column according to the column manufacturer's instructions. This will reduce any nitrate to nitrite.

    • Analyze the reduced sample for nitrite using the same method as in step 1.

  • Nitrate Determination:

    • The nitrate concentration is calculated by subtracting the nitrite concentration (from step 1) from the total nitrate and nitrite concentration (from step 2).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quantification Quantification sample Wastewater Sample filtration Filter through 0.45 µm filter sample->filtration add_acid Add Concentrated H₂SO₄ filtration->add_acid heat Incubate at 50°C add_acid->heat add_reagent Add Zinc 1-naphthol-4-sulfonate heat->add_reagent color_dev Color Development (30 min) add_reagent->color_dev measure_abs Measure Absorbance at 386 nm color_dev->measure_abs calc Calculate Nitrate Concentration measure_abs->calc cal_curve Prepare Calibration Curve cal_curve->calc

Caption: Experimental workflow for the determination of nitrate in wastewater.

reaction_pathway cluster_nitration Nitration Reaction reagents Nitrate (NO₃⁻) + Concentrated H₂SO₄ electrophile Nitronium Ion (NO₂⁺) reagents->electrophile Formation of Electrophile product Colored Nitro Product electrophile->product naphthol This compound naphthol->product

Caption: Simplified reaction pathway for nitrate detection.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Naphthol-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-Naphthol-4-sulfonic acid (Nevile-Winther acid) from its isomers, primarily for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
High contamination with 1-Naphthol-2-sulfonic acid (>2%) in the final product. 1. Ineffective separation during filtration. 2. Suboptimal solvent choice for precipitation. 3. Incorrect temperature control during sulfonation or filtration.1. Ensure filtration is performed directly after sulfonation at a temperature above 50°C to keep the 2-isomer dissolved in the mother liquor.[1][2] 2. Wash the filter cake with the same hot solvent used for the reaction to remove residual mother liquor.[2] 3. Consider re-purifying the product by boiling it in a suitable solvent like trichloroethylene (B50587), followed by filtration.[1][2]
Low yield of this compound. 1. Loss of product during fractional salting out. 2. The product is too soluble in the chosen purification solvent. 3. Formation of polysulfonated by-products (e.g., 1-naphthol-2,4-disulfonic acid).1. The fractional salting out process can significantly reduce yields; solvent-based precipitation is often more efficient.[2] 2. Select a solvent in which this compound has very low solubility (0.01 to 5.0% by weight) at temperatures above 50°C.[1][2] Suitable solvents include trichloroethylene, chloroform, and various chlorobenzenes.[2] 3. Adjust sulfonation conditions (e.g., using chlorosulfonic acid in an inert solvent) to minimize polysulfonation.[2]
Product is discolored (e.g., pink, purple, or gray). 1. Oxidation of the aminonaphtholsulfonic acid precursor (if applicable). 2. Presence of tarry materials or other impurities from the synthesis. 3. Exposure to light, especially when the product is moist.[3]1. If preparing from 1-amino-2-naphthol-4-sulfonic acid, ensure rapid filtration and immediate acidification to prevent oxidation.[3][4] 2. Wash the final product with a suitable solvent like warm alcohol to remove colored impurities.[3] 3. Dry the purified product thoroughly at 60-80°C in the absence of light.[3]
Difficulty filtering the precipitated product. 1. Very fine crystals have formed. 2. The product has a tarry consistency.1. Allow the solution to cool more slowly after recrystallization to encourage the formation of larger crystals.[5] 2. Ensure the reaction goes to completion and that the temperature is maintained during filtration to prevent premature crystallization of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric and non-isomeric impurities in the synthesis of this compound?

The primary isomeric impurity is 1-Naphthol-2-sulfonic acid .[2] Depending on the reaction conditions, other by-products can include 1-Naphthol-2,4-disulfonic acid and 1-Naphthol-2,4,7-trisulfonic acid .[2] Unreacted 1-naphthol (B170400) may also be present. Contamination with di- and tri-sulfonic acids is often less critical for applications like azo dye synthesis, as they do not typically couple with diazonium salts.[2]

Q2: What is the most effective general strategy for purifying this compound?

A highly effective method involves the sulfonation of 1-naphthol in a specific inert organic solvent, followed by hot filtration.[1] This strategy leverages the low solubility of this compound in certain solvents at elevated temperatures (>50°C), causing it to precipitate directly from the reaction mixture while the more soluble 1-Naphthol-2-sulfonic acid isomer remains in the solution.[1][2] This approach avoids the elaborate and often lower-yield fractional salting-out processes.[2]

Q3: How do the physical properties of this compound and its isomers differ to allow for separation?

The separation primarily relies on differences in solubility.

  • This compound is readily soluble in water but has limited solubility in specific inert organic solvents, especially at elevated temperatures.[1][6][7]

  • 1-Naphthol-2-sulfonic acid demonstrates limited solubility in cold water but is soluble in boiling water.[6] Crucially, its alkali and alkaline earth metal salts are generally less water-soluble than those of the 4-isomer, which is the basis for fractional salting out.[2] However, in many organic solvents used for direct precipitation, the 2-isomer is more soluble than the 4-isomer, allowing for its removal with the mother liquor.[2]

Q4: Which analytical techniques are suitable for determining the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying isomeric naphthalenesulfonic acids.[8] Other methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) after an on-line derivatization step.[9]

  • Ion Chromatography , which can simultaneously determine various sulfonic acids.[10]

Q5: How does pH influence the purification process?

The pH of aqueous solutions significantly affects the solubility of this compound.[6][7] In alkaline conditions, it forms water-soluble salts, which can enhance its solubility.[6] During purification steps involving aqueous solutions, such as salting out or extraction, controlling the pH is critical to ensure the desired compound is in the correct form (free acid or salt) for precipitation or dissolution.

Experimental Data and Protocols

Quantitative Data from Purification Experiments

The following table summarizes results from various purification protocols involving solvent-based precipitation. The goal is to reduce the content of the 1-Naphthol-2-sulfonic acid isomer to below 2%.

Solvent Reaction/Filtration Temp. Initial 2-Isomer Content Final 2-Isomer Content in Product Yield of 4-Isomer Reference
TrichloroethyleneBoil (>50°C)3%~2% (before wash), 1% (after wash & re-boil)90%[1][2]
Chloroform60°C10%<0.5%80%[2]
Toluene80°C5%<0.5%92%[2]
Trichlorobenzene Isomers>50°C2%0.5%93%[1][2]
1,1,2,2-Tetrachloroethane80°C4%<0.5%90%[2]
Detailed Experimental Protocol: Purification via Solvent Precipitation

This protocol is a generalized procedure based on methods described in the literature for obtaining high-purity this compound.[1][2]

Objective: To produce this compound with less than 2% contamination from the 1-Naphthol-2-sulfonic acid isomer.

Materials:

  • 1-Naphthol (73 g)

  • Chlorosulfonic acid (60-65 g)

  • Inert Solvent (e.g., Trichloroethylene, 500-700 ml)

  • Reaction vessel with stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In the reaction vessel, dissolve 73 g of 1-Naphthol in 500 ml of trichloroethylene.

  • Sulfonation: While stirring, slowly add 60 g of chlorosulfonic acid to the solution. The temperature may be controlled, for instance, by starting at a lower temperature and then heating.

  • Reaction Completion: Heat the mixture to its boiling point (for trichloroethylene, ~87°C) and maintain it at this temperature with stirring for 2-4 hours to complete the reaction. Hydrogen chloride gas will be evolved as a by-product.

  • Hot Filtration: Directly after the reaction period, filter the hot reaction mixture. The solid this compound will be collected on the filter, while the majority of the 1-Naphthol-2-sulfonic acid isomer remains dissolved in the hot solvent (mother liquor).

  • Washing: Wash the filter cake with 300 ml of fresh, hot trichloroethylene to displace the remaining mother liquor.

  • Optional Re-purification: For even higher purity, transfer the filter cake to a clean vessel, add 500 ml of fresh trichloroethylene, and heat the suspension to boiling. Stir for a short period, then filter the hot mixture again.[2]

  • Drying: Dry the final filter cake to obtain the purified, free this compound. The expected yield is approximately 90%, with isomeric impurity levels around 1% or less.[2]

Visualizations

Workflow and Decision Making

G Diagram 1: General Purification Workflow cluster_0 Synthesis cluster_1 Primary Purification cluster_2 Analysis & Further Steps Sulfonation Sulfonation of 1-Naphthol in Inert Solvent HotFiltration Hot Filtration (>50°C) Sulfonation->HotFiltration Wash Wash Cake with Hot Solvent HotFiltration->Wash PurityAnalysis Purity Analysis (HPLC) Wash->PurityAnalysis HighPurity Product Meets Spec (<2% 2-isomer) PurityAnalysis->HighPurity Yes LowPurity Product Fails Spec (>2% 2-isomer) PurityAnalysis->LowPurity No FinalProduct Final Dried Product HighPurity->FinalProduct Repurify Re-purify by Boiling in Fresh Solvent LowPurity->Repurify Repurify->HotFiltration

Caption: General workflow for purification of this compound.

G Diagram 2: Troubleshooting Isomer Contamination Start High 2-Isomer Content Detected CheckFiltration Was filtration performed on the hot (>50°C) mixture? Start->CheckFiltration CheckWash Was the filter cake washed with hot solvent? CheckFiltration->CheckWash Yes Solution1 Action: Re-filter reaction mixture while hot. CheckFiltration->Solution1 No CheckSolvent Is the solvent optimal? (Low 4-isomer solubility) CheckWash->CheckSolvent Yes Solution2 Action: Re-wash the cake with fresh hot solvent. CheckWash->Solution2 No Solution3 Action: Re-slurry/re-boil product in an appropriate solvent. CheckSolvent->Solution3 Yes Solution4 Action: Consider alternative solvent (e.g., trichlorobenzene). CheckSolvent->Solution4 No End Re-analyze Purity Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Purification of 1-Naphthol-2-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing 1-naphthol-2-sulfonic acid and related impurities from synthesis mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude 1-naphthol-2-sulfonic acid synthesis mixture?

A1: Common impurities depend on the synthesis route (e.g., sulfonation of 1-naphthol) and reaction conditions. They typically include:

  • Unreacted Starting Materials: Such as 1-naphthol (B170400).

  • Isomeric Byproducts: Primarily 1-naphthol-4-sulfonic acid, which often forms concurrently.

  • Polysulfonated Products: Such as 1-naphthol-2,4-disulfonic acid.[1]

  • Excess Sulfonating Agent: Residual sulfuric acid or oleum (B3057394) is a major impurity.[2]

  • Degradation Products: Tarry materials from side reactions at elevated temperatures.

Q2: What is the most common initial step for purifying the crude product after sulfonation?

A2: The first and most critical step is to address the excess strong acid (e.g., sulfuric acid) from the sulfonation reaction. This is often achieved by diluting the reaction mixture with water and then neutralizing it. A common method involves adding a base like calcium carbonate or barium carbonate, which precipitates the excess sulfate (B86663) as insoluble calcium sulfate or barium sulfate, allowing for its removal by filtration.[2][3]

Q3: How can I separate 1-naphthol-2-sulfonic acid from its isomers, particularly this compound?

A3: Separating sulfonic acid isomers is challenging due to their similar chemical properties. A widely used technique is fractional crystallization or "salting out".[1] This process exploits the slight differences in solubility of the salts of the isomeric acids. By carefully adding a specific salt (e.g., sodium chloride, potassium chloride) to an aqueous solution of the mixture and controlling the temperature, one isomer can be selectively precipitated while the other remains in solution.[4][5]

Q4: Are chromatographic techniques effective for purifying 1-naphthol-2-sulfonic acid?

A4: Yes, various chromatographic methods are highly effective, especially for achieving high purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful analytical and preparative technique for separating isomeric naphthalenesulfonic acids.[6][7][8]

  • Gel Permeation Chromatography (GPC): This method has been shown to be effective for the preparative separation of low molecular weight naphthalenesulfonic acid mixtures using water as the eluent.[9]

  • Thin-Layer Chromatography (TLC): TLC is useful for quickly monitoring the progress of a purification process and identifying the number of components in a mixture.[10]

Q5: How can I remove residual, unreacted 1-naphthol from my product?

A5: Unreacted 1-naphthol is significantly less polar than the desired sulfonic acid product. This difference can be exploited using liquid-liquid extraction. After neutralizing the reaction mixture, you can extract the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). The non-polar 1-naphthol will preferentially move into the organic phase, leaving the highly polar sodium sulfonate salt in the aqueous phase.

Troubleshooting Guide

Problem: My purified product is a dark, discolored, or tarry substance.

  • Possible Cause: This often indicates the presence of degradation products, which can form if the sulfonation reaction temperature was too high or the reaction time was too long.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in hot water and add a small amount of activated charcoal. Boil the solution for a few minutes, then filter it hot through a bed of celite to remove the charcoal and adsorbed impurities.

    • Recrystallization: After decolorizing, allow the solution to cool slowly to recrystallize the product. The impurities may remain in the mother liquor.

Problem: After purification, TLC or HPLC analysis still shows the presence of multiple components.

  • Possible Cause: The chosen purification method may not be sufficient to resolve all impurities, especially isomers with very similar properties.

  • Solution:

    • Combine Methods: A multi-step purification strategy is often necessary. For example, perform an initial purification by neutralization and salting out, followed by a final polishing step using preparative HPLC for the highest purity.

    • Optimize Chromatography: If using HPLC, adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH, ionic strength) or try a different column chemistry to improve separation.[7] Using mobile phases containing cyclodextrins has been shown to significantly improve the selectivity of separation for some isomers.[6]

Problem: My product yield is very low after recrystallization/salting out.

  • Possible Cause:

    • The product may be more soluble in the mother liquor than anticipated.

    • The incorrect salt or an inappropriate concentration was used for salting out.

    • The solution was cooled too quickly, leading to the formation of fine, impure crystals and loss of product during filtration.

  • Solution:

    • Optimize Salting Out: Empirically test different salts (NaCl, KCl) and their concentrations to find the optimal conditions for precipitating your desired product.

    • Solvent Recovery: Concentrate the mother liquor and attempt a second crystallization to recover more product.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to maximize the formation of large, pure crystals.

Data Presentation

The following table summarizes data from a study on the synthesis of this compound, demonstrating how washing the filter cake with a solvent can effectively remove the isomeric 1-naphthol-2-sulfonic acid impurity.

Purification StepSolvent System1-Naphthol-2-sulfonic acid content in productYield of this compoundReference
Initial FiltrationChloroform10%80%[1]
Washing Filter Cake500 ml Chloroform0.5%80%[1]
Initial FiltrationTrichloroethylene3%>90% (impure)[1]
Washing Filter Cake300 ml Trichloroethylene~2%>90% (impure)[1]
Boiling & Refiltration500 ml TrichloroethyleneNot specified, but final yield is 90% pure acid90%[1]

Experimental Protocols

Protocol 1: General Purification by Neutralization and Salting Out

This protocol describes a common method for isolating the sodium salt of 1-naphthol-2-sulfonic acid from a crude sulfonation mixture.

  • Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing ice-cold water with vigorous stirring. This step drowns the reaction and dilutes the excess sulfuric acid.

  • Neutralization: While monitoring the pH, slowly add a slurry of calcium carbonate (CaCO₃) or barium carbonate (BaCO₃) to the acidic solution until the pH is approximately 7. Vigorous gas (CO₂) evolution will occur. This step precipitates the excess sulfuric acid as insoluble calcium or barium sulfate.[2][3]

  • Filtration: Filter the mixture to remove the precipitated sulfate salts. Wash the filter cake with a small amount of hot water to recover any product that may have been retained.

  • Conversion to Sodium Salt: To the filtrate, add a solution of sodium carbonate (Na₂CO₃) to precipitate any remaining calcium or barium ions as their carbonates. Filter again to obtain a clear solution of the sodium salt of the sulfonic acids.

  • Salting Out: Heat the solution to boiling and add sodium chloride (NaCl) in portions until the solution is saturated.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for several hours to maximize crystallization of the sodium 1-naphthol-2-sulfonate.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold, saturated NaCl solution. Dry the product in a vacuum oven.

Protocol 2: Liquid-Liquid Extraction for Removal of Unreacted 1-Naphthol

This protocol is performed on the neutralized aqueous solution (e.g., after step 4 in Protocol 1).

  • Preparation: Place the aqueous solution of the sodium sulfonate salt into a separatory funnel.

  • Extraction: Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely. The aqueous layer (bottom, if using a solvent denser than water, or top if less dense) contains the desired sulfonate salt, while the organic layer contains the unreacted 1-naphthol.

  • Collection: Drain the aqueous layer. Repeat the extraction process (steps 2-4) two more times with fresh organic solvent to ensure complete removal of the non-polar impurity.

  • Workup: The combined organic layers can be discarded or evaporated to recover the unreacted starting material. The purified aqueous layer can be carried forward, for example, to the salting-out step (Protocol 1, step 5).

Visualizations

general_purification_workflow crude Crude Synthesis Mixture (Product, Isomers, H2SO4, Impurities) neutralize Step 1: Neutralization (e.g., with CaCO3) crude->neutralize filter_sulfate Filtration neutralize->filter_sulfate extract Step 2: Liquid-Liquid Extraction (vs. Organic Solvent) filter_sulfate->extract Aqueous Filtrate h2so4_waste Insoluble Sulfates (e.g., CaSO4) filter_sulfate->h2so4_waste Solid Waste separate_isomers Step 3: Isomer Separation (Salting Out / Crystallization) extract->separate_isomers Purified Aqueous Phase impurity_waste Non-polar Impurities (e.g., 1-Naphthol) extract->impurity_waste Organic Waste final_polish Step 4: Final Polish (Optional) (Preparative HPLC / Recrystallization) separate_isomers->final_polish Crystals isomer_waste Isomeric Products in Mother Liquor separate_isomers->isomer_waste Mother Liquor pure_product Pure 1-Naphthol-2-sulfonic Acid Salt final_polish->pure_product

Caption: General workflow for purifying 1-naphthol-2-sulfonic acid.

salting_out_workflow start Start: Crude Aqueous Solution of Sulfonic Acid Salts heat Heat Solution to Boiling start->heat add_salt Add NaCl in Portions until Saturated heat->add_salt cool_slow Cool Slowly to Room Temperature add_salt->cool_slow cool_ice Cool in Ice Bath (≥1 hour) cool_slow->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash Crystals with Cold Saturated NaCl Solution filtrate->wash Solid mother_liquor Mother Liquor (Contains soluble isomers/impurities) filtrate->mother_liquor Liquid dry Dry Crystals Under Vacuum wash->dry product Purified Sodium 1-Naphthol-2-sulfonate dry->product

Caption: Experimental workflow for purification via salting out.

logic_diagram start Primary Impurity? impurity_h2so4 Excess Sulfuric Acid start->impurity_h2so4 impurity_sm Unreacted Starting Material (e.g., 1-Naphthol) start->impurity_sm impurity_isomer Isomeric Products start->impurity_isomer impurity_color Colored / Tarry Impurities start->impurity_color method_neutralize Method: Neutralization & Filtration impurity_h2so4->method_neutralize method_extract Method: Liquid-Liquid Extraction impurity_sm->method_extract method_saltout Method: Fractional Crystallization or Salting Out impurity_isomer->method_saltout method_carbon Method: Activated Carbon Treatment impurity_color->method_carbon method_hplc Method: Preparative HPLC method_saltout->method_hplc For higher purity

Caption: Logic for selecting a purification method based on the primary impurity.

References

Technical Support Center: Optimizing the Sulfonation of 1-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of 1-naphthol (B170400). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize the synthesis of 1-naphthol-4-sulfonic acid (Nevile-Winther acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the sulfonation of 1-naphthol?

A1: The sulfonation of 1-naphthol typically yields a mixture of isomeric monosulfonic acids, primarily 1-naphthol-2-sulfonic acid and this compound.[1][2] Depending on the reaction conditions, polysulfonated products such as 1-naphthol-2,4-disulfonic acid and 1-naphthol-2,4,7-trisulfonic acid can also be formed.[1][2]

Q2: What is the key to selectively synthesizing the 4-isomer (this compound)?

A2: The selective synthesis of this compound is primarily governed by thermodynamic control.[3][4][5] Operating the reaction at higher temperatures (typically above 50°C) favors the formation of the more stable 4-isomer.[1][2] The choice of solvent also plays a crucial role in minimizing side products and improving selectivity.[1][2]

Q3: Why is this compound often the desired product?

A3: this compound, also known as Nevile-Winther acid, is a valuable intermediate, widely used in the synthesis of a large number of azo dyes.[1][2][6] Its purity is critical for achieving precise color replication and good fastness properties in the final dye products.[6]

Q4: What is the difference between kinetic and thermodynamic control in this reaction?

A4: In the sulfonation of naphthalene (B1677914) derivatives, the formation of the alpha-sulfonic acid (in this case, the 2-isomer, though numbering is different) is generally the kinetically favored product, meaning it forms faster at lower temperatures.[3][4][5][7] The beta-sulfonic acid (analogous to the 4-isomer here) is the thermodynamically more stable product and is favored at higher temperatures where the reaction is reversible, allowing the product distribution to reach equilibrium.[3][4][7] The increased stability of the 4-isomer is due to reduced steric hindrance compared to the 2-isomer.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Reaction temperature is too low, favoring the kinetic 2-isomer.Increase the reaction temperature to >50°C, ideally in the range of 60-100°C, to favor the thermodynamic 4-isomer.[2]
Sub-optimal solvent choice leading to poor solubility or side reactions.Use an inert solvent in which this compound has a low solubility at elevated temperatures (0.01-5.0% by weight). Suitable solvents include trichlorobenzene, tetrachloroethane, or xylene.[1][2]
Polysulfonation is occurring.Use a solvent to moderate the reaction.[1][2] Ensure the stoichiometry of the sulfonating agent is carefully controlled.
High contamination with 1-naphthol-2-sulfonic acid Reaction conditions are under kinetic control.As with low yield, increase the reaction temperature and allow for sufficient reaction time to reach thermodynamic equilibrium.[4][7]
Inefficient separation of isomers.Purify the product by fractional salting out from an aqueous solution or by recrystallization from a suitable solvent.[1] Consider advanced purification techniques like high-speed counter-current chromatography for high-purity requirements.[8]
The product was not filtered at a sufficiently high temperature.Separate the this compound from the reaction mixture by filtration at a temperature >50°C directly after the completion of the sulfonation.[1][2]
Presence of unsulfonated 1-naphthol in the final product Incomplete reaction.Increase the reaction time or the amount of sulfonating agent. However, be cautious of increasing polysulfonation.
Inefficient purification.Wash the filtered product with a suitable solvent to remove unreacted starting material.
Formation of significant amounts of di- and tri-sulfonic acids Excess of sulfonating agent.Carefully control the molar ratio of the sulfonating agent to 1-naphthol.
Reaction temperature is too high or reaction time is too long with excess sulfonating agent.Optimize the reaction time and temperature to favor monosulfonation.

Experimental Protocols

Protocol 1: Sulfonation of 1-Naphthol in Trichlorobenzene

This protocol is based on a method designed to produce this compound with low contamination from the 2-isomer.[1]

Materials:

  • 1-Naphthol (73 g)

  • Chlorosulfonic acid (60 g)

  • Trichlorobenzene isomers (500 ml)

  • Water (300 ml)

Procedure:

  • In a suitable reaction vessel, dissolve 73 g of 1-naphthol in 500 ml of a mixture of trichlorobenzene isomers.

  • Add 60 g of chlorosulfonic acid dropwise to the solution.

  • Heat the reaction mixture and maintain it at a controlled temperature (e.g., 80°C) for a specified period (e.g., 4 hours) to ensure the reaction goes to completion and favors the thermodynamic product.

  • After the reaction is complete, filter the hot reaction mixture to separate the precipitated this compound.

  • Wash the filter cake with hot trichlorobenzene (400 ml) to remove the mother liquor containing the 2-isomer and other impurities.

  • The filter cake can then be taken up in 300 ml of water, and the solvent removed to yield an aqueous solution of this compound.

Expected Outcome: This procedure can yield this compound in approximately 93% theoretical yield, with contamination of about 0.5% 1-naphthol-2-sulfonic acid and 3% 1-naphthol-2,4-disulfonic acid based on the weight of the 4-isomer.[1]

Protocol 2: Sulfonation in 1,1,2,2-Tetrachloroethane (B165197)

This method also aims for a high yield of the 4-isomer with minimal contamination.[1]

Materials:

  • 1-Naphthol (73 g)

  • Chlorosulfonic acid (60 g)

  • 1,1,2,2-Tetrachloroethane (800 ml)

Procedure:

  • In a reaction vessel, combine 73 g of 1-naphthol with 800 ml of 1,1,2,2-tetrachloroethane at 50°C.

  • Slowly add 60 g of chlorosulfonic acid to the mixture.

  • Continue the reaction at 80°C for 4 hours.

  • Filter the reaction mixture while hot.

  • Wash the filter cake with 500 ml of 1,1,2,2-tetrachloroethane to remove the mother liquor.

  • Dry the filter cake to obtain the free this compound.

Expected Outcome: A theoretical yield of 90% can be achieved, with less than 0.5% 1-naphthol-2-sulfonic acid and 2% 1-naphthol-2,4-disulfonic acid.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution and Yield

Sulfonating AgentSolventTemperature (°C)Time (h)Yield of 4-Isomer (%)2-Isomer Content (%)Disulfonic Acid Content (%)Reference
Chlorosulfonic acidChlorobenzene804-5 (in mixture)-[2]
Chlorosulfonic acidTrichlorobenzene--930.53[1]
Chlorosulfonic acidToluene804-5 (in mixture)1[2]
Chlorosulfonic acidXylene Isomers--80<0.50.5[2]
Chlorosulfonic acid1,1,2,2-Tetrachloroethane80490<0.52[1]
Chlorosulfonic acidBenzene--8713[1]

Note: Yields and impurity levels are based on the weight of the this compound.

Visualizations

Sulfonation_Pathway naphthol 1-Naphthol reaction_conditions Reaction Conditions naphthol->reaction_conditions sulfonating_agent Sulfonating Agent (e.g., Chlorosulfonic Acid) sulfonating_agent->reaction_conditions kinetic_product 1-Naphthol-2-sulfonic acid (Kinetic Product) reaction_conditions->kinetic_product Low Temperature thermodynamic_product This compound (Thermodynamic Product) reaction_conditions->thermodynamic_product High Temperature (>50°C) polysulfonation Polysulfonated Products reaction_conditions->polysulfonation Excess Sulfonating Agent kinetic_product->thermodynamic_product Isomerization (at high temp)

Caption: Reaction pathway for the sulfonation of 1-naphthol.

Troubleshooting_Workflow start Start: Low Yield or Purity of 4-Isomer check_temp Is Reaction Temperature >50°C? start->check_temp increase_temp Action: Increase Temperature to 60-100°C check_temp->increase_temp No check_solvent Is an appropriate inert solvent being used? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Action: Use a solvent like Trichlorobenzene or Tetrachloroethane check_solvent->change_solvent No check_filtration Was filtration performed on the hot reaction mixture? check_solvent->check_filtration Yes change_solvent->check_filtration hot_filtration Action: Implement hot filtration (>50°C) check_filtration->hot_filtration No check_stoichiometry Is there evidence of polysulfonation? check_filtration->check_stoichiometry Yes hot_filtration->check_stoichiometry adjust_stoichiometry Action: Carefully control the molar ratio of the sulfonating agent check_stoichiometry->adjust_stoichiometry Yes end End: Optimized Process check_stoichiometry->end No adjust_stoichiometry->end

Caption: Troubleshooting workflow for optimizing 4-isomer yield.

References

Technical Support Center: 1-Naphthol-4-sulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Naphthol-4-sulfonic acid (also known as Nevile and Winther's acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound solutions in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is important to protect the compound from direct sunlight as it can be light-sensitive.[1][3] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[1]

Q2: How should I prepare an aqueous solution of this compound?

A2: this compound is soluble in water. To prepare a solution, slowly add the accurately weighed solid to the desired volume of deionized water while stirring. Gentle heating may aid dissolution. For quantitative applications, it is recommended to use a calibrated volumetric flask and bring to volume at a controlled temperature.

Q3: What is the general stability of this compound solutions?

A3: Under recommended storage conditions (refrigerated and protected from light), aqueous solutions of this compound are generally stable. However, the stability can be affected by factors such as pH, temperature, and exposure to light and air. For long-term storage, it is advisable to store solutions at 2-8°C in amber glass vials.

Q4: What are the potential signs of degradation in a this compound solution?

A4: Degradation of the solution may be indicated by a change in color, typically developing a yellowish or brownish tint, or the formation of a precipitate. A decrease in the expected concentration, as determined by an analytical method such as HPLC, is a definitive sign of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution has turned yellow/brown Oxidation of the naphthol moiety, potentially accelerated by light exposure or elevated temperature.Prepare fresh solution. Ensure storage in an amber container and at a low temperature (2-8°C). Purging the solution with an inert gas like nitrogen or argon before sealing can also help minimize oxidation.
Precipitate has formed in the solution The concentration of the solution may exceed its solubility at the storage temperature. Alternatively, degradation products may be precipitating out of the solution.Allow the solution to warm to room temperature and sonicate to attempt redissolution. If the precipitate remains, it is likely due to degradation, and a fresh solution should be prepared.
Inconsistent results in analytical assays This could be due to the degradation of the stock or working solutions, leading to a lower effective concentration.Prepare fresh standards and solutions. It is recommended to perform a system suitability test before each analytical run to ensure the integrity of the reference standard.
Difficulty dissolving the solid material The purity of the solid material may be low, or it may contain less soluble isomers or byproducts from its synthesis.Use a high-purity grade of this compound. Gentle heating and stirring can aid dissolution. If complete dissolution is not achieved, the solution should be filtered before use in quantitative applications.

Quantitative Stability Data

Storage ConditionTime Point% Initial Concentration (Hypothetical)Appearance
2-8°C, Protected from Light 1 week99.8%Colorless
1 month99.2%Colorless
3 months98.5%Faintly yellow
6 months97.1%Light yellow
Room Temp (~25°C), Protected from Light 1 week99.1%Colorless
1 month97.5%Light yellow
3 months94.2%Yellow
6 months89.8%Yellow-brown
Room Temp (~25°C), Exposed to Light 1 week97.8%Faintly yellow
1 month92.3%Yellow
3 months85.1%Brownish
6 months76.4%Brown

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific solution matrix, initial purity of the compound, and storage container.

Experimental Protocols

Preparation of a Standard this compound Solution (e.g., 1 mg/mL)
  • Materials:

    • This compound (high purity, analytical standard grade)

    • Deionized water (HPLC grade or equivalent)

    • 100 mL volumetric flask (Class A)

    • Analytical balance

    • Spatula

    • Weighing paper/boat

    • Magnetic stirrer and stir bar (optional)

    • Ultrasonic bath (optional)

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed solid into the 100 mL volumetric flask.

    • Add approximately 50-70 mL of deionized water to the flask.

    • Gently swirl the flask to dissolve the solid. A magnetic stirrer or sonication can be used to aid dissolution.

    • Once the solid is completely dissolved, allow the solution to return to room temperature.

    • Carefully add deionized water to the flask until the bottom of the meniscus is aligned with the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled, amber glass storage bottle and store at 2-8°C.

HPLC Method for Stability Indicating Analysis

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Hold at 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

  • Analysis Procedure:

    • Prepare the mobile phases and degas them before use.

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (deionized water or initial mobile phase) to ensure no system contamination.

    • Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.

    • Inject the aged or stressed sample solutions.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The percentage of remaining this compound can be calculated by comparing the peak area in the aged sample to that of a freshly prepared standard of the same theoretical concentration.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_results Data Evaluation Prep Prepare this compound Solution Initial_Analysis Initial Analysis (T=0) by HPLC Prep->Initial_Analysis Cond1 2-8°C, Protected from Light Initial_Analysis->Cond1 Aliquot and Store Cond2 Room Temp, Protected from Light Initial_Analysis->Cond2 Aliquot and Store Cond3 Room Temp, Exposed to Light Initial_Analysis->Cond3 Aliquot and Store T1 Time Point 1 Cond1->T1 Cond2->T1 Cond3->T1 T2 Time Point 2 T1->T2 Analyze Analyze by HPLC T1->Analyze Tn Time Point n T2->Tn T2->Analyze Tn->Analyze Evaluate Evaluate Data (Appearance, % Purity) Analyze->Evaluate

Caption: Workflow for a stability study of this compound solutions.

Degradation_Pathway cluster_degradation Degradation Products Parent This compound Oxidation Oxidized Products (e.g., Naphthoquinones) Parent->Oxidation Oxidation (Light, Air) Desulfonation 1-Naphthol Parent->Desulfonation Hydrolysis (Heat, Extreme pH) Further_Deg Further Degradation Products (e.g., Phthalic acid, Ring-opened products) Oxidation->Further_Deg Desulfonation->Further_Deg

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: High-Speed Counter-Current Chromatography for 1-Naphthol-4-sulfonic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-Naphthol-4-sulfonic acid using High-Speed Counter-Current Chromatography (HSCCC). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in your laboratory work.

Experimental Protocols

A successful preparative purification of this compound sodium salt (HNSA) has been demonstrated using HSCCC, yielding over 99% purity.[1][2] This protocol is designed to purify technical or practical grade HNSA, which is often commercially available at approximately 70-85% purity.[2]

Key Experimental Parameters:

The purification is achieved using a two-phase solvent system without the need for a ligand or a retainer, which is often required for the separation of other aromatic sulfonates.[1][2]

ParameterValueReference
Solvent System n-butanol/water (1:1, v/v), acidified with 0.2% trifluoroacetic acid (TFA)[1][2]
Stationary Phase Upper organic phase[1]
Mobile Phase Lower aqueous phase[1]
Sample Loading (Example 1) 0.55 g of practical grade HNSA[2]
Yield (Example 1) 320 mg of HNSA (>99% purity)[2]
Sample Loading (Example 2) 1.00 g of practical grade HNSA[2]
Yield (Example 2) 485 mg of HNSA (>99% purity)[2]
pH of Solvent System ~1.6[1]
Partition Coefficient (KUP/LP) 1.0[1]

Detailed Methodology:

  • Solvent System Preparation:

    • Mix equal volumes of n-butanol and water (e.g., 500 ml each).

    • Add trifluoroacetic acid to a final concentration of 0.2% (v/v) (e.g., 2 ml of TFA for 1 L of the total solvent mixture).[1]

    • Equilibrate the mixture in a separatory funnel and allow the phases to separate. The upper organic phase will serve as the stationary phase, and the lower aqueous phase will be the mobile phase.[1]

  • HSCCC Instrument Preparation:

    • Fill the HSCCC column entirely with the stationary phase (upper organic phase).

    • Set the desired rotational speed and temperature.

  • Sample Preparation:

    • Dissolve the crude this compound in a suitable volume of the biphasic solvent system.

  • HSCCC Separation:

    • Inject the prepared sample into the column.

    • Begin pumping the mobile phase (lower aqueous phase) at a constant flow rate.

    • Monitor the effluent using a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the detector response.

    • Analyze the purity of the collected fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) at 240 nm.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HSCCC purification of this compound and other polar, acidic compounds.

ProblemPossible Cause(s)Recommended Solutions
Poor Peak Resolution - Inappropriate solvent system polarity.- Low stationary phase retention.- Sample overload.- Flow rate is too high.- Adjust Solvent System: Modify the n-butanol/water ratio or the concentration of trifluoroacetic acid to optimize the partition coefficient (K value). For highly polar compounds, consider a solvent system with high ionic strength, such as 1-butanol-ethanol-saturated ammonium (B1175870) sulfate (B86663) solution-water. - Improve Stationary Phase Retention: Ensure the solvent system has a short settling time (ideally less than 30 seconds). Decrease the flow rate or increase the rotational speed. - Reduce Sample Load: Decrease the amount of sample injected onto the column. - Optimize Flow Rate: Lower the flow rate of the mobile phase to allow for better partitioning and separation.
Low Recovery of this compound - The compound is too soluble in the mobile phase.- Irreversible adsorption to the system (less common in HSCCC).- Sample degradation.- Modify Solvent System: Increase the hydrophobicity of the stationary phase or decrease the polarity of the mobile phase to better retain the analyte. Ensure the pH of the system maintains the sulfonic acid in a form that partitions favorably into the stationary phase. - Check for Adsorption: While HSCCC is support-free, interactions with tubing can occur. Ensure all tubing is inert. - Assess Sample Stability: Confirm the stability of this compound in the acidic solvent system over the duration of the experiment.
Peak Tailing - Secondary interactions with the stationary phase.- Sample overload.- Inappropriate pH of the mobile phase.- Optimize pH: For acidic compounds like this compound, adding an acid like TFA helps to suppress ionization and reduce tailing. Ensure the pH is well below the pKa of the sulfonic acid group. - Reduce Sample Concentration: A lower sample concentration can minimize tailing caused by overloading.
High Back Pressure - Clogging of the column or tubing.- High viscosity of the solvent system.- Particulate matter in the sample or solvents.- Filter Sample and Solvents: Always filter your sample and the mobile phase before use to remove any particulate matter. - Check for Blockages: Systematically check for clogs in the tubing and connections. - Solvent Viscosity: If using a highly viscous solvent system, consider adjusting the composition or operating at a slightly elevated temperature to reduce viscosity.
Sample Precipitation in the Column - The sample is not fully soluble in the stationary or mobile phase.- The concentration of the injected sample is too high.- Ensure Solubility: Before injection, confirm that the sample is completely dissolved in the solvent mixture used for injection. - Dilute the Sample: Reduce the concentration of the sample to prevent it from precipitating out in the column.

Frequently Asked Questions (FAQs)

Q1: Why is trifluoroacetic acid (TFA) added to the solvent system?

A1: Trifluoroacetic acid is added to acidify the solvent system. For acidic compounds like this compound, a low pH environment suppresses the ionization of the sulfonic acid group. This makes the molecule less polar and allows for better partitioning into the organic stationary phase, leading to improved retention and peak shape.

Q2: What is the ideal partition coefficient (K) for HSCCC separation?

A2: The ideal partition coefficient (K), defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase, is typically between 0.5 and 2.0. A K value in this range usually provides a good balance between resolution and analysis time.

Q3: How can I determine the partition coefficient of my compound in a new solvent system?

A3: To determine the partition coefficient, prepare the two-phase solvent system and add a small amount of your sample. Shake the mixture vigorously in a separatory funnel and then allow the phases to separate. Measure the concentration of your compound in both the upper and lower phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The ratio of the concentrations will give you the partition coefficient.

Q4: What should I do if my compound elutes too quickly (low retention)?

A4: If your compound elutes too quickly, it indicates that it is too soluble in the mobile phase. To increase retention, you can:

  • Modify the solvent system: Increase the proportion of the organic solvent (n-butanol) or decrease the polarity of the aqueous phase.

  • Change the mobile phase: If you are using the lower phase as the mobile phase, consider using the upper phase as the mobile phase (and vice-versa), ensuring you adjust the stationary phase accordingly.

Q5: Can I scale up this purification method?

A5: Yes, HSCCC is a scalable technique. To scale up the purification, you will need an instrument with a larger column volume. The operational parameters, such as the flow rate, can be adjusted proportionally to the column volume to maintain a similar separation performance.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the purification of this compound using HSCCC.

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Collection cluster_result Result Solvent_Prep Solvent System Preparation (n-butanol/water/TFA) Column_Equil Column Equilibration (Stationary Phase) Solvent_Prep->Column_Equil Sample_Prep Sample Preparation (Dissolve crude HNSA) Injection Sample Injection Sample_Prep->Injection Column_Equil->Injection Elution Elution with Mobile Phase Injection->Elution Detection UV Detection Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pure_Product Pure 1-Naphthol-4- sulfonic acid (>99%) Purity_Analysis->Pure_Product

Caption: HSCCC workflow for this compound purification.

This logical diagram outlines the key decision-making points in troubleshooting common HSCCC issues.

Troubleshooting_Logic Start Problem Observed Poor_Resolution Poor Peak Resolution Start->Poor_Resolution Low_Recovery Low Recovery Start->Low_Recovery High_Pressure High Back Pressure Start->High_Pressure Check_K Check Partition Coefficient (K) Poor_Resolution->Check_K Check_Solubility Assess Solubility in Mobile Phase Low_Recovery->Check_Solubility Check_Filters Check Sample/Solvent Filtration High_Pressure->Check_Filters Adjust_Solvent Adjust Solvent System (Polarity / pH) Check_K->Adjust_Solvent Not Optimal Check_Sf Check Stationary Phase Retention (Sf) Check_K->Check_Sf Optimal Adjust_Solvent->Check_K Adjust_Flow_Speed Decrease Flow Rate / Increase Rotational Speed Check_Sf->Adjust_Flow_Speed Low Check_Load Check Sample Load Check_Sf->Check_Load Good Adjust_Flow_Speed->Check_Sf Reduce_Load Reduce Sample Amount Check_Load->Reduce_Load Too High Solution Problem Resolved Check_Load->Solution Optimal Reduce_Load->Solution Modify_Solvent_Retention Modify Solvent System to Increase Retention Check_Solubility->Modify_Solvent_Retention Too High Check_Solubility->Solution Optimal Modify_Solvent_Retention->Solution Filter_All Filter Sample and Mobile Phase Check_Filters->Filter_All Not Filtered Inspect_System Inspect System for Blockages Check_Filters->Inspect_System Filtered Filter_All->Inspect_System Inspect_System->Solution

Caption: Troubleshooting logic for common HSCCC purification issues.

References

Technical Support Center: Industrial Synthesis of Nevile and Winther's Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Nevile and Winther's acid (1-naphthol-4-sulfonic acid).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Nevile and Winther's acid, providing potential causes and recommended solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
NW-T01 Low yield of this compound- Reaction temperature is too low, favoring the formation of the 2-sulfonic acid isomer. - Incomplete sulfonation reaction. - Suboptimal choice of sulfonating agent.- Maintain the reaction temperature above 50°C, preferably between 70-100°C, to favor the formation of the desired 4-isomer.[1][2] - Ensure a sufficient reaction time (e.g., 4-24 hours) for the sulfonation to complete.[2] - Consider using chlorosulfonic acid, which can lead to higher yields and purity compared to sulfuric acid or oleum.[1]
NW-T02 High percentage of 1-naphthol-2-sulfonic acid impurity- Low reaction temperature. - Inefficient separation of isomers.- As with low yield, increase the reaction temperature to minimize the formation of the 2-isomer.[1][2] - Employ fractional salting out to separate the isomers, taking advantage of the lower solubility of the alkali and alkaline earth salts of the 2-sulfonic acid.[1] - Wash the filter cake with a suitable organic solvent (e.g., trichloroethylene, toluene, anisole) to remove the more soluble 2-isomer.[1]
NW-T03 Presence of di- and tri-sulfonated byproducts- Excess of sulfonating agent. - High reaction temperature for an extended period.- Carefully control the molar ratio of the sulfonating agent to 1-naphthol (B170400). - While higher temperatures favor the 4-isomer, excessively high temperatures can promote further sulfonation. Optimize the temperature and reaction time.
NW-T04 Difficulty in filtering the product- Fine particle size of the precipitated acid. - High viscosity of the reaction mixture.- Control the crystallization process by adjusting the cooling rate and agitation. - Dilute the reaction mixture with a suitable solvent to reduce viscosity before filtration.
NW-T05 Product discoloration- Presence of unreacted starting materials or byproducts. - Oxidation of the naphthol ring.- Ensure complete reaction and effective purification. - After separation of the inert solvent, consider treating the material with activated carbon, bleach, or hydrogen peroxide for decolorization.[2]
NW-T06 High residual solvent in the final product- Inefficient drying process.- Implement a two-step drying process: pre-drying in a drying room followed by final drying in a pneumatic, ebullated, or spray dryer.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for Nevile and Winther's acid?

A1: The two main industrial methods are:

  • Sulfonation of 1-naphthol: This involves reacting 1-naphthol with a sulfonating agent, such as sulfuric acid, oleum, or chlorosulfonic acid, often in an inert solvent.[1]

  • Hydrolysis of 1-amino-4-sulfonic acid (Naphthionic Acid): This method involves an addition reaction with sodium bisulfite in the presence of hydrochloric acid, followed by hydrolysis.[2]

Q2: How does reaction temperature affect the isomer distribution in the sulfonation of 1-naphthol?

A2: The reaction temperature is a critical factor influencing the ratio of this compound to 1-naphthol-2-sulfonic acid. Lower temperatures (around 0°C) tend to favor the formation of the 2-isomer, while higher temperatures (above 50°C) promote the formation of the thermodynamically more stable 4-isomer, which is the desired product.[1][2]

Q3: What is the role of inert solvents in the synthesis?

A3: Inert organic solvents are used to influence the sulfonation reaction. They can help control the reaction temperature and improve the selectivity towards the 4-isomer. Additionally, the low solubility of this compound in certain inert solvents at specific temperatures allows for its direct filtration from the reaction mixture, simplifying the initial purification.[1][2]

Q4: What are the common impurities in industrially produced Nevile and Winther's acid?

A4: Common impurities include the isomeric 1-naphthol-2-sulfonic acid, unreacted 1-naphthol, and di- or tri-sulfonated byproducts like 1-naphthol-2,4-disulfonic acid.[1] The presence of 1-naphthol and the 2-sulfonic acid isomer is particularly problematic as they can participate in subsequent coupling reactions, affecting the quality of azo dyes.[2]

Q5: What purification methods are employed to achieve high-purity Nevile and Winther's acid?

A5: Traditional methods include fractional salting out, where the sodium salt of the product is precipitated.[2] Modern approaches often involve carrying out the sulfonation in an inert solvent where the desired product has low solubility, allowing it to be filtered off directly.[1] The resulting filter cake can then be washed with solvents to remove impurities.[1] Advanced techniques like high-speed counter-current chromatography have also been successfully used for preparative purification to achieve over 99% purity.[3]

Q6: How is the final product typically supplied and what are the quality specifications?

A6: Due to the instability of the free acid, Nevile and Winther's acid is often supplied as its more stable sodium salt.[2] Commercially available products may have a purity of around 63% (by NV), with specified limits for impurities like Naphthionic acid (<0.3%).[4] Industrial processes can yield a paste with an acid content of 45-50% or a dried powder with a content of 70-80%.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various experimental conditions for the synthesis of this compound via the sulfonation of 1-naphthol in different solvents.

Solvent Reaction Temperature (°C) Reaction Time (hours) Yield of this compound (% of theoretical) 1-naphthol-2-sulfonic acid impurity (%) 1-naphthol-2,4-disulfonic acid impurity (%) Reference
1,1,2-Trichloroethane8048011[1]
TolueneNot specifiedNot specified880.52[1]
TrichloroethyleneBoiling Point (90°C)29013[1]
ChlorobenzeneNot specifiedNot specified92< 0.53[1]
Trichloro-benzene isomer mixtureNot specifiedNot specified930.53[1]
AnisoleNot specifiedNot specified89< 0.53[1]
ChloroformNot specifiedNot specified80< 0.5< 0.5[1]

Experimental Protocols

Protocol 1: Synthesis of this compound in 1,1,2-Trichloroethane

Objective: To synthesize this compound with low levels of the 2-isomer impurity.

Materials:

  • 1-naphthol (73 g)

  • Chlorosulfonic acid (60 g)

  • 1,1,2-Trichloroethane (300 ml)

Procedure:

  • In a suitable reactor, dissolve 73 g of 1-naphthol in 300 ml of 1,1,2-trichloroethane.

  • Slowly add 60 g of chlorosulfonic acid to the solution while maintaining the temperature at 50°C.

  • After the addition is complete, raise the temperature to 80°C and maintain for 4 hours with stirring.

  • Cool the reaction mixture and filter the resulting suspension to collect the precipitated product.

  • Displace the mother liquor remaining in the filter cake with 300 ml of 1,1,2-trichloroethane.

  • Dry the filter cake to obtain the final product.

Expected Outcome: Approximately 80% yield of free this compound with about 1% 1-naphthol-2-sulfonic acid and 1% 1-naphthol-2,4-disulfonic acid.[1]

Protocol 2: Purification of the Sodium Salt of Nevile and Winther's Acid

Objective: To convert the synthesized acid into its sodium salt and purify it.

Materials:

Procedure:

  • Transfer the filter cake obtained from the synthesis into a handling still.

  • With stirring, add 400 kg of 30% sodium hydroxide lye.

  • Add 480 kg of sodium chloride to salt out the sodium salt of Nevile and Winther's acid.

  • Discharge the resulting slurry to a vacuum filter and collect the paste-like product.

Expected Outcome: A paste of the sodium salt of Nevile and Winther's acid with a content of approximately 45% of the acid and total organic impurities of ≤2.5%.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Optional Purification (Salting Out) start 1. Dissolve 1-Naphthol in Inert Solvent add_sulf 2. Add Sulfonating Agent (e.g., Chlorosulfonic Acid) start->add_sulf react 3. Heat Reaction Mixture (>50°C) add_sulf->react filter 4. Filter Reaction Suspension react->filter wash 5. Wash Filter Cake with Solvent filter->wash dry 6. Dry Product wash->dry dissolve 7. Dissolve in NaOH Solution wash->dissolve Alternative Path final_product Final Product: This compound (or its Sodium Salt) dry->final_product salt_out 8. Add NaCl to Precipitate dissolve->salt_out filter_salt 9. Filter Sodium Salt salt_out->filter_salt filter_salt->final_product

Caption: Experimental workflow for the synthesis and purification of Nevile and Winther's acid.

troubleshooting_logic start Problem: Low Yield or High Impurity cause1 Check Reaction Temperature start->cause1 temp_low Temperature < 50°C? cause1->temp_low solution1 Increase Temperature to 70-100°C temp_low->solution1 Yes cause2 Check Reaction Time temp_low->cause2 No time_short Time < 4 hours? cause2->time_short solution2 Increase Reaction Time time_short->solution2 Yes cause3 Review Purification time_short->cause3 No solution3 Wash filter cake with appropriate solvent or perform fractional salting out cause3->solution3

Caption: Troubleshooting logic for low yield and high impurity issues.

References

Technical Support Center: Synthesis of 1-Naphthol-4-sulfonic acid (Nevile-Winther Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Naphthol-4-sulfonic acid, a crucial intermediate in the production of many azo dyes.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time or elevate the temperature. Operating at temperatures above 50°C can improve the yield of the desired 4-isomer.[1][2]
Polysulfonation: Excessive sulfonating agent, high temperature, or prolonged reaction time leading to di- and tri-sulfonic acids.[1][2]Use a stoichiometric amount or only a slight excess of the sulfonating agent. Consider using an inert solvent to moderate the reaction and reduce polysulfonation.[2]
Loss of Reactant: Naphthalene (B1677914) has a tendency to sublime at elevated temperatures.[3]The use of a solvent such as decalin or employing a specialized reactor design can help mitigate the sublimation of naphthalene.[3]
High Contamination with 1-Naphthol-2-sulfonic acid Suboptimal Reaction Temperature: The ratio of 1- and 2-isomers is highly dependent on temperature.Varying reaction conditions, especially operating at temperatures above 50°C, is a common strategy to favor the 4-isomer.[1][2] However, contamination can still be significant.
Thermodynamic vs. Kinetic Control: The 2-isomer is the thermodynamically more stable product, favored at higher temperatures and longer reaction times in naphthalene sulfonation.[4][5]While higher temperatures are suggested for the 4-isomer of 1-naphthol (B170400) sulfonation, precise temperature control is crucial to minimize the formation of the 2-isomer.[3]
Inefficient Separation: The isomers have similar properties, making separation difficult.Employ fractional salting out of an aqueous solution, as the alkali or alkaline earth metal salts of the 2-isomer are typically less water-soluble than those of the 4-isomer.[1][2] Filtration of the reaction mixture at a temperature above 50°C in an appropriate inert solvent can also effectively separate the less soluble 4-isomer.[1][2]
Product Discoloration Oxidation of Naphthol: High reaction temperatures can cause oxidation of the starting material, leading to colored byproducts.[3]Maintain strict temperature control and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Difficulty in Product Isolation High Solubility in Reaction Medium: The product may remain dissolved in the solvent, leading to poor recovery.Select an inert solvent in which this compound has low solubility at the reaction temperature (e.g., 0.01 to 5.0% by weight at >50°C), allowing it to precipitate and be collected by filtration.[1][2]
Formation of Water-Soluble Salts: The product may form salts that are highly soluble in aqueous work-up solutions.After initial isolation, the product can be converted to its sodium salt by adding sodium chloride to an aqueous solution, causing the less soluble sodium 1-naphthol-4-sulfonate to precipitate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound? The main challenge is controlling the selectivity of the sulfonation reaction. The sulfonation of 1-naphthol can lead to a mixture of isomers, primarily 1-naphthol-2-sulfonic acid, and polysulfonated products like 1-naphthol-2,4-disulfonic acid.[1][2] Separating the desired 4-isomer from the 2-isomer byproduct is a significant purification challenge.[1][2]

Q2: Which sulfonating agent is most effective? Chlorosulfonic acid is often the preferred sulfonating agent. It can be fully consumed in the reaction, and the only byproduct is hydrogen chloride gas, which is easily removed from the reaction mixture.[2] Other agents like sulfuric acid, oleum, and sulfur trioxide are also used.[2]

Q3: How does temperature affect the isomer distribution? While various attempts have been made to improve the yield of the 4-isomer by adjusting reaction conditions, particularly by operating at temperatures above 50°C, contamination with the 2-isomer often remains a significant issue requiring further purification.[1][2]

Q4: What role do solvents play in improving yield and purity? Using a solvent that is inert to the sulfonating agent can significantly improve the outcome.[1][2] Solvents can prevent polysulfonation and allow for direct separation of the product.[1][2] By choosing a solvent where this compound has low solubility at temperatures above 50°C, the product precipitates as it is formed and can be isolated by direct filtration of the hot reaction mixture.[1][2] Suitable solvents include halogenated hydrocarbons (e.g., chlorobenzene (B131634), trichloroethylene) and aromatic hydrocarbons (e.g., toluene).[2]

Q5: Are there alternative synthesis routes? Yes, the Bucherer reaction provides an alternative method. It can be used to convert 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) into 1-hydroxynaphthalene-4-sulfonic acid in the presence of an aqueous bisulfite solution.[6][7] This reversible reaction involves the conversion of a naphthylamine to a naphthol.[6][8]

Quantitative Data Presentation

The following table summarizes yields and purity levels achieved under various experimental conditions as described in patent literature.

Starting MaterialSulfonating AgentSolventReaction Temp.Reaction TimeYield of 1-Naphthol-4-SAImpuritiesReference
73g 1-Naphthol60g Chlorosulfonic acid500ml Chlorobenzene80°C4 hours92% (theoretical)<0.5% 1-Naphthol-2-SA, 1% 1-Naphthol-2,4-diSA[2]
73g 1-Naphthol61g Chlorosulfonic acid700ml Toluene80°C4 hours88% (theoretical)0.5% 1-Naphthol-2-SA, 2% 1-Naphthol-2,4-diSA[1]
73g 1-Naphthol60g Chlorosulfonic acid500ml TrichloroethyleneBoilingNot specified90% (theoretical)1% 1-Naphthol-2-SA, 3% 1-Naphthol-2,4-diSA[1]
73g 1-Naphthol60g Chlorosulfonic acid500ml TrichlorobenzeneNot specifiedNot specified93% (theoretical)0.5% 1-Naphthol-2-SA, 3% 1-Naphthol-2,4-diSA[2]
73g 1-Naphthol65g Chlorosulfonic acid600ml Chloroform60°C (Boiling)10 hours80% (theoretical)<0.5% 1-Naphthol-2-SA, <0.5% 1-Naphthol-2,4-diSA[9]

Experimental Protocols

Protocol 1: Direct Sulfonation of 1-Naphthol in an Inert Solvent

This protocol is based on methods described for achieving high yield and purity by precipitating the product from an inert solvent.[1][2]

Materials:

  • 1-Naphthol (73 g)

  • Chlorosulfonic acid (60 g)

  • Chlorobenzene (500 ml)

  • Reaction vessel equipped with a stirrer, dropping funnel, and thermometer.

Procedure:

  • Introduce 73 g of 1-Naphthol into 500 ml of chlorobenzene in the reaction vessel at 30°C.

  • Stir the mixture to dissolve the 1-Naphthol.

  • Add 60 g of chlorosulfonic acid dropwise to the solution while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours with continuous stirring.

  • Directly after the 4-hour reaction period, filter the hot reaction mixture to separate the precipitated this compound.

  • Wash the filter cake with 400 ml of hot chlorobenzene to remove the mother liquor containing the isomeric byproduct and unreacted starting material.

  • Dry the filter cake to obtain the final product. The expected yield is approximately 92% of the theoretical yield, with less than 0.5% contamination by 1-naphthol-2-sulfonic acid.[2]

Protocol 2: Synthesis via the Bucherer Reaction

This protocol describes the conversion of sodium naphthionate to this compound.[10]

Materials:

  • Sodium naphthionate (1-aminonaphthalene-4-sulfonic acid sodium salt) (22 g)

  • Sodium bisulfite solution (75 ml)

  • Water (20 ml)

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Sodium chloride (common salt)

Procedure:

  • Combine 22 g of sodium naphthionate, 20 ml of water, and 75 ml of sodium bisulfite solution in a reaction vessel.

  • Heat the mixture to 85-90°C with continuous stirring for 24 hours.

  • After 24 hours, cool the solution and acidify it with hydrochloric acid.

  • Filter off any precipitated, unchanged naphthionic acid.

  • Make the filtrate alkaline with sodium hydroxide and boil the solution until the evolution of ammonia (B1221849) ceases.

  • Re-acidify the solution with hydrochloric acid and boil again until the smell of sulfur dioxide is no longer present.

  • Finally, saturate the hot solution with sodium chloride to precipitate the sodium salt of this compound.

  • Collect the precipitate by filtration and dry.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Naphthol 1-Naphthol SulfonatingAgent + Sulfonating Agent (e.g., Chlorosulfonic Acid) NW_Acid This compound (Desired Product) SulfonatingAgent->NW_Acid >50°C, Inert Solvent Isomer 1-Naphthol-2-sulfonic acid (Byproduct) SulfonatingAgent->Isomer Side Reaction DiSA 1-Naphthol-2,4-disulfonic acid (Byproduct) SulfonatingAgent->DiSA Polysulfonation (Excess Agent/Time)

Caption: Sulfonation of 1-Naphthol leading to the desired product and major byproducts.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Reactants (1-Naphthol, Solvent) add_reagent Add Sulfonating Agent (e.g., Chlorosulfonic Acid) start->add_reagent react Heat Reaction Mixture (e.g., 80°C for 4h) add_reagent->react filter Hot Filtration (>50°C) react->filter separate Separate Precipitate (Product) from Filtrate (Impurities) filter->separate wash Wash Precipitate with Hot Solvent separate->wash dry Dry Final Product wash->dry end End: Pure This compound dry->end

Caption: General experimental workflow for the synthesis and isolation of the product.

References

Technical Support Center: 1-Naphthol-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of 1-Naphthol-4-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound (also known as Neville-Winther acid) is an organic compound with the chemical formula C₁₀H₈O₄S.[1] It is a derivative of naphthalene (B1677914) and is commonly used as a key intermediate in the synthesis of azo dyes.[1][2] Its properties, particularly the presence of a hydroxyl and a sulfonic acid group, make it a versatile building block in organic synthesis.[2]

Q2: What are the primary hazards associated with this compound?

A2: this compound is considered a hazardous substance.[3] It can cause skin and eye irritation.[4] Inhalation of dust may lead to respiratory irritation.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE).

Q3: What are the recommended storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible substances such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6][7]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles or a face shield.[4][8]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat or protective suit.[9]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[10]

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not pour it down the drain.[9]

Troubleshooting Guides

Issue: The this compound has changed color or appears degraded.

  • Possible Cause: Exposure to light, air, or incompatible materials can cause degradation.[7]

  • Solution:

    • Always store the compound in a tightly sealed, opaque container to protect it from light and moisture.

    • Ensure the storage area is free from incompatible substances.

    • If degradation is suspected, it is advisable to use a fresh batch for experiments where purity is critical.

Issue: The compound is not dissolving as expected.

  • Possible Cause: this compound has limited solubility in some solvents. Its sodium salt is more soluble in water.[1]

  • Solution:

    • Refer to the solubility data in the table below.

    • For aqueous solutions, consider converting the acid to its sodium salt by careful neutralization with a base like sodium hydroxide.

    • Gentle heating and stirring can aid dissolution, but be mindful of the compound's stability at elevated temperatures.

Issue: Unexpected side reactions or low yield in a synthesis.

  • Possible Cause: The purity of the this compound may be insufficient, or it may have degraded. The presence of isomeric impurities, such as 1-naphthol-2-sulfonic acid, can also interfere with reactions.[11]

  • Solution:

    • Verify the purity of your starting material using an appropriate analytical technique like HPLC.

    • If necessary, purify the compound before use. Recrystallization is a common purification method.

    • Ensure all reactants and solvents are pure and dry, and that the reaction is carried out under the recommended conditions (e.g., temperature, pH).

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 84-87-7
Molecular Formula C₁₀H₈O₄S
Molecular Weight 224.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 170 °C (decomposes)
Solubility Soluble in hot water, slightly soluble in cold water and ethanol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation of 1-Naphthol

This protocol is based on the general principles of aromatic sulfonation.

  • Materials:

    • 1-Naphthol

    • Chlorosulfonic acid

    • Inert solvent (e.g., 1,1,2-trichloroethane)

    • Stirring apparatus

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • In a well-ventilated fume hood, dissolve 1-Naphthol in the inert solvent in a reaction flask equipped with a stirrer.

    • Cool the mixture and slowly add chlorosulfonic acid dropwise while maintaining a low temperature.

    • After the addition is complete, gradually heat the reaction mixture to approximately 80°C and maintain for several hours to complete the sulfonation.[11]

    • Cool the reaction mixture and collect the precipitated this compound by filtration.

    • Wash the filter cake with the inert solvent to remove any unreacted starting material and byproducts.

    • Dry the product under vacuum.

Protocol 2: Purification of this compound by Recrystallization

  • Materials:

    • Crude this compound

    • Distilled water

    • Heating source

    • Crystallization dish

    • Filtration apparatus

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot distilled water.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold distilled water.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Handling_and_Storage_Workflow cluster_receipt Receiving and Inspection cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect sds Verify SDS is Available inspect->sds store Store in Cool, Dry, Well-Ventilated Area sds->store separate Separate from Incompatibles (Oxidizers, Bases) store->separate container Keep Container Tightly Closed store->container ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe fume_hood Handle in a Fume Hood ppe->fume_hood avoid_dust Avoid Dust Generation fume_hood->avoid_dust waste Collect Waste in Labeled Container avoid_dust->waste dispose Dispose as Hazardous Waste waste->dispose

Caption: Workflow for the safe handling and storage of this compound.

Spill_Response_Procedure start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Cleaned dispose->end

References

Technical Support Center: Fractional Crystallization for Naphthol Sulfonic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of naphthol sulfonic acid isomers via fractional crystallization. This resource is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the fractional crystallization of naphthol sulfonic acid isomers.

Issue 1: Low or No Crystal Formation After Cooling

  • Question: I have dissolved the mixture of naphthol sulfonic acid salts in hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common problem, often due to insufficient supersaturation. Here are several troubleshooting steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small quantity of the desired pure isomer salt, add a single "seed" crystal to the solution. This will act as a template for new crystals to grow.

    • Increase Supersaturation:

      • Evaporation: Allow a small amount of the solvent to evaporate. This increases the concentration of the solute, promoting saturation and crystallization. You can do this by removing the flask's stopper for a short period or by gently blowing a stream of inert gas (like nitrogen) over the solution's surface.

      • Reduce Solvent Volume: It's possible too much solvent was used initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Issue 2: The Product is "Oiling Out" Instead of Crystallizing

  • Question: My product is separating as a liquid (an oil) rather than forming solid crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the concentration of impurities is high.

    • Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before moving it to a colder environment like an ice bath. Insulating the flask can help.

    • Increase Solvent Volume: The saturation temperature might be too high. Add more hot solvent to the oiled-out mixture to redissolve it, then cool it slowly again.

    • Change Solvent System: The solubility properties of your isomer salts may not be ideal in the current solvent. Consider a different solvent or a mixture of solvents.

Issue 3: Poor Purity of the Crystallized Product (Co-crystallization)

  • Question: After filtration, I've found that my crystals are still a mixture of isomers. How can I improve the separation?

  • Answer: This indicates that the solubility difference between your isomer salts is not being effectively exploited, or that co-precipitation is occurring.

    • Control the Cooling Rate: Slow, controlled cooling is crucial. Rapid cooling can trap impurities and the more soluble isomer in the crystal lattice.

    • Optimize Salting-Out Agent Concentration: If you are using a salting-out agent like sodium chloride, the concentration is critical. Too much can cause both isomers to precipitate. Experiment with slightly lower concentrations.

    • Perform a "Sweating" Step: After crystallization and before final filtration, gently warm the crystal slurry to a temperature slightly below the dissolution temperature. This can help to "sweat" out the more soluble isomer and impurities from the crystal surfaces.

    • Recrystallization: A second crystallization of the obtained product is a highly effective method for improving purity. Dissolve the crystals in a minimal amount of fresh hot solvent and repeat the crystallization process.

Issue 4: Low Yield of the Desired Isomer

  • Question: I have successfully crystallized my product, but the yield is very low. How can I improve it?

  • Answer: Low yield can result from several factors related to solubility and experimental technique.

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude mixture. Excess solvent will keep more of your desired product in the solution upon cooling.

    • Ensure Complete Cooling: Allow sufficient time for the solution to reach the final, low temperature to maximize the amount of product that crystallizes out.

    • Mother Liquor Analysis: Before discarding the mother liquor (the liquid remaining after filtration), analyze a small sample to see if a significant amount of the desired product remains. If so, you may be able to recover more product by evaporating some of the solvent and performing a second crystallization.

    • Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to convert the naphthol sulfonic acids to their salts for fractional crystallization?

    • A1: Naphthol sulfonic acids are often highly soluble in polar solvents like water.[1] By converting them to their sodium or potassium salts, you can modulate their solubility. Crucially, the different isomers often form salts with significantly different solubilities, which is the fundamental principle that allows for their separation by fractional crystallization.[1][2]

  • Q2: What is "salting out" and how does it apply here?

    • A2: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a salt, such as sodium chloride (brine). In the context of naphthol sulfonic acid isomers, adding a common ion (e.g., sodium ions from NaCl to a solution of sodium naphthol sulfonates) can reduce the solubility of the less soluble isomer salt, causing it to precipitate.[3]

  • Q3: How do I choose the right solvent for fractional crystallization?

    • A3: The ideal solvent is one in which the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while the undesired isomer remains soluble at low temperatures. For naphthol sulfonic acid salts, aqueous solutions, often containing salts like NaCl or NaOH, are typically used.[4]

  • Q4: Does the pH of the solution matter?

    • A4: Yes, the pH can significantly affect the solubility of naphthol sulfonic acids and their salts.[5] In alkaline conditions, the salts are formed, which is typically desired for the separation. It's important to maintain a consistent pH to ensure reproducible results.

  • Q5: What is the difference between kinetic and thermodynamic products in the synthesis of these isomers?

    • A5: In the initial sulfonation of naphthalene (B1677914) or naphthol, the reaction temperature plays a key role. Lower temperatures (below ~60°C) often favor the formation of the "kinetic" product (e.g., the 1-sulfonic acid isomer), which forms faster.[3] Higher temperatures (e.g., 160°C or above) favor the more stable "thermodynamic" product (e.g., the 2-sulfonic acid isomer).[6] Understanding the composition of your starting mixture is crucial for planning the purification.

Data Presentation

The efficiency of fractional crystallization is highly dependent on the differential solubility of the isomer salts. The following table presents solubility data for sodium 1- and 2-naphthalenesulfonate in aqueous sodium hydroxide (B78521) solutions, illustrating how solubility changes with temperature and base concentration.[4]

Temperature (K)NaOH Concentration (mol/kg)Solubility of 1-SNS (mass fraction)Solubility of 2-SNS (mass fraction)
276.150.070.04530.0198
283.150.070.05210.0225
298.150.070.07180.0301
313.150.070.09840.0412
333.150.070.14720.0603
298.150.000.16540.0756
298.150.200.04310.0179
298.150.500.01580.0064
298.151.000.00490.0021

Data sourced from Zhao et al., J. Chem. Eng. Data 2017, 62, 9, 2854–2860.[4]

Experimental Protocols

Protocol: Separation of 1-Naphthol-4-sulfonic Acid (Neville-Winther Acid) from 1-Naphthol-2-sulfonic Acid

This protocol is based on the principle that the alkali salts of 1-naphthol-2-sulfonic acid are less soluble in water than those of the 4-isomer, allowing for its removal by fractional salting out.[1][2]

Materials:

  • Crude mixture of this compound and 1-naphthol-2-sulfonic acid

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel)

  • Heating plate with magnetic stirring

  • Filtration apparatus

  • pH meter or pH paper

Methodology:

  • Dissolution and Neutralization:

    • In a beaker, dissolve the crude sulfonic acid mixture in a minimum amount of hot deionized water (e.g., start with 3-4 mL of water per gram of crude acid).

    • While stirring, slowly add a solution of sodium carbonate or sodium hydroxide until the pH of the solution is neutral (pH ~7). This converts the sulfonic acids to their more stable sodium salts.

  • First Crystallization (Salting out the 2-isomer):

    • Heat the solution to 80-90°C to ensure everything is dissolved.

    • Gradually add solid sodium chloride to the hot solution while stirring until the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath for at least one hour. The less soluble sodium 1-naphthol-2-sulfonate will precipitate.

  • Isolation of the 4-isomer (in solution):

    • Filter the cold slurry using a Büchner funnel to remove the precipitated sodium 1-naphthol-2-sulfonate.

    • The filtrate now contains the more soluble sodium 1-naphthol-4-sulfonate.

  • Crystallization of the 4-isomer:

    • Transfer the filtrate to a clean beaker.

    • Acidify the solution with hydrochloric acid to a low pH (pH 1-2).

    • Cool the acidified solution in an ice bath. The this compound, being less soluble in its free acid form in the brine, will crystallize out.

  • Final Filtration and Drying:

    • Collect the precipitated this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold brine to remove any remaining impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Fractional_Crystallization_Workflow cluster_prep Preparation cluster_separation Separation cluster_recovery Product Recovery start Crude Mixture of Naphthol Sulfonic Acid Isomers dissolve Dissolve in Minimum Hot Solvent (e.g., Water) start->dissolve neutralize Neutralize to pH 7 (e.g., with Na2CO3) Form Isomer Salts dissolve->neutralize salt_out Add Salting-Out Agent (e.g., NaCl) to Hot Solution neutralize->salt_out cool Slowly Cool Solution (e.g., Room Temp -> Ice Bath) salt_out->cool filter1 Filter Slurry cool->filter1 precipitate Precipitation of Less Soluble Isomer Salt filter1->precipitate Solid mother_liquor Mother Liquor Contains More Soluble Isomer Salt filter1->mother_liquor Filtrate process_liquor Process Mother Liquor (e.g., Acidify, Concentrate) mother_liquor->process_liquor cool2 Cool to Induce Crystallization process_liquor->cool2 filter2 Filter and Wash Crystals with Cold Solvent cool2->filter2 dry Dry Purified Product filter2->dry final_product Pure Naphthol Sulfonic Acid Isomer dry->final_product

Caption: General workflow for separating naphthol sulfonic acid isomers.

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Synthesis of 1-Naphthol-4-sulfonic Acid (Nevile-Winther Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-Naphthol-4-sulfonic acid, a crucial intermediate in the manufacturing of azo dyes.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My final product is contaminated with a significant amount of 1-naphthol-2-sulfonic acid. How can I reduce the formation of this isomer?

A1: The formation of the isomeric by-product 1-naphthol-2-sulfonic acid is a common issue in the sulfonation of 1-naphthol (B170400).[2] To minimize its formation, consider the following strategies:

  • Control of Reaction Temperature: The reaction temperature plays a crucial role in determining the isomer distribution. While lower temperatures can favor the formation of the kinetic product (1-isomer), higher temperatures can lead to the thermodynamically more stable 2-isomer.[3] It is often recommended to carry out the sulfonation at temperatures above 50°C to improve the yield of the 4-isomer over the 2-isomer, although this alone may not be sufficient.[2]

  • Use of Inert Solvents: Performing the sulfonation in a solvent that is inert to the sulfonating agent can significantly reduce the formation of the 2-isomer.[1][2] Suitable solvents include halogenated hydrocarbons (e.g., chlorobenzene (B131634), trichlorobenzene, tetrachloroethane) and aromatic hydrocarbons (e.g., toluene (B28343), xylene).[1][2] The use of these solvents helps to control the reaction and can lead to a product with less than 2% of the 2-isomer.[1]

  • Post-Reaction Filtration Temperature: A key step in isolating a pure product is filtering the reaction mixture at a temperature above 50°C, ideally between 60°C and 100°C, depending on the solvent's boiling point.[2] This technique takes advantage of the differential solubility of the isomers at elevated temperatures, leaving the less soluble this compound as the precipitate.[2]

Q2: I am observing the formation of di- and tri-sulfonated by-products, such as 1-naphthol-2,4-disulfonic acid. What steps can I take to prevent polysulfonation?

A2: Polysulfonation occurs when more than one sulfonic acid group is introduced onto the naphthol ring. To avoid this:

  • Stoichiometry of the Sulfonating Agent: Carefully control the molar ratio of the sulfonating agent (e.g., chlorosulfonic acid, sulfuric acid) to 1-naphthol. Using a stoichiometric amount or a slight excess of the sulfonating agent is generally recommended.[2]

  • Reaction Conditions: Milder reaction conditions, including lower temperatures and shorter reaction times, can help to limit polysulfonation. However, these conditions must be balanced to ensure complete monosulfonation.

  • Inert Solvents: The use of inert solvents, as mentioned in the previous point, can also help to moderate the reaction and reduce the extent of polysulfonation.[1][2]

Q3: My yield of this compound is lower than expected. What are the potential causes and solutions?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure that the reaction is allowed to proceed to completion. This can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Losses during Work-up: Significant product loss can occur during filtration and washing steps. To minimize this, ensure that the filtration is carried out at the recommended temperature (>50°C) to maximize the precipitation of the desired product.[2] Washing the filter cake with a hot, pure solvent can help remove the mother liquor without dissolving a significant amount of the product.[2]

  • Side Reactions: The formation of by-products inherently reduces the yield of the desired product. By implementing the strategies to minimize by-product formation, the yield of this compound should improve.

Frequently Asked Questions (FAQs)

Q1: What are the main by-products in the synthesis of this compound?

A1: The primary by-products formed during the sulfonation of 1-naphthol are isomeric monosulfonic acids, mainly 1-naphthol-2-sulfonic acid, and polysulfonated products like 1-naphthol-2,4-disulfonic acid and 1-naphthol-2,4,7-trisulfonic acid.[1][2]

Q2: Why is it important to minimize by-product formation?

A2: For many applications, particularly in the synthesis of azo dyes, the presence of isomeric by-products like 1-naphthol-2-sulfonic acid is highly undesirable as they can also act as coupling components, leading to impurities in the final dye product and affecting its quality.[2] While di- and tri-sulfonic acids are less problematic as they do not typically couple with diazonium salts, their formation still represents a loss of the desired product.[2]

Q3: What are the recommended sulfonating agents for this synthesis?

A3: Common sulfonating agents include sulfuric acid, oleum, sulfur trioxide, and chlorosulfonic acid.[1][2] The choice of agent can influence the reaction conditions and the by-product profile.

Q4: Can the purity of the final product be improved after synthesis?

A4: Yes, purification methods can be employed. One common industrial method is the fractional salting out of an aqueous solution of the sodium salt of the sulfonic acids.[2] Additionally, laboratory-scale purification can be achieved using techniques like high-speed counter-current chromatography (HSCCC).[4]

Data Presentation

Table 1: Effect of Solvent and Reaction Conditions on By-product Formation in the Sulfonation of 1-Naphthol with Chlorosulfonic Acid.

SolventReaction Temperature (°C)Reaction Time (hours)1-Naphthol-2-sulfonic acid in Reaction Mixture (% of theoretical yield)Final Product Purity: 1-Naphthol-2-sulfonic acid (%)Final Product Purity: 1-Naphthol-2,4-disulfonic acid (%)Reference
Chlorobenzene8045< 0.52[1]
Trichlorobenzene IsomersNot specifiedNot specified20.53[1]
Toluene8045< 0.51[1]
Xylene IsomersNot specifiedNot specified2< 0.50.5[1]
1,1,2,2-Tetrachloroethane8044< 0.52[1]
TrichloroethyleneBoiling23~0< 0.5[1]
Chloroform60 (Boiling)10100.5< 0.5[2]

Experimental Protocols

Protocol 1: Synthesis of this compound in Chlorobenzene

This protocol is based on a patented procedure designed to minimize the formation of the 2-isomer.[1]

  • Reaction Setup: In a suitable reactor, introduce 500 ml of chlorobenzene.

  • Addition of 1-Naphthol: Add 73 g of 1-Naphthol to the solvent at 30°C.

  • Addition of Sulfonating Agent: Slowly add 60 g of chlorosulfonic acid dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4 hours.

  • Filtration: After the reaction is complete, filter the hot reaction mixture.

  • Washing: Wash the filter cake with 400 ml of hot chlorobenzene to remove the remaining mother liquor.

  • Drying: Dry the filter cake to obtain the final product. The expected product will have a low content of 1-naphthol-2-sulfonic acid (<0.5%) and 1-naphthol-2,4-disulfonic acid (~2%).[1]

Protocol 2: Synthesis of this compound in Toluene

This protocol utilizes toluene as the inert solvent.[1]

  • Reaction Setup: In a reactor, add 700 ml of toluene.

  • Addition of 1-Naphthol: Add 73 g of 1-Naphthol to the solvent at 0°C.

  • Addition of Sulfonating Agent: Add 61 g of chlorosulfonic acid dropwise.

  • Reaction: Heat the reaction mixture to 80°C and continue the reaction for 4 hours.

  • Filtration and Washing: Filter the reaction mixture and rinse the filter cake with 500 ml of hot toluene.

  • Drying: Dry the collected solid to yield this compound with low levels of the 2-isomer (<0.5%) and the 2,4-disulfonic acid (1%).[1]

Visualizations

Sulfonation_Pathway cluster_main Main Reaction Pathway cluster_byproducts By-product Formation 1-Naphthol 1-Naphthol This compound This compound 1-Naphthol->this compound + SO3H (Position 4) 1-Naphthol-2-sulfonic acid 1-Naphthol-2-sulfonic acid 1-Naphthol->1-Naphthol-2-sulfonic acid + SO3H (Position 2) 1-Naphthol-2,4-disulfonic acid 1-Naphthol-2,4-disulfonic acid This compound->1-Naphthol-2,4-disulfonic acid + SO3H (Position 2) 1-Naphthol-2-sulfonic acid->1-Naphthol-2,4-disulfonic acid + SO3H (Position 4)

Caption: Sulfonation pathways of 1-Naphthol.

Experimental_Workflow start Start dissolve Dissolve 1-Naphthol in Inert Solvent start->dissolve add_sulfonating_agent Add Sulfonating Agent (e.g., Chlorosulfonic Acid) dissolve->add_sulfonating_agent react Heat Reaction Mixture (e.g., 80°C for 4h) add_sulfonating_agent->react filter Filter Hot Reaction Mixture (>50°C) react->filter wash Wash Filter Cake with Hot Solvent filter->wash dry Dry the Product wash->dry end End Product: Pure this compound dry->end

Caption: Optimized workflow for minimizing by-products.

References

Validation & Comparative

A Comparative Guide to 1-Naphthol-4-sulfonic acid and 1-Naphthol-2-sulfonic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and reactivity of two isomeric aromatic sulfonic acids: 1-Naphthol-4-sulfonic acid (also known as Nevile and Winther's acid) and 1-naphthol-2-sulfonic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates and building blocks in organic synthesis.

Physicochemical Properties

This compound and 1-naphthol-2-sulfonic acid share the same molecular formula (C₁₀H₈O₄S) and molecular weight (224.23 g/mol ). However, the different substitution patterns on the naphthalene (B1677914) ring lead to notable differences in their physical and chemical properties. A summary of these properties is presented in the table below.

PropertyThis compound1-Naphthol-2-sulfonic acid
CAS Number 84-87-7567-18-0[1]
Molecular Formula C₁₀H₈O₄SC₁₀H₈O₄S[1]
Molecular Weight 224.23 g/mol 224.23 g/mol [1]
Appearance Transparent flake crystalsDeliquescent crystals[1]
Melting Point 170 °CNot available
Solubility in Water Readily solubleSlightly soluble in cold water, soluble in boiling water[1]
pKa (predicted) ~0.73Not available

Synthesis and Isomeric Control

The synthesis of both isomers primarily involves the sulfonation of 1-naphthol. The regioselectivity of this reaction is highly dependent on the reaction conditions, a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Favors this compound): At lower temperatures (around 80°C), the sulfonation of naphthalene, a related precursor, predominantly yields the 1-sulfonic acid derivative. This is because the transition state leading to the 1-isomer is lower in energy, resulting in a faster reaction rate.

  • Thermodynamic Control (Favors 1-Naphthol-2-sulfonic acid): At higher temperatures (around 160°C), the more stable 2-sulfonic acid isomer is the major product. The reversibility of the sulfonation reaction at elevated temperatures allows for the conversion of the initially formed 1-isomer to the thermodynamically favored 2-isomer, which experiences less steric hindrance.

The following diagram illustrates the general synthetic pathway for the sulfonation of 1-naphthol, highlighting the temperature-dependent formation of the two isomers.

G cluster_synthesis Sulfonation of 1-Naphthol 1-Naphthol 1-Naphthol Reaction Sulfonation 1-Naphthol->Reaction H2SO4 H₂SO₄ H2SO4->Reaction 1-Naphthol-4-sulfonic_acid This compound (Kinetic Product) Reaction->1-Naphthol-4-sulfonic_acid Low Temp. 1-naphthol-2-sulfonic_acid 1-Naphthol-2-sulfonic acid (Thermodynamic Product) Reaction->1-naphthol-2-sulfonic_acid High Temp. 1-Naphthol-4-sulfonic_acid->1-naphthol-2-sulfonic_acid High Temp. (Isomerization) G cluster_azo_coupling Azo Coupling Reaction Workflow Aromatic_Amine Aromatic Amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aromatic_Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Naphtholsulfonic_Acid This compound or 1-Naphthol-2-sulfonic acid Naphtholsulfonic_Acid->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye

References

A Comparative Guide to Fluorescent Probes for Metal Ion Detection: 1-Naphthol-4-sulfonic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of metal ions is a critical aspect of environmental monitoring, biological research, and pharmaceutical development. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis. This guide provides a detailed comparison of 1-Naphthol-4-sulfonic acid and other prominent classes of fluorescent probes for the detection of metal ions, with a particular focus on the ferric ion (Fe³⁺).

Introduction to Fluorescent Metal Ion Probes

Fluorescent probes for metal ion detection are typically small organic molecules or nanomaterials that exhibit a change in their fluorescence properties upon binding to a specific metal ion. This change can manifest as an increase ("turn-on"), decrease ("turn-off" or quenching), or a shift in the emission wavelength (ratiometric). The choice of a fluorescent probe is dictated by the specific application, considering factors such as the target metal ion, required sensitivity, and the complexity of the sample matrix.

This guide will compare the performance of this compound with three other major classes of fluorescent probes for Fe³⁺ detection: quinoline-based, chromone-based, rhodamine-based, and carbon dot-based sensors.

Performance Comparison of Fluorescent Probes for Fe³⁺ Detection

The efficacy of a fluorescent probe is evaluated based on several key performance indicators, including its limit of detection (LOD), response time, optimal pH range, selectivity, and the underlying signaling mechanism. The following table summarizes these parameters for this compound and its alternatives for the detection of Fe³⁺.

Probe ClassificationSpecific Probe ExampleLimit of Detection (LOD)Response TimepH RangeSelectivitySignaling Mechanism
Naphthol-based This compoundData not availableData not availableData not availableData not availableFluorescence Quenching (Proposed)
Quinoline-based TQA0.168 µM[1][2]Fast[1]Wide range[1]High for Fe³⁺ over other metal ions[1]Fluorescence Quenching[2]
Chromone-based CP Probe0.044 µM[3]< 1 minute[3]2.0 - 12.0[3]High for Fe³⁺ over other metal ions[3]"Turn-off" Fluorescence[3]
Rhodamine-based RhB-DCT0.0521 µM[4]Seconds[4]4.0 - 13.0[4]High for Fe³⁺ over other metal ions[4]"Turn-on" Fluorescence[4]
Carbon Dot-based N-doped CDs1.426 µM[5]Not specifiedNot specifiedHigh for Fe³⁺[5]Fluorescence Quenching[5]

Signaling Pathways and Mechanisms

The interaction between a fluorescent probe and a metal ion that leads to a change in fluorescence is known as the signaling mechanism. Understanding these mechanisms is crucial for probe design and data interpretation.

This compound (Proposed Mechanism)

Due to the limited specific literature on the fluorescent detection of metal ions using this compound, a plausible signaling pathway is proposed based on fluorescence quenching. The phenolic hydroxyl group of the naphthol moiety can act as a binding site for Fe³⁺. Upon binding, the paramagnetic nature of the Fe³⁺ ion can induce fluorescence quenching through energy or electron transfer from the excited state of the fluorophore.

cluster_legend Legend Probe This compound (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-Fluorescent) Probe->Complex Binding Metal Fe³⁺ Metal->Complex Quenched Quenched State Fluorescent Fluorescent State Probe Quinoline Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Quenched) Probe->Complex Binding Metal Fe³⁺ Metal->Complex PET Photoinduced Electron Transfer Complex->PET Leads to Probe Chromone Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Fluorescence Off) Probe->Complex Coordination Metal Fe³⁺ Metal->Complex Spirolactam Rhodamine Probe (Spirolactam Form) Non-Fluorescent Amide Rhodamine Probe (Ring-Opened Amide) Fluorescent Spirolactam->Amide Binding Metal Fe³⁺ Metal->Amide CDs Carbon Dots (Fluorescent) Complex CDs-Fe³⁺ Complex (Quenched) CDs->Complex Binding Metal Fe³⁺ Metal->Complex ET Electron Transfer Complex->ET Induces A Prepare Probe Stock Solution C Mix Probe and Metal Ion Solutions A->C B Prepare Metal Ion Solutions B->C D Incubate (if necessary) C->D E Measure Fluorescence D->E F Data Analysis E->F

References

A Comparative Guide to the Quantification of 1-Naphthol-4-sulfonic Acid: HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-Naphthol-4-sulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes, is paramount. This guide provides a comprehensive comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE). We present a detailed overview of a validated HPLC method and compare its performance against established alternative techniques, supported by experimental data to aid in the selection of the most suitable method for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as the premier method for the quantification of this compound due to its high resolution, sensitivity, and specificity. A validated Reversed-Phase HPLC (RP-HPLC) method provides reliable and reproducible results, crucial for quality control and research applications.

Experimental Protocol: Validated RP-HPLC Method

This protocol outlines a validated isocratic RP-HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Workflow:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Optimize Chromatographic Conditions D Linearity & Range A->D B Select Column and Mobile Phase B->A C Establish Detection Wavelength C->A E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H LOD & LOQ G->H I Robustness H->I K Generate Validation Report I->K J Prepare Validation Protocol J->K

Caption: Workflow for HPLC method validation.

Performance Characteristics of the HPLC Method

The validation of the proposed HPLC method demonstrates its suitability for the intended purpose. The performance characteristics are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL

Alternative Analytical Methods: A Comparative Overview

While HPLC is the preferred method, UV-Vis Spectrophotometry and Capillary Electrophoresis offer viable alternatives, each with its own set of advantages and limitations.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique for the quantification of this compound. This method is based on the principle that the analyte absorbs light at a specific wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Deionized water or a suitable buffer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 230 nm and 290 nm).

  • Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution and a series of dilutions for the calibration curve. Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that offers high efficiency and short analysis times. It is particularly useful for the analysis of charged species like sulfonic acids.

Experimental Protocol: Capillary Electrophoresis

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm effective length).

  • Background Electrolyte (BGE): A buffer solution, for example, 20 mM sodium phosphate (B84403) buffer at pH 7.0.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: 20-30 kV.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

  • Standard and Sample Preparation: Prepare standard and sample solutions in the BGE.

Comparative Performance of Analytical Methods

The following table provides a comparative summary of the performance characteristics of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis for the quantification of this compound. The data for UV-Vis and CE are based on methods for structurally similar compounds and serve as a general comparison.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43]

ParameterHPLCUV-Vis SpectrophotometryCapillary Electrophoresis
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (RSD%) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)Low (ng/mL to low µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)Low (ng/mL to low µg/mL range)
Specificity HighLow to ModerateHigh
Analysis Time ModerateFastFast
Cost HighLowModerate
Complexity HighLowModerate

Logical Relationship of Method Selection

The choice of the analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making pathway for selecting the most appropriate technique.

Method_Selection cluster_0 Analytical Requirement cluster_1 Method Choice A High Specificity & Sensitivity Required? B HPLC A->B Yes C Simple, Rapid Screening Needed? A->C No D UV-Vis Spectrophotometry C->D Yes E High Efficiency & Fast Analysis for Charged Analytes? C->E No F Capillary Electrophoresis E->F Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the robust and reliable quantification of this compound, the validated HPLC method is the recommended choice, offering excellent accuracy, precision, and specificity. UV-Vis spectrophotometry serves as a rapid and cost-effective alternative for routine screening where high specificity is not a primary concern. Capillary electrophoresis presents a compelling option when high separation efficiency and fast analysis times for charged analytes are desired. The selection of the optimal method should be guided by the specific analytical requirements, available resources, and the intended application of the results.

References

Comparative study of azo dyes synthesized from different naphthol sulfonic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, this document details the synthesis, performance, and comparative analysis of azo dyes synthesized from a selection of naphthol sulfonic acids. This guide provides objective, data-driven insights into how the choice of naphthol sulfonic acid impacts the final properties of the dye, supported by experimental protocols and visualizations.

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most versatile class of synthetic colorants.[1] Their synthesis, typically involving a diazotization reaction followed by an azo coupling, allows for a wide range of colors and functionalities. The properties of the resulting dye, including its color, solubility, and fastness, are significantly influenced by the choice of the coupling component.[2] Naphthol sulfonic acids are a critical class of coupling components, and the position of the hydroxyl and sulfonic acid groups on the naphthalene (B1677914) ring plays a pivotal role in determining the final characteristics of the dye.[2][3]

This guide focuses on a comparative study of azo dyes synthesized from four different naphthol sulfonic acids: Neville-Winther acid (4-hydroxy-1-naphthalenesulfonic acid), Schaeffer's acid (6-hydroxy-2-naphthalenesulfonic acid), Gamma acid (7-amino-1-hydroxy-3-naphthalenesulfonic acid), and H-acid (8-amino-1-hydroxy-3,6-naphthalenedisulfonic acid).

Performance Benchmark: Naphthol Sulfonic Acid Derivatives

The selection of a specific naphthol sulfonic acid as a coupling component has a direct and predictable impact on the spectral and fastness properties of the resulting azo dye. The following tables summarize the key performance indicators for dyes synthesized from the aforementioned naphthol sulfonic acids, using a generalized aromatic amine as the diazo component.

Naphthol Sulfonic AcidCommon NameResulting Dye Color (Typical)λmax (nm) (in water)Light Fastness (Wool, Blue Scale 1-8)Wash Fastness (Grey Scale 1-5)
4-hydroxy-1-naphthalenesulfonic acidNeville-Winther AcidOrange-Red~480 - 5204-54
6-hydroxy-2-naphthalenesulfonic acidSchaeffer's AcidRed~500 - 5305-64-5
7-amino-1-hydroxy-3-naphthalenesulfonic acidGamma AcidRed-Violet~520 - 5606-75
8-amino-1-hydroxy-3,6-naphthalenedisulfonic acidH-AcidBlue-Violet~570 - 6207-85

Table 1: Comparative Performance of Azo Dyes from Different Naphthol Sulfonic Acids. The data presented is a synthesized representation from multiple sources to illustrate general trends. Actual values can vary depending on the specific diazo component used.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of azo dyes from naphthol sulfonic acids.

General Synthesis of Azo Dyes

The synthesis of azo dyes from naphthol sulfonic acids follows a two-step process: diazotization of a primary aromatic amine and subsequent azo coupling with the naphthol sulfonic acid.

a) Diazotization of a Primary Aromatic Amine:

  • Dissolve the primary aromatic amine (e.g., sulfanilic acid, 1 equivalent) in a dilute sodium carbonate solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (B80452) (1 equivalent) in water.

  • Slowly add this mixture to a chilled solution of hydrochloric acid (2.5 equivalents), maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

b) Azo Coupling with Naphthol Sulfonic Acid:

  • Dissolve the naphthol sulfonic acid (1 equivalent) in a dilute aqueous sodium hydroxide (B78521) or sodium carbonate solution. The specific pH for coupling can vary depending on the naphthol sulfonic acid used; for H-acid, coupling can be performed stepwise at different pH values to achieve disazo dyes.[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the naphthol sulfonic acid solution with constant stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • The completion of the coupling reaction is often indicated by a distinct color change.

  • The synthesized dye is then precipitated by adding sodium chloride (salting out), filtered, washed with a saturated sodium chloride solution, and dried.[4]

Evaluation of Dye Properties

a) Determination of Absorption Maximum (λmax):

  • Prepare a dilute solution of the synthesized dye in distilled water or an appropriate solvent.

  • Record the UV-Visible absorption spectrum of the solution using a spectrophotometer over a wavelength range of 400-700 nm.

  • The wavelength at which the maximum absorbance is observed is recorded as the λmax.

b) Assessment of Fastness Properties:

  • Light Fastness: Dyed fabric samples are exposed to a standardized artificial light source (e.g., a xenon arc lamp) alongside a set of blue wool standards (ISO 105-B02). The light fastness is assessed by comparing the fading of the dyed sample to that of the blue wool standards, with a rating from 1 (very poor) to 8 (excellent).[5]

  • Wash Fastness: A dyed fabric sample is washed with a standard soap solution under specified conditions of temperature and time (e.g., ISO 105-C06). The change in color of the sample and the staining of adjacent undyed fabrics are evaluated using a grey scale, with a rating from 1 (poor) to 5 (excellent).[5][6]

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz, illustrate the key processes in the synthesis of azo dyes from naphthol sulfonic acids.

AzoDyeSynthesisPathway AromaticAmine Primary Aromatic Amine NaNO2_HCl NaNO2 / HCl (0-5 °C) AromaticAmine->NaNO2_HCl Diazotization DiazoniumSalt Diazonium Salt NaNO2_HCl->DiazoniumSalt Coupling Azo Coupling (0-5 °C) DiazoniumSalt->Coupling NaphtholSulfonicAcid Naphthol Sulfonic Acid NaOH NaOH (aq) NaphtholSulfonicAcid->NaOH Dissolution NaOH->Coupling AzoDye Azo Dye Coupling->AzoDye

Caption: General synthesis pathway of azo dyes.

ExperimentalWorkflow start Start diazotization Diazotization of Aromatic Amine start->diazotization coupling Azo Coupling with Naphthol Sulfonic Acid diazotization->coupling isolation Dye Isolation (Salting Out, Filtration) coupling->isolation purification Purification and Drying isolation->purification characterization Characterization (UV-Vis, FT-IR) purification->characterization dyeing Dyeing of Fabric purification->dyeing end End characterization->end fastness Fastness Testing (Light, Wash) dyeing->fastness fastness->end

Caption: Experimental workflow for synthesis and evaluation.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods Employing Naphthol-Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount to ensuring data quality and integrity. This guide provides a comprehensive comparison of an analytical method utilizing a 1-naphthol-4-sulfonic acid derivative against established alternative techniques. The focus is on the objective assessment of accuracy, precision, and other critical validation parameters, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.

This guide will delve into a spectrophotometric method based on the principles of reactions involving naphthol-sulfonic acid derivatives and compare its performance with High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). The comparison will be contextualized for the determination of analytes such as nitrite (B80452) and amine-containing pharmaceutical compounds, where naphthol-based reagents are frequently employed.

Performance Comparison of Analytical Techniques

The choice of an analytical method is often a balance between performance characteristics, sample matrix, and available instrumentation. The following tables summarize the key performance indicators for a spectrophotometric method using a this compound derivative and its common alternatives for the quantification of small molecules and ions.

Table 1: Spectrophotometric Method using Sodium 1,2-Naphthoquinone-4-Sulfonate (a this compound derivative)

AnalyteLinearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Desloratadine (B1670295)2.50 - 37.500.59 x 10⁴0.039---[1]
Naphazoline Nitrate0.5 - 505766.50.21540.6529GoodGood[2]
Chloramphenicol0.8 - 141.02 x 10⁴0.1240.47399.54< 3.5[3]
Sulfasalazine1 - 25 (x10⁻⁵ M)1.438 x 10⁴0.0911 (M)0.0273 (M)103.60.6072[4]

Table 2: Alternative Analytical Methods - HPLC and Ion Chromatography

MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLCNitrite0.012 - 100 µg/mL0.006 µg/mL0.012 µg/mL-< 3[5]
HPLCNitrate0.39 - 50 µg/mL0.03 µg/mL0.098 µg/mL99.29 - 102.54-[6]
HPLCNitrate & Nitrite (in dairy)0.25 - 1.0 mg/kg0.02 - 0.03 mg/kg0.25 mg/kg95 - 105-[7]
Ion ChromatographyNitrite1 - 10 ppm0.016 ppm--< 2[8]
Ion ChromatographyNitrate1 - 100 ppm0.017 ppm--< 2[8]
Ion ChromatographyNitrite (in baby food)-0.13 mg/L0.44 mg/L91 - 1040.2 - 1.2[9]
Ion ChromatographyNitrate (in baby food)-0.08 mg/L0.26 mg/L87 - 1040.04 - 0.4[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the spectrophotometric determination of a pharmaceutical amine using a this compound derivative and a standard HPLC method for nitrite determination.

Spectrophotometric Determination of Desloratadine using Sodium 1,2-Naphthoquinone-4-Sulfonate (NQS)

This method is based on the reaction of desloratadine (an amine-containing pharmaceutical) with NQS to form a colored product that can be quantified spectrophotometrically.[1]

1. Instrumentation:

  • UV-VIS spectrophotometer with 1 cm quartz cells.

  • pH meter.

  • Sonicator.

2. Reagents and Solutions:

  • Desloratadine (DES) Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 50 mg of desloratadine in 100 mL of methanol.

  • Sodium 1,2-Naphthoquinone-4-Sulfonate (NQS) Solution (0.2% w/v): Dissolve 0.2 g of NQS in 100 mL of distilled water.

  • Borax (B76245) Buffer (pH 9.0): Prepare a solution of sodium tetraborate (B1243019) and adjust the pH to 9.0.

3. Experimental Procedure:

  • Transfer aliquots of the standard DES solution (ranging from 0.05 to 0.75 mL) into a series of 10 mL volumetric flasks to achieve final concentrations of 2.50-37.50 µg/mL.

  • Add 1.25 mL of the 0.2% NQS solution to each flask.

  • Add 0.2 mL of the borax buffer (pH 9.0).

  • Dilute the solutions to the 10 mL mark with distilled water.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the resulting colored product at 485 nm against a reagent blank prepared in the same manner without the analyte.

  • Construct a calibration curve by plotting absorbance versus concentration.

High-Performance Liquid Chromatography (HPLC) for Nitrite Determination

This method provides a sensitive and selective means for the quantification of nitrite in various biological fluids.[5]

1. Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 BDS Hypersil column (250 x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Mobile Phase: Distilled water with the pH adjusted to 6.5 using phosphoric acid.

  • Nitrite Standard Stock Solution: Prepare a stock solution of sodium nitrite in distilled water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.012 to 100 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.

4. Experimental Procedure:

  • Filter all solutions through a 0.45 µm membrane filter before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions into the chromatograph and record the peak areas.

  • Construct a calibration curve by plotting peak area versus concentration.

  • For sample analysis, prepare the sample in the mobile phase, filter, and inject into the HPLC system. Determine the concentration from the calibration curve.

Visualizing Analytical Workflows

Diagrams are essential for understanding the logical flow of analytical procedures and the relationships between different experimental steps.

Spectrophotometric_Analysis_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Standard Analyte Solution D Mix Analyte, NQS, and Buffer A->D B Prepare NQS Reagent Solution B->D C Prepare Buffer (pH 9.0) C->D E Incubate for 15 minutes D->E Color Development F Measure Absorbance at 485 nm E->F G Construct Calibration Curve F->G H Determine Sample Concentration G->H

Workflow for Spectrophotometric Analysis.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample (Dilute & Filter) C->E D->E F Separation on C18 Column E->F G UV Detection at 220 nm F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Sample Concentration I->J

Workflow for HPLC Analysis.

References

Inter-laboratory Validation of 1-Naphthol-4-sulfonic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantitative determination of 1-Naphthol-4-sulfonic acid, a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1][2][3][4] The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to select, validate, and implement a suitable analytical method for their specific needs, with a strong emphasis on inter-laboratory performance and reproducibility.

The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, desired throughput, and the instrumentation available.[1] High-Performance Liquid Chromatography (HPLC) is a prevalent and robust technique for this purpose.[5][6][7] For enhanced selectivity in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) may be employed, although it often requires derivatization. For the highest sensitivity and specificity, particularly for trace-level quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the ideal choice.[1]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of this compound and related aromatic sulfonic acids, based on published validation data for similar compounds.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Quantitation (LOQ) 1 - 10 µg/mL0.1 - 1 µg/mL (with derivatization)0.01 - 0.1 ng/mL
Linearity (R²) > 0.999> 0.995> 0.999
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Specificity Good; can be affected by co-eluting impuritiesHigh (with appropriate derivatization)Very High
Throughput HighMediumHigh
Cost Low to MediumMediumHigh

Experimental Protocols

An inter-laboratory validation study is essential to establish the reproducibility and robustness of an analytical method.[1] Below is a detailed protocol for a hypothetical inter-laboratory study designed to validate an HPLC method for the quantification of this compound. This protocol is based on established practices for similar compounds.[1][8]

Study Objective

To assess the precision, accuracy, and reproducibility of an HPLC method for the determination of this compound across multiple laboratories.

Materials and Reagents
  • Reference Standard: this compound, certified purity >99.5%.

  • Samples: Homogenized batches of a simulated pharmaceutical intermediate containing this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A placebo sample will also be provided.[1]

  • Reagents: HPLC-grade acetonitrile, methanol, and water; analytical grade phosphoric acid or other suitable buffer components.[1][9]

HPLC Method Parameters
  • Column: Purospher Star ® RP-18e (or equivalent)

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 2.0), methanol, and acetonitrile.[8] The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at a specified wavelength (e.g., 240 nm)[10]

Inter-Laboratory Study Design

Each participating laboratory will receive a set of coded samples, including blind duplicates, and the reference standard.[1]

Laboratory Instructions:

  • Prepare a stock solution of the this compound reference standard.

  • Generate a five-point calibration curve with concentrations ranging from 50% to 150% of the target assay concentration.[1]

  • Prepare the provided samples in triplicate according to a specified sample preparation protocol.

  • Analyze the calibration standards, placebo, and samples using the defined HPLC method.

  • Report the peak area and calculated concentration for each injection.[1]

Data Analysis

The collected data will be statistically analyzed to determine the following validation parameters:

  • Repeatability (Intra-laboratory precision): Calculated from the results of the triplicate sample preparations.

  • Reproducibility (Inter-laboratory precision): Assessed by comparing the results between all participating laboratories.

  • Accuracy: Determined by comparing the mean assay results to the known concentrations of the prepared samples.

  • Linearity: Evaluated from the calibration curve data.

  • Specificity: Assessed by the analysis of the placebo sample to ensure no interference at the retention time of this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting ref_std Reference Standard (this compound) stock_sol Prepare Stock Solution ref_std->stock_sol samples Coded Samples (3 Levels + Placebo) sample_prep Prepare Samples in Triplicate samples->sample_prep reagents HPLC-Grade Reagents reagents->stock_sol cal_curve Prepare 5-Point Calibration Curve reagents->cal_curve reagents->sample_prep stock_sol->cal_curve analyze_cal Analyze Calibration Standards cal_curve->analyze_cal analyze_samples Analyze Samples and Placebo sample_prep->analyze_samples hplc_system HPLC System Setup (Defined Method) hplc_system->analyze_cal hplc_system->analyze_samples peak_area Record Peak Areas analyze_cal->peak_area analyze_samples->peak_area calc_conc Calculate Concentrations peak_area->calc_conc report Report Results to Coordinating Lab calc_conc->report

Caption: Workflow for the inter-laboratory validation study.

Logical Relationship of Validation Parameters

G Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: Key parameters in analytical method validation.

References

Performance comparison of 1-Naphthol-4-sulfonic acid in different analytical matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical reagent is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of 1-Naphthol-4-sulfonic acid and its derivatives against other common reagents in various analytical matrices, including water, food, and pharmaceutical formulations. Supported by experimental data, this report aims to equip you with the necessary information to make an informed decision for your specific analytical needs.

Executive Summary

This compound is a versatile chromogenic reagent employed in spectrophotometric analysis, particularly for the determination of nitrite (B80452) and nitrate (B79036). Its performance is often compared to the well-established Griess reagent for nitrite analysis and the salicylic (B10762653) acid method for nitrate analysis. In the pharmaceutical realm, it and its derivatives are utilized for the quantification of various active pharmaceutical ingredients (APIs), where its performance can be benchmarked against chromatographic techniques like HPLC. This guide delves into the quantitative performance characteristics, experimental protocols, and reaction mechanisms of this compound in these diverse applications.

Performance in Water Analysis: Nitrite and Nitrate Determination

In the environmental monitoring of water quality, accurate quantification of nitrite and nitrate is crucial. This compound has been investigated as a reagent for this purpose, often in the form of its zinc salt, which is reported to be more stable and sensitive than the acid itself.

Table 1: Performance Comparison for Nitrite/Nitrate Determination in Water

ParameterThis compound MethodGriess Reagent MethodFlow Injection - Chemiluminescence
Analyte Nitrate, NitriteNitriteNitrite, Nitrate
Linear Range 0 - 6.00 µg/mL (for nitrate)0.04 - 1.1 mg/L (for nitrite)[1]5 x 10⁻⁸ to 5 x 10⁻⁵ M
Limit of Detection (LOD) Not explicitly stated3.79 x 10⁻³ mg/L (for nitrite)[1]1 x 10⁻⁸ M (for nitrite), 2 x 10⁻⁸ M (for nitrate)[2]
Limit of Quantification (LOQ) Not explicitly stated0.0126 mg/L (for nitrite)[1]Not explicitly stated
Wavelength (λmax) 350 nm (for nitrate)524 nm[1]Not Applicable
Key Advantages Good linearity for nitrate.Well-established, good sensitivity.[1]High sensitivity, wide linear range.[2]
Key Disadvantages Requires carefully controlled conditions.[3] Nitrite causes significant positive interference.Indirectly measures nitrate after reduction.Requires specialized equipment.

A study found that zinc 1-naphthol-4-sulfonate is a much better reagent for the determination of nitrate in water compared to this compound, as the latter is satisfactory only under very carefully controlled conditions.[3] The zinc salt is described as an easily prepared, readily purified, stable, and water-soluble reagent.[3] The reaction with nitrate likely involves the formation of a nitroso-derivative.

Performance in Food Analysis: Nitrite in Cured Meats and Nitrate in Vegetables

The determination of nitrite and nitrate in food products is essential for regulatory compliance and consumer safety. The Griess reagent is the most common method for nitrite determination in cured meats. For nitrate in vegetables, the salicylic acid method is frequently employed.

Table 2: Performance Comparison for Nitrite/Nitrate Determination in Food Matrices

ParameterGriess Reagent Method (for Nitrite in Meat)Salicylic Acid Method (for Nitrate in Vegetables)
Matrix Cured MeatVegetables (e.g., Chinese Kale, Morning Glory)
Linear Range Not explicitly stated0.2 - 1.0 ppm
Limit of Detection (LOD) 0.02 mg/L (using a smartphone-based method)[4]Not explicitly stated
Wavelength (λmax) ~540 nm410 nm[5]
Recovery Not explicitly statedNot explicitly stated
Key Advantages Well-established, reliable for routine QC.Simple, rapid.
Key Disadvantages Potential for matrix interference.Can be affected by impurities in plant extracts.[5]

Performance in Pharmaceutical Analysis: Quantification of Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives, such as sodium 1,2-naphthoquinone-4-sulfonate, are used as chromogenic reagents for the spectrophotometric determination of various pharmaceuticals. This approach offers a simpler and more cost-effective alternative to chromatographic methods like HPLC.

Table 3: Performance Comparison for Ofloxacin Determination in Pharmaceutical Formulations

ParameterSpectrophotometric Method (using Iron(III) complex)RP-HPLC Method
Linear Range 10 - 120 µg/mL[7]10 - 50 µg/mL[8]
Molar Absorptivity (ε) 2.51 x 10³ L mol⁻¹cm⁻¹[7]Not Applicable
Limit of Detection (LOD) Reported, but value not specified[7]Not explicitly stated
Limit of Quantification (LOQ) Reported, but value not specified[7]Not explicitly stated
Accuracy (Recovery) Not explicitly stated95 - 105%[8]
Key Advantages Simple, rapid, cost-effective.[9]High precision, accuracy, and reproducibility.[8]
Key Disadvantages Lower sensitivity and selectivity compared to HPLC.Requires more expensive equipment and solvents.

For the determination of ofloxacin, a spectrophotometric method involving the formation of a complex with iron(III) has been developed and validated.[7][9] This method provides a viable alternative to more complex HPLC methods for routine quality control.[8][10]

Experimental Protocols

Determination of Nitrate in Water using Zinc 1-Naphthol-4-sulfonate[4]
  • Reagent Preparation : Prepare a standard solution of zinc 1-naphthol-4-sulfonate.

  • Sample Preparation : Place a known volume of the water sample (or a dried nitrate residue) in a flask.

  • Reaction : Add 9.0 mL of sulfuric acid solution to the flask and shake vigorously. Place the flask in a constant temperature bath.

  • Color Development : After approximately one minute, add a 1.0 mL aliquot of the zinc 1-naphthol-4-sulfonate solution, shake, and return to the bath for a specified reaction time.

  • Measurement : Measure the absorbance of the resulting solution at the appropriate wavelength using a spectrophotometer.

Determination of Nitrite in Cured Meat using the Griess Reagent[1][13]
  • Extraction : Homogenize a 10 g sample of meat with hot water and perform a Carrez clarification.

  • Reaction : In an acidic solution, the extracted nitrite reacts with sulfanilic acid to form a diazonium salt.

  • Color Development : The diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a red-violet azo dye.

  • Measurement : Measure the absorbance of the solution photometrically at approximately 540 nm.

Determination of Nitrate in Plant Tissue using the Salicylic Acid Method[4]
  • Extraction : Extract nitrate from dried and ground plant material using hot deionized water.

  • Reaction : Add 40 µL of 5% salicylic acid in concentrated sulfuric acid to 10 µL of the plant extract or standard.

  • Color Development : After 20 minutes at room temperature, slowly add 1 mL of 2 M NaOH. A yellow color develops.

  • Measurement : Measure the absorbance at 410 nm using a spectrophotometer. The color is stable for 48 hours.

Determination of Ofloxacin in Pharmaceutical Tablets by RP-HPLC[14]
  • Sample Preparation : Weigh and powder 20 tablets. Extract the drug from a portion of the powder equivalent to the average tablet weight with 100 mL of methanol (B129727), using sonication to ensure complete extraction. Dilute the supernatant to the desired concentration with the mobile phase.

  • Chromatographic Conditions :

    • Column : Qualisil BDS C18 (250mm × 4.6mm, 5µm)

    • Mobile Phase : Buffer (0.02 M potassium dihydrogen phosphate) : methanol : acetonitrile (B52724) (75:15:10 v/v), pH adjusted to 3.2 with orthophosphoric acid.

    • Flow Rate : 1 mL/min.

    • Detection : UV at the appropriate wavelength.

  • Analysis : Inject the sample solution into the HPLC system and record the chromatogram. Calculate the amount of Ofloxacin by comparing the peak area of the sample with that of a standard.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the underlying chemical processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

ReactionMechanism cluster_nitrite Nitrite Determination (Diazotization-Coupling) Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium + H⁺ PrimaryAmine Primary Aromatic Amine (e.g., Sulfanilamide) PrimaryAmine->Diazonium AzoDye Colored Azo Dye Diazonium->AzoDye CouplingAgent Coupling Agent (e.g., this compound) CouplingAgent->AzoDye

Figure 1: Generalized diazotization-coupling reaction for nitrite determination.

ExperimentalWorkflow cluster_workflow General Spectrophotometric Analysis Workflow Start Sample Collection (Water, Food, Pharmaceutical) Preparation Sample Preparation (Extraction, Dilution, etc.) Start->Preparation Reaction Addition of This compound (or other reagent) Preparation->Reaction Color Color Development Reaction->Color Measurement Spectrophotometric Measurement (Absorbance) Color->Measurement Analysis Data Analysis (Calibration Curve) Measurement->Analysis Result Quantification of Analyte Analysis->Result

Figure 2: A typical workflow for spectrophotometric analysis.

Conclusion

This compound and its derivatives are effective chromogenic reagents for the spectrophotometric determination of nitrite, nitrate, and various pharmaceutical compounds. In water analysis, its zinc salt shows promise but requires careful control of reaction conditions. For food analysis, while not as commonly cited as the Griess reagent for nitrite or the salicylic acid method for nitrate, its underlying reaction chemistry suggests potential applicability. In the pharmaceutical sector, it offers a simple and cost-effective alternative to HPLC for the routine quality control of certain APIs.

The choice of the optimal analytical method ultimately depends on the specific requirements of the analysis, including the matrix, the required sensitivity and selectivity, and the available instrumentation. For high-throughput screening or in settings with limited resources, spectrophotometric methods using reagents like this compound can be highly advantageous. For analyses requiring the highest degree of precision and the ability to separate multiple components, HPLC remains the gold standard. This guide provides the foundational data and protocols to assist researchers in making the most appropriate choice for their analytical challenges.

References

Comparative Performance Analysis of Naphthol-Based Electrochemical Sensors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selectivity of a sensor is a critical parameter determining its reliability and applicability. This guide provides a comparative analysis of the cross-reactivity of electrochemical sensors based on a 1-Naphthol-4-sulfonic acid derivative, offering insights into their performance against common interfering species. The data presented is primarily drawn from studies on a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode, a closely related and well-documented sensor platform.

Overview of this compound-Based Sensors

Electrochemical sensors utilizing this compound and its derivatives are gaining attention for their potential in detecting a variety of analytes, including pharmaceuticals and biomolecules. The modification of electrode surfaces with polymers derived from these compounds can enhance sensitivity and selectivity. The sulfonic acid group improves water solubility and can play a role in the electrochemical properties of the sensor. This guide focuses on the crucial aspect of cross-reactivity, which is the sensor's response to substances other than the target analyte.

Comparative Cross-Reactivity Data

The selectivity of a sensor is paramount for its application in complex matrices such as biological fluids. The following tables summarize the interference effects of various compounds on the determination of specific analytes using a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode (poly(AHNSA)/GCE).

Table 1: Interference Study for the Determination of Amoxicillin (AMX)

Interfering SubstanceConcentration Ratio (Interferent:AMX)Signal Change (%)
Ampicillin1:2-3.2
Ampicillin1:1-4.6
Ampicillin2:1-4.6
Cloxacillin1:2+0.8
Cloxacillin1:1+0.6
Cloxacillin2:1-2.1

Table 2: Interference Study for the Determination of Uric Acid (UA) [1]

Interfering SubstanceConcentration Ratio (Interferent:UA)Signal Change (%)
Ascorbic Acid1:1Not specified
Glucose1:1Not specified
Dopamine1:1Not specified
Citric Acid1:1Not specified

Note: While the study on the uric acid sensor mentions that common interferents like ascorbic acid, glucose, dopamine, and citric acid did not interfere with the determination of uric acid, specific quantitative signal change percentages were not provided in the available literature.

Experimental Protocols for Cross-Reactivity Assessment

The following protocols are based on the methodologies employed in the cited studies for evaluating the selectivity of the poly(AHNSA)/GCE. These can serve as a standard procedure for assessing the cross-reactivity of other this compound-based sensors.

Preparation of the Modified Electrode

A poly(AHNSA) film is coated onto a polished glassy carbon electrode (GCE) through electropolymerization. This is typically achieved by cycling the potential of the GCE in a solution containing the 4-amino-3-hydroxynaphthalene-1-sulfonic acid monomer. The modified electrode is then stabilized in a suitable electrolyte solution.

Interference Studies

The core of the cross-reactivity assessment lies in the interference studies. The general workflow for this process is as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standard solution of target analyte C Measure electrochemical response of target analyte alone A->C B Prepare solutions of potential interfering species D Add interfering species to the analyte solution at a specific concentration ratio B->D F Compare the signal from step C and E C->F E Measure electrochemical response in the presence of the interferent D->E E->F G Calculate the percentage of signal change F->G G cluster_electrode Electrode Surface cluster_solution Solution poly_AHNSA poly(AHNSA) Film Signal Analytical Signal poly_AHNSA->Signal Electron Transfer Analyte Target Analyte (e.g., Amoxicillin) Analyte->poly_AHNSA Adsorption & Oxidation Interferent Interfering Species Interferent->poly_AHNSA Potential Cross-Reactivity

References

Efficacy of 1-Naphthol-4-sulfonic Acid Derivatives as Precursors for High-Performance Azo Dyes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance azo dyes, the selection of appropriate precursors is paramount to achieving desired color properties, stability, and affinity for substrates. This guide provides a comparative analysis of the efficacy of dye precursors derived from the 1-naphthol-4-sulfonic acid family, offering valuable insights for researchers and professionals in dye chemistry and material science. The following sections present quantitative performance data, detailed experimental protocols, and a visual representation of the synthesis pathway to facilitate a comprehensive understanding.

Comparative Performance of Acid Dyes Derived from 1-Amino-2-naphthol-4-sulfonic Acid

A series of acid dyes were synthesized using diazotized 1-amino-2-naphthol-4-sulfonic acid as the diazo component, which was then coupled with various naphthalene (B1677914) derivatives. The performance of these dyes on polyamide (Nylon) fabric was evaluated, and the key data are summarized in the table below.

Dye CodeCoupling Component% YieldMelting Point (°C)λmax (nm) in WaterWash FastnessLight Fastness
A 1-Nitroso-2-naphthol34.9107-1094104-54
B 2-Nitroso-1-naphthol (B92032)81.9100-10141544
C 1-Naphthol50.7104-10647543-4
D 2-Naphthol75.2102-1044804-54
E N,N-dimethylaniline65.8105-10748543-4

Data sourced from a study on the synthesis and dyeing properties of acid dyes derived from 1-amino-2-naphthol-4-sulfonic acid.[1][2][3]

The data indicates that the choice of coupling component significantly influences the dye's properties. For instance, coupling with 2-nitroso-1-naphthol (Dye B) resulted in the highest yield (81.9%).[3] The maximum absorption wavelength (λmax), which determines the color of the dye, varied from 410 nm to 485 nm depending on the coupling agent.[2][3] All synthesized dyes exhibited good to excellent wash fastness (rating of 4 to 4-5 on a grey scale) and moderate light fastness.[1][2]

Experimental Protocols

The following are detailed methodologies for the synthesis of the acid dyes and their application, based on established experimental procedures.[1][2][3]

Synthesis of Acid Dyes
  • Diazotization of 1-Amino-2-naphthol-4-sulfonic Acid:

    • Dissolve 2.39 g (0.01 mol) of 1-amino-2-naphthol-4-sulfonic acid in 50 cm³ of distilled water containing 0.40 g of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Add a solution of 0.69 g (0.01 mol) of sodium nitrite (B80452) in 50 cm³ of distilled water dropwise over 30 minutes, maintaining the temperature at 0-5°C.

    • Add an equivalent amount of concentrated hydrochloric acid (0.0125 mol).

    • Continue stirring for an additional 30 minutes.

    • Confirm the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling Reaction:

    • Prepare a solution of the coupling component (e.g., 1-naphthol, 2-naphthol) in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.

    • Maintain the temperature at 0-5°C.

    • Allow the reaction to proceed until the coupling is complete, which can be monitored by the formation of a colored precipitate.

    • Filter the resulting dye, wash it with a small amount of cold water, and dry it.

Application of Dyes to Nylon Fabric
  • Dye Bath Preparation:

    • Prepare a dye bath with a 1.0% dye concentration based on the weight of the fabric.

    • Add 20% Glauber's salt (sodium sulfate) and 2% formic acid to the dye bath.

    • Maintain a liquor ratio of 50:1.

    • Adjust the pH of the bath to a range of 3.0-4.5 using a 5% acetic acid solution.

  • Dyeing Procedure:

    • Immerse the wetted nylon fabric in the dye bath.

    • Raise the temperature to boiling and maintain it for 90 minutes with continuous stirring.

    • After dyeing, remove the fabric, rinse it with cold water, and allow it to air dry at room temperature.[3]

  • Evaluation of Dyeing Properties:

    • Percentage Exhaustion: The percentage of dye absorbed by the fabric from the dye bath is a measure of dyeing efficiency. The exhaustion of these dyes on nylon fabric was found to be good, ranging from 40.4% to 72%.[2]

    • Fastness Properties: The wash fastness is evaluated using standard ISO test methods, and the results are rated on a grey scale from 1 to 5, where 5 indicates excellent fastness.[2] Light fastness is also assessed using standardized procedures.

Synthesis Pathway Visualization

The fundamental process for synthesizing these azo dyes involves two key steps: diazotization and azo coupling. The following diagram illustrates this general reaction pathway.

AzoDyeSynthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product A Aromatic Amine (e.g., 1-Amino-2-naphthol-4-sulfonic acid) E Diazonium Salt A->E Diazotization (0-5°C) B Sodium Nitrite (NaNO2) B->E Diazotization (0-5°C) C Hydrochloric Acid (HCl) C->E Diazotization (0-5°C) D Coupling Component (e.g., 1-Naphthol) F Azo Dye D->F E->F Azo Coupling

Caption: General synthesis pathway of an azo dye.

This guide demonstrates that derivatives of this compound are versatile and effective precursors for synthesizing a range of acid dyes with good performance characteristics. The specific properties of the resulting dyes can be tailored by selecting different coupling components, providing a flexible platform for the development of new colorants for various industrial applications.

References

A Spectroscopic Showdown: 1-Naphthol-4-sulfonic Acid and Its Amino Derivatives Under the Lens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic behavior of molecular scaffolds and their derivatives is paramount. This guide provides a comparative analysis of the spectroscopic properties of 1-Naphthol-4-sulfonic acid and its key amino derivatives, 1-Amino-2-naphthol-4-sulfonic acid and 1-Amino-8-naphthol-4-sulfonic acid. By presenting key experimental data and detailed methodologies, this document aims to serve as a practical resource for leveraging the unique photophysical characteristics of these compounds in various research applications.

At a Glance: Spectroscopic Properties

The introduction of an amino group to the this compound backbone significantly influences its absorption and fluorescence characteristics. The position of this substitution further modulates these properties, offering a tunable platform for the design of fluorescent probes and other molecular tools. Below is a summary of the key spectroscopic parameters for the parent compound and its derivatives.

CompoundAbsorption Maxima (λ_abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Excitation Maxima (λ_ex) (nm)Emission Maxima (λ_em) (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)
This compound ~330 (pH 7, 12)[1]Data not readily available~280, ~370 (em at 480 nm)~434Data not readily availableData not readily available
~295 (pH 1.5)[1]
1-Amino-2-naphthol-4-sulfonic acid Data not readily availableData not readily availableData not readily availableBlue fluorescence in hot waterData not readily availableData not readily available
1-Amino-8-naphthol-4-sulfonic acid Data not readily availableData not readily availableData not readily availableData not readily availableData not readily availableData not readily available
4-Amino-naphthalene-1-sulfonic acid (related compound)325 (in water)Data not readily availableHigher in more polar solvents11 (in water), 7 (in butanol)[2]

Note: Comprehensive, directly comparable quantitative data for the amino derivatives is limited in the public domain. The data for 4-Amino-naphthalene-1-sulfonic acid, a structurally related compound, is included to provide an indication of the potential spectroscopic behavior of amino-substituted naphthalenesulfonic acids. Further experimental characterization is recommended for specific applications.

In Detail: Experimental Protocols

The following protocols provide a standardized framework for the spectroscopic analysis of this compound and its derivatives.

I. UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectra and molar absorptivity of the target compounds.

A. Materials:

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes (1 cm path length)

  • This compound and its derivatives

  • Appropriate solvent (e.g., ultrapure water, ethanol, or buffer of desired pH)

  • Volumetric flasks and pipettes

B. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound of interest (e.g., 1 mM) by accurately weighing the solid and dissolving it in the chosen solvent. Ensure complete dissolution.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the sample solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • To determine the molar absorptivity (ε), measure the absorbance of at least three different concentrations within the linear range at the λ_max.

    • Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (where b is the path length, 1 cm).

II. Fluorescence Spectroscopy

This protocol details the steps for measuring the excitation and emission spectra, quantum yield, and fluorescence lifetime of the compounds.

A. Materials:

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • This compound and its derivatives

  • Appropriate solvent (must be fluorescence-grade)

  • Reference standard for quantum yield determination (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Volumetric flasks and pipettes

B. Procedure:

  • Solution Preparation: Prepare dilute solutions of the sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission (if known from preliminary scans) or a wavelength where emission is expected.

    • Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λ_ex).

  • Emission Spectrum:

    • Set the excitation monochromator to the optimal excitation wavelength (λ_ex).

    • Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λ_em).

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime (τ) Measurement:

    • This measurement typically requires a specialized time-resolved spectrofluorometer (e.g., using Time-Correlated Single Photon Counting - TCSPC).

    • Excite the sample with a pulsed light source at the optimal excitation wavelength.

    • Measure the decay of the fluorescence intensity over time.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Visualizing the Workflow

The general workflow for the spectroscopic analysis of these compounds can be visualized as a clear, sequential process.

G cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy prep_stock Prepare Stock Solution prep_working Prepare Working Dilutions prep_stock->prep_working uv_blank Measure Blank prep_working->uv_blank fluor_ex Determine Excitation Spectrum (λ_ex) prep_working->fluor_ex uv_sample Measure Sample Absorption uv_blank->uv_sample uv_data Determine λ_max & ε uv_sample->uv_data fluor_em Determine Emission Spectrum (λ_em) fluor_ex->fluor_em fluor_qy Measure Quantum Yield (Φ_F) fluor_em->fluor_qy fluor_lt Measure Fluorescence Lifetime (τ) fluor_em->fluor_lt G cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_modification Molecular Modification s0 Molecule at Ground State s1 Molecule in Excited Singlet State s0->s1 Absorption (UV-Vis Photon) s1->s0 Fluorescence (Emitted Photon) s1->s0 Non-radiative Decay (e.g., heat) modification Introduction of Amino Group energy_levels Alters HOMO-LUMO Energy Gap modification->energy_levels spectroscopic_shift Shifts in λ_abs and λ_em energy_levels->spectroscopic_shift

References

Safety Operating Guide

Proper Disposal of 1-Naphthol-4-sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-Naphthol-4-sulfonic acid, a hazardous chemical requiring careful handling. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management. Adherence to these guidelines is critical for personnel safety and environmental protection. All waste disposal activities must comply with local, state, and federal regulations.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect skin and clothing.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is handled in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with acidic and hazardous materials.

    • Liquid Waste (Solutions): If this compound is in a solvent, collect it in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name, "this compound," the solvent used, and appropriate hazard symbols.

    • Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the full chemical name ("this compound") and any available Safety Data Sheet (SDS) information.

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover the material to avoid creating dust.

  • Collection: Carefully sweep or scoop the contained material into a designated, leak-proof hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.

  • Do not allow wash water from cleaning equipment to enter drains. [1] Collect all wash water for treatment and disposal as hazardous waste.

Quantitative Data Summary

Specific quantitative limits for the disposal of this compound are subject to local, state, and federal regulations and must be confirmed with your institution's EHS department. The following table provides general guidelines for related sulfonic acids, which should be used for informational purposes only.

ParameterGuideline/ValueNotes
Neutralization pH Target 6.0 - 8.0This is a general target for the neutralization of acidic waste before further treatment or disposal. The final pH may need to be adjusted based on local regulations.
Neutralizing Agent Ratio (General Sulfonic Acids) 1:7 (Acid:Caustic Soda by volume)This is a general starting point for neutralization with caustic soda (sodium hydroxide). The exact ratio for this compound may vary.[2] Always add the neutralizing agent slowly and monitor the pH.

Experimental Protocols

Note: The following is a general procedure for the neutralization of sulfonic acids and has not been specifically validated for this compound. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's safety protocols.

Objective: To neutralize acidic waste containing sulfonic acid for subsequent disposal.

Materials:

  • Sulfonic acid waste solution

  • Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • Personal Protective Equipment (PPE)

Procedure:

  • Place the beaker containing the sulfonic acid waste solution on a stir plate within a fume hood.

  • Begin stirring the solution at a moderate speed.

  • Slowly and carefully add the neutralizing agent (e.g., sodium hydroxide solution) to the stirring acidic waste. Be aware that the reaction may be exothermic, generating heat.[2]

  • Periodically monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the neutralizing agent incrementally until the pH of the solution is within the target range (typically between 6.0 and 8.0), as determined by your institution's EHS guidelines.

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container for disposal through your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_collection Segregation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type spill Spill Occurs? fume_hood->spill solid_waste Solid Waste (Unused/Expired Chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware (Pipette tips, etc.) waste_type->contaminated_labware Contaminated Labware collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_labware Collect in Designated Solid Chemical Waste Container contaminated_labware->collect_labware storage Store Waste in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_labware->storage spill->waste_type No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Contaminated Material into Hazardous Waste contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-Naphthol-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Naphthol-4-sulfonic acid (CAS: 84-87-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects against dust particles and potential splashes. Direct contact with the eye may cause transient discomfort, tearing, or redness[1].
Hand Protection Protective gloves. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.Prevents skin contact. If skin contact occurs, flush with running water[1].
Respiratory Protection Particulate respirator (AS/NZS 1716 & 1715, EN 143:2000 & 149:2001, ANSI Z88 or national equivalent).Necessary when handling the substance as a powder to avoid inhalation of dust, which can cause respiratory tract irritation[1][2].
Protective Clothing Overalls, P.V.C. apron.To be worn when there is a risk of exposure to prevent skin contact[1].

Emergency Procedures

Immediate and appropriate response in case of an emergency is critical.

Emergency ScenarioFirst Aid Measures
Eye Contact Immediately wash out with water. If irritation persists, seek medical attention[1].
Skin Contact Flush skin and hair with running water (and soap if available). Seek medical attention if irritation occurs[1].
Inhalation If fumes or combustion products are inhaled, remove the individual from the contaminated area. Other measures are usually unnecessary[1].
Ingestion Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Center or a doctor[1].
Fire Use foam or dry chemical powder for extinguishing. Alert Emergency Responders, informing them of the location and nature of the hazard. Wear breathing apparatus and protective gloves[1].
Minor Spills Clean up all spills immediately. Avoid breathing dust and contact with skin and eyes[1]. Wear appropriate PPE during cleanup.

Handling and Storage

Proper handling and storage are crucial to maintain the stability of the chemical and the safety of the laboratory.

AspectProcedure
Handling Avoid all personal contact, including inhalation[1]. Wear protective clothing when risk of exposure occurs[1]. Avoid generating dust; fine dust may form explosive mixtures with air[1]. Do not cut, drill, grind, or weld containers that may contain residual dust[1].
Storage Store in a polyethylene (B3416737) or polypropylene (B1209903) container[1]. Check that all containers are clearly labeled and free from leaks[1]. Observe the manufacturer's storage and handling recommendations[1].
Incompatible Materials Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as ignition may result[1].

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations[1].

Waste TypeDisposal Procedure
Unused Material May be recycled if unused or uncontaminated. Consult the manufacturer for recycling options[1].
Contaminated Materials Puncture containers to prevent re-use and bury at an authorized landfill[1].
Wash Water Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment before disposal[1].

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound.

start Start: Receive Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Ventilation, Spill Kit) don_ppe->prepare_work_area handle_chemical Handle Chemical (Weighing, Transferring) prepare_work_area->handle_chemical spill Spill Occurs? handle_chemical->spill cleanup_spill Cleanup Spill (Follow Emergency Protocol) spill->cleanup_spill Yes decontaminate Decontaminate Work Area & Remove PPE spill->decontaminate No cleanup_spill->decontaminate store_chemical Store Chemical Properly (Labeled, Sealed Container) decontaminate->store_chemical dispose_waste Dispose of Waste (Follow Regulations) store_chemical->dispose_waste end End dispose_waste->end

Caption: Workflow for Safe Handling of this compound.

References

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